Clioquinol

Catalog No.
S523982
CAS No.
130-26-7
M.F
C9H5ClINO
M. Wt
305.50 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Clioquinol

CAS Number

130-26-7

Product Name

Clioquinol

IUPAC Name

5-chloro-7-iodoquinolin-8-ol

Molecular Formula

C9H5ClINO

Molecular Weight

305.50 g/mol

InChI

InChI=1S/C9H5ClINO/c10-6-4-7(11)9(13)8-5(6)2-1-3-12-8/h1-4,13H

InChI Key

QCDFBFJGMNKBDO-UHFFFAOYSA-N

SMILES

Array

solubility

0.8 [ug/mL] (The mean of the results at pH 7.4)
less than 1 mg/mL at 68 °F (NTP, 1992)
One part dissolves in 43 parts of boiling alcohol, 128 parts chloroform, 17 parts of boiling ethyl acetate, 170 parts of cold acetic acid, 13 parts of boiling acetic acid. Almost insol in water, and alcohol, ether.
Practically insol water and in alcohol

Synonyms

5 Chloro 7 iodo 8 quinolinol, 5-Chloro-7-iodo-8-quinolinol, Chinoform, Chloroiodoquine, Clioquinol, Entero Septol, Entero Vioform, Entero-Septol, Entero-Vioform, Enteroquinol, EnteroSeptol, EnteroVioform, Iodochlorhydroxyquin, Iodochloroxyquinoline, Vioform

Canonical SMILES

C1=CC2=C(C(=C(C=C2Cl)I)O)N=C1

The exact mass of the compound Clioquinol is 304.9104 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 68° f (ntp, 1992)one part dissolves in 43 parts of boiling alcohol, 128 parts chloroform, 17 parts of boiling ethyl acetate, 170 parts of cold acetic acid, 13 parts of boiling acetic acid. almost insol in water, and alcohol, ether.practically insol water and in alcohol0.8 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 759822. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Quinolines - Hydroxyquinolines - Oxyquinoline. It belongs to the ontological category of monohydroxyquinoline in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Clioquinol covalent binding to NACHT domain R335

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Mechanism of Inhibition

The following diagram illustrates the proposed pathway through which Clioquinol exerts its inhibitory effect on the NLRP3 inflammasome.

G NLRP3 Inactive NLRP3 Active_NLRP3 Active NLRP3 Inflammasome NLRP3->Active_NLRP3 Activation Signal CQ This compound (CQ) CQ_NLRP3 CQ-R335 Covalent Complex CQ->CQ_NLRP3  Covalent Binding  to R335 (NACHT) Inactive_NLRP3 Stabilized Inactive NLRP3 CQ_NLRP3->Inactive_NLRP3 Stabilizes Pyroptosis Caspase-1 Activation & Pyroptosis Active_NLRP3->Pyroptosis Cytokines Maturation of IL-1β, IL-18 Active_NLRP3->Cytokines Inactive_NLRP3->Active_NLRP3 Inhibits Assembly

This compound inhibition of NLRP3 inflammasome assembly.

The NACHT domain is the core NTPase module and is responsible for NLRP3's activation and oligomerization [1]. The specific molecular events are as follows:

  • Covalent Modification: this compound acts as a targeted covalent inhibitor, directly and irreversibly binding to the arginine 335 (R335) residue located within the NACHT domain of NLRP3 [2] [3].
  • Inactive Conformation: This binding locks the NACHT domain in an auto-inhibited state [4] [3]. The inhibitor functions as an intramolecular glue, preventing the conformational changes necessary for NLRP3 activation and subsequent inflammasome assembly [4].
  • Functional Blockade: By stabilizing this inactive form, CQ directly blocks the interaction between NLRP3 and its adapter protein, NEK7, which is a critical step for the formation of the functional inflammasome complex [2] [3].

Key Experimental Evidence & Protocols

The primary evidence for this mechanism comes from a 2025 study that combined cellular, in vivo, and biochemical techniques [2] [3]. Key experimental findings and corresponding methodologies are summarized below.

Experimental Aspect Key Findings & Methodologies
In Vitro Cellular Assays Inhibited NLRP3 activation in human and mouse macrophages (IC₅₀ = 0.478 μM); reduced IL-1β secretion and cell pyroptosis [2] [3].
In Vivo Efficacy Models Mitigated severity in mouse models of acute peritonitis, gouty arthritis, sepsis, and colitis; reduced serum IL-1β, IL-6, and TNF-α [2] [3].
Target Engagement (DARTS) Used Drug Affinity Responsive Target Stability (DARTS) to show CQ binding increases NLRP3 protein stability against proteolysis, confirming direct interaction [2] [3].
Mutagenesis Validation Created an R335A mutant NLRP3. CQ failed to inhibit this mutant, confirming R335 is essential for its effect [2] [3].
Competitive Binding CQ inhibited NLRP3 inflammasome assembly but did not affect AIM2 or NLRC4 inflammasomes, demonstrating specificity for the NLRP3 pathway [2] [3].

Quantitative Biological Data

The experimental data provides a quantitative profile of this compound's potency and functional effects.

Parameter Quantitative Data
In Vitro Potency (IC₅₀) 0.478 μM (inhibition of NLRP3 activation in macrophages) [2] [3]
In Vivo Efficacy Reduced serum IL-1β, IL-6, and TNF-α in mouse models of peritonitis, gouty arthritis, sepsis, and colitis [2] [3]
Binding Site Arginine 335 (R335) of the NLRP3 NACHT domain [2] [3]
Inflammasome Specificity Inhibits NLRP3; does not affect AIM2 or NLRC4 inflammasomes [2] [3]

Therapeutic Implications & Research Applications

This compound's covalent mechanism on this key inflammatory regulator opens several research and development avenues:

  • "Undruggable" Target Strategy: It demonstrates the feasibility of targeting the NACHT domain, a challenging target, with a covalent inhibitor [4]. This approach of stabilizing an auto-inhibited conformation is a validated strategy for NLRP3 inhibition [4].
  • Promising Therapeutic Candidate: CQ is identified as a potential therapeutic for a wide range of NLRP3-driven diseases, including autoinflammatory, metabolic, and neurodegenerative conditions [2]. Its ability to cross the blood-brain barrier is particularly notable for central nervous system applications [5].
  • Tool Compound for Mechanism Study: CQ serves as a valuable chemical biology tool to study NLRP3 inflammasome activation and the functional consequences of its inhibition [2] [3].

Important Considerations for Researchers

  • Covalent Inhibition Caveats: The field of covalent inhibitors has learned that their behavior can be complex. A 2024 study of covalent inhibitors for another protein (PPARγ) revealed unanticipated mechanisms where covalent and non-covalent ligands could co-bind, challenging simplistic assumptions about their use as chemical tools [6]. While this does not invalidate the findings on CQ, it highlights the need for thorough mechanistic validation.
  • Off-Target Potential: Although CQ shows specificity within the inflammasome family, it is a metal chelator and has other known cellular activities [5]. Appropriate controls, including the use of the R335A mutant, are crucial to definitively attribute observed effects to NLRP3 inhibition [2] [3].

References

how does Clioquinol inhibit NEK7 interaction and oligomerization

Author: Smolecule Technical Support Team. Date: February 2026

The core mechanism involves clioquinol binding to a specific amino acid within the NACHT domain of NLRP3, which structurally impedes the NLRP3-NEK7 interaction and subsequent inflammasome assembly [1].

Detailed Molecular Mechanism

  • Direct Target: The primary molecular target of this compound in this pathway is the NLRP3 protein, not NEK7 [1].
  • Binding Site: this compound covalently binds to the arginine 335 (R335) residue located within the NACHT domain of NLRP3 [1].
  • Functional Consequence: This binding event has a dual effect:
    • It inhibits the physical interaction between NLRP3 and NEK7, a prerequisite for inflammasome activation.
    • It consequently blocks NLRP3 oligomerization, preventing the formation of the active inflammasome complex [1].

The following diagram illustrates this inhibitory pathway and the key experimental findings that elucidated it.

G cluster_0 Mechanism of Action cluster_1 Consequence CQ This compound (CQ) NLRP3 NLRP3 Protein (NACHT Domain) CQ->NLRP3 1. Covalent Binding (to R335) CQ->NLRP3 NLRP3_CQ NLRP3-CQ Complex NLRP3->NLRP3_CQ 2. Conformational Change NLRP3->NLRP3_CQ NEK7 NEK7 NLRP3_CQ->NEK7 3. Inhibits NEK7 Binding NLRP3_CQ->NEK7 Disrupts Inflammasome Active NLRP3 Inflammasome NEK7->Inflammasome 4. Prevents NLRP3 Oligomerization IL1b Mature IL-1β Pyroptosis Inflammasome->IL1b Inflammasome->IL1b Space1 Space2

Diagram of this compound's Mechanism: this compound covalently binds to NLRP3, preventing NEK7 interaction and subsequent inflammasome activation.

Experimental Evidence and Protocols

Key experimental data supporting this mechanism and methodologies are summarized below.

Table 1: Key Experimental Findings on this compound's Inhibition

Parameter Finding Context / Assay
Primary Molecular Target NLRP3 protein (at R335) [1] Covalent binding analysis.
Effect on NLRP3-NEK7 Interaction Inhibited [1] Co-immunoprecipitation.
Effect on NLRP3 Oligomerization Inhibited [1] ASC oligomerization assay.
Cellular IC₅₀ ~0.478 μM [1] IL-1β secretion in macrophages.
In Vivo Efficacy Reduced severity in peritonitis, gouty arthritis, sepsis, and colitis models [1] Mouse disease models.

Table 2: Core Experimental Methodologies for Studying NLRP3 Inhibition

Method Application in Research
Cell-based IL-1β Release Assay THP-1 cells or Bone Marrow-Derived Macrophages (BMDMs) are primed with LPS and then stimulated with a NLRP3 activator (e.g., nigericin, ATP) in the presence or absence of the inhibitor. Secreted IL-1β is quantified by ELISA [1] [2].
Co-immunoprecipitation (Co-IP) Used to study protein-protein interactions. Cell lysates are incubated with an antibody against one protein (e.g., NLRP3), and the precipitated complex is probed for a binding partner (e.g., NEK7) via western blot [1].
Immunoblotting (Western Blot) Analyzes protein expression and cleavage. Used to detect caspase-1 cleavage (p10/p20 subunits), pro-IL-1β maturation, and GSDMD cleavage, which are hallmarks of inflammasome activation [2].
Drug Affinity Responsive Target Stability (DARTS) Identifies potential protein targets of a small molecule. Based on the principle that a protein is less susceptible to proteolysis when bound to a drug [2].
Molecular Dynamics (MD) Simulation Computational method used to study the stability and dynamics of protein-ligand complexes (e.g., drug bound to NLRP3 or NEK7) over time, providing atomic-level insights into binding [3].

Comparative Inhibitor Approaches

Targeting the NLRP3-NEK7 interface is a validated strategy. Other research efforts have taken different approaches:

  • Direct NEK7 Covalent Inhibitors: Rociletinib, an anticancer drug, was identified to covalently bind to cysteine 79 (C79) of NEK7, effectively blocking its interaction with NLRP3 [2].
  • LRR-Targeting Inhibitors: Some small molecules are designed to bind the Leucine-Rich Repeat (LRR) domain of NLRP3, which also disrupts the NLRP3-NEK7 interaction [4].

These strategies highlight the NLRP3-NEK7 interface as a promising and druggable target for inflammatory diseases.

Technical Summary for Researchers

  • Mechanism: this compound is a covalent inhibitor of NLRP3. Its binding to R335 in the NACHT domain acts as a molecular wedge, sterically hindering the recruitment of NEK7 and the subsequent conformational changes required for oligomerization [1].
  • Specificity: Evidence indicates this compound is a specific NLRP3 inflammasome inhibitor, as it did not affect AIM2 or NLRC4 inflammasome activation [2]. Its action is independent of upstream signals like potassium efflux or mitochondrial ROS [2].
  • Research Utility: this compound serves as a valuable tool compound for studying NLRP3-driven pathology. Its well-defined mechanism and efficacy in multiple disease models make it a useful benchmark for developing novel therapeutics [1].

The discovery of this compound's mechanism provides a strong foundation for the development of next-generation inhibitors targeting the NLRP3-NEK7 interaction for treating inflammatory diseases.

References

Pharmacokinetic Properties of Clioquinol in Preclinical Models

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key pharmacokinetic parameters of clioquinol across different animal models, highlighting significant species-specific differences.

Species Route of Administration Key Findings on Absorption & Metabolism Reference
Rat Oral Poor absorption from stomach; better from small intestine. High first-pass metabolism to glucuronide/sulfate conjugates (plasma conc. of metabolites > unmetabolized drug). Bile is major excretion route. [1] [2]
Rat (S-type vs. R-type) Subcutaneous Sensitive (S-type) rats showed ~2x higher plasma AUC and >2x higher tissue (liver, kidney, brain) conc. than Resistant (R-type), linked to slower metabolizing rate in S-types. [1]
Hamster Intraperitoneal (IP) & Oral (PO) Rapid absorption (Tmax ~30 min). Apparent elimination t1/2 ~2 hrs. Low oral bioavailability (~12% vs. IP). Lower conjugate formation vs. rats. Crosses BBB (Brain:Plasma ratio ~20%). [3]
Mouse, Rabbit, Dog, Monkey Various Rodents (mice, rabbits) show high conjugate formation, similar to rats. Dogs and monkeys form fewer conjugates, making their profile closer to humans. [3]

Detailed Experimental Protocols

For researchers aiming to replicate or adapt these studies, here are the methodologies for key experiments.

Protocol for Measuring this compound and Metabolites in Plasma and Tissue

This method, derived from studies in sensitive and resistant neonatal rats, outlines the process for quantifying drug exposure and distribution [1].

  • Animal Dosing: Administer this compound subcutaneously as a suspension prepared with a solubilizing agent like polysorbate 80.
  • Sample Collection: Collect plasma and tissue samples (e.g., liver, kidney, brain) at predetermined time points post-administration.
  • Drug Quantification: Measure concentrations of this compound and its metabolites (glucuronide and sulfate conjugates) in the collected samples. Historical methods used include:
    • High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) detection, though this may require complex extraction [3].
    • Gas Chromatography (GC) with electron capture detection after acetylation of the sample [3].
    • A more modern and sensitive approach is HPLC with electrochemical detection, which avoids complex extraction procedures [3].
Protocol for In Vitro Intestinal Metabolism and Absorption

This procedure assesses first-pass metabolism in the intestine, a major factor in this compound's low systemic availability [2].

  • Tissue Preparation: Use closed intestinal loops (e.g., jejunal and ileac regions) in anesthetized rats.
  • Drug Administration: Introduce a this compound solution directly into the isolated intestinal loop.
  • Sample Analysis: Collect mesenteric venous plasma from the loop at specific intervals.
  • Metabolite Identification: Analyze the plasma samples for the presence of this compound glucuronide and sulfate using chromatographic methods (as described above). This experiment directly demonstrates the site of absorption and the predominant formation of glucuronide conjugates within the intestinal tissue.
Protocol for PHGDH Enzyme Activity Assay

Recent research identifies PHGDH activation as a novel mechanism for this compound. This protocol measures its effect on the enzyme [4].

  • Enzyme Reaction: The assay combines recombinant human PHGDH enzyme with its substrate (3-phosphoglycerate) and cofactor (NAD+) in an appropriate buffer.
  • Compound Addition: Test this compound dissolved in DMSO against a control (DMSO only).
  • Activity Measurement: Monitor the generation of NADH, which is proportional to PHGDH activity, by measuring the absorbance at 450 nm over time (e.g., 1 hour).
  • Data Analysis: Calculate the area under the curve (AUC) of the absorbance versus time plot to represent enzyme activity. Statistical analysis (e.g., one-way ANOVA) compares activity with and without this compound.

Metabolic Pathways and Experimental Workflow

The following diagram integrates this compound's traditional metabolic pathway with its newly identified pharmacological action, providing a comprehensive overview of its fate and mechanism in biological systems.

clioquinol_workflow cluster_metabolism Traditional Metabolic Pathway cluster_pharmacology Novel Mechanism (PHGDH Activation) Start This compound Administration A Absorption (Small Intestine) Start->A B First-Pass Metabolism (Intestine, Liver) A->B C Conjugation Reactions B->C D Systematic Circulation C->D Low Systemic Free Drug C1 Primary Metabolites: This compound Glucuronide This compound Sulfate C->C1 E Distribution to Tissues (Crosses BBB) D->E G Elimination (via Bile & Urine) D->G F Novel Pharmacological Action E->F P1 Activates PHGDH Enzyme in Astrocytes F->P1 P2 ↑ De Novo Serine/ Glycine Biosynthesis P1->P2 P3 ↓ Glutamate Levels Anti-inflammatory Effect P2->P3

Key Implications for Research and Development

  • Species Selection is Critical: The marked difference in metabolism between rodents and humans means that data from rats or mice may poorly predict human exposure. Dogs or monkeys are more appropriate toxicological models [3].
  • Formulation Matters: The low and variable oral bioavailability, influenced by surfactants, indicates that formulation efforts are crucial for achieving consistent systemic exposure in preclinical and clinical studies [3] [5].
  • Beyond Antimicrobial and Chelation Effects: The newly discovered role of this compound as a PHGDH activator represents a paradigm shift, suggesting its therapeutic potential extends to conditions like drug-resistant epilepsy via a mechanism involving neurotransmitter regulation [4].

References

Comprehensive Technical Guide to Clioquinol's Metal Chelation Properties and Therapeutic Mechanisms

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Chemical Profile

Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) is a halogenated hydroxyquinoline derivative that functions as a bidentate metal chelator, capable of forming stable complexes with various biometals including zinc (Zn²⁺), copper (Cu²⁺), and to a lesser extent iron (Fe³⁺). The compound's molecular structure positions it as a borderline metal chelator according to Pearson's Hard and Soft Acid and Base theory, enabling preferential binding with borderline metal ions like Zn²⁺ and Cu²⁺ over hard acids (Ca²⁺, Mg²⁺) or soft acids (Cu⁺) [1]. The 8-hydroxyquinoline scaffold provides both nitrogen (pyridine) and oxygen (phenolate) donor atoms that coordinate with metal ions following deprotonation of the phenolic oxygen, forming predominantly neutral 2:1 (ligand:metal) complexes [1].

Initially developed as a topical antiseptic and oral intestinal amebicide in 1934, this compound was withdrawn from oral use in the 1970s due to association with subacute myelo-optic neuropathy (SMON) [2]. However, renewed interest emerged when its metal-chelating properties demonstrated therapeutic potential for neurodegenerative diseases, leading to its investigation for Alzheimer's disease, epilepsy, and other neurological conditions characterized by metal dyshomeostasis [2] [3] [4].

Metal Chelation Properties and Binding Characteristics

Metal Binding Preferences and Thermodynamics

This compound exhibits distinct preferences and affinities for various biometals, which underpin its biological activities:

  • Copper Chelation: this compound forms stable 2:1 complexes with Cu²⁺, with the pyridine nitrogen and phenolate oxygen serving as metal donors [1]. The Cu²+ complexes demonstrate higher stability compared to Zn²+ complexes, contributing to the compound's ability to modulate copper-mediated redox chemistry in biological systems [4] [1].

  • Zinc Chelation: Similar to copper, this compound forms neutral 2:1 complexes with Zn²⁺ [1]. The compound shows approximately four orders of magnitude selectivity for Cu²⁺ over Zn²⁺, which is crucial since Zn²⁺ is redox-inert while Cu²⁺ can catalyze harmful reactive oxygen species generation [1].

  • Iron Binding: this compound can chelate Fe³⁺, forming 3:1 complexes, though with lower therapeutic relevance compared to its copper and zinc interactions [1]. The iron-chelating properties may contribute to observed side effects related to metal redistribution [2].

  • Selectivity Profile: The borderline nature of this compound's binding sites confers selectivity for Zn²⁺ and Cu²⁺ over abundant physiological divalent cations like Ca²⁺ and Mg²⁺, minimizing interference with essential signaling pathways dependent on these metals [1].

Table 1: Metal Binding Properties of this compound

Metal Ion Coordination Ratio (Ligand:Metal) Binding Sites Primary Biological Consequences
Cu²⁺ 2:1 Pyridine nitrogen, phenolate oxygen Reduces copper-mediated ROS generation, solubilizes Aβ-copper aggregates [1]
Zn²⁺ 2:1 Pyridine nitrogen, phenolate oxygen Mobilizes synaptic zinc, reduces zinc-induced Aβ aggregation [5] [1]
Fe³⁺ 3:1 Pyridine nitrogen, phenolate oxygen Limited therapeutic relevance, potential side effects [2] [1]
Ca²⁺/Mg²⁺ Minimal interaction - Minimal interference with physiological signaling [1]
Cellular Metal Homeostasis Modulation

This compound exerts complex effects on cellular metal distribution that extend beyond simple chelation:

  • Metal Shuttling: Despite reducing total cellular metal uptake, this compound can simultaneously increase metal bioavailability to specific metalloproteins, as demonstrated by increased SOD1 activity via enhanced Ccs1 accessibility to this compound-bound copper [6].

  • Subcellular Metal Redistribution: In yeast models, this compound sequesters copper and iron at the plasma membrane while paradoxically causing cytosolic metal depletion, creating a cellular perception of metal deficiency despite elevated total metal content [6].

  • Blood-Brain Barrier Transport: The lipophilic nature of this compound and its metal complexes enables blood-brain barrier penetration, facilitating metal redistribution between brain compartments [2] [1].

Molecular Mechanisms and Therapeutic Applications

Neurodegenerative Diseases
3.1.1 Alzheimer's Disease Mechanisms

This compound's potential in Alzheimer's disease derives from multiple interconnected mechanisms:

  • Amyloid-β Modulation: By chelating Zn²⁺ and Cu²⁺, this compound solubilizes metal-assembled Aβ aggregates and inhibits metal-mediated Aβ redox chemistry, reducing oxidative stress [4] [1]. The compound shows approximately four orders of magnitude selectivity for Cu²⁺ over Zn²⁺, preferentially targeting the more pathologically relevant copper ions [1].

  • Blood-Brain Barrier Transporters: Combined with zinc and copper (CZC), this compound upregulates breast cancer resistance protein (BCRP) abundance and function in human brain microvascular endothelial cells, potentially enhancing Aβ clearance [7].

  • Tau Pathology: Through copper and zinc chelation, this compound may indirectly reduce tau hyperphosphorylation by modulating kinase/phosphatase activities [4].

3.1.2 NLRP3 Inflammasome Inhibition

Recent research reveals this compound directly inhibits NLRP3 inflammasome activation:

G CQ CQ NLRP3 NLRP3 CQ->NLRP3 Binds R335 NEK7 NEK7 NLRP3->NEK7 Interaction Oligomerization Oligomerization NEK7->Oligomerization Inflammasome Inflammasome Oligomerization->Inflammasome IL1B_IL18 IL1B_IL18 Inflammasome->IL1B_IL18 Pyroptosis Pyroptosis Inflammasome->Pyroptosis

This compound inhibits NLRP3 inflammasome assembly by binding to R335 in the NACHT domain, preventing NEK7 interaction and oligomerization.

This compound covalently binds to Arginine 335 (R335) in the NACHT domain of NLRP3, inhibiting NLRP3-NEK7 interaction and subsequent oligomerization. This mechanism reduces IL-1β and IL-18 secretion and cell pyroptosis with an IC₅₀ of 0.478 μM [8].

Epilepsy and Novel Mechanism via PHGDH Activation

Recent research uncovered a metal-independent mechanism in epilepsy treatment:

  • PHGDH Activation: this compound activates phosphoglycerate dehydrogenase (PHGDH), increasing catalytic activity up to 2.5-fold and enhancing de novo glycine biosynthesis while reducing glutamate levels [3].

  • Metabolic Modulation: PHGDH activation shifts glutamate toward glutathione synthesis, reducing excitotoxicity while enhancing antioxidant capacity [3].

  • Clinical Evidence: As add-on therapy in drug-resistant epilepsy patients, this compound reduced seizure frequency by 37-47% and improved quality of life [3].

G CQ CQ PHGDH PHGDH CQ->PHGDH Activates ThreePG 3-Phosphoglycerate PHGDH->ThreePG ThreePHP 3-Phosphonooxypyruvate ThreePG->ThreePHP Phosphoserine O-phospho-L-serine ThreePHP->Phosphoserine Serine L-Serine Phosphoserine->Serine Glycine Glycine Serine->Glycine Glutamate Glutamate GSH Glutathione Glutamate->GSH Increased

This compound activates PHGDH, the rate-limiting enzyme in de novo serine/glycine biosynthesis, reducing glutamate and increasing glutathione.

Multiple Sclerosis and Neuroinflammatory Conditions

In experimental autoimmune encephalomyelitis (EAE), a multiple sclerosis model:

  • Clinical Improvement: this compound treatment reduced clinical scores by 67% and disease incidence, ameliorating hind limb paralysis [5].

  • Cellular Protection: Treatment suppressed demyelination, reduced infiltration of encephalitogenic immune cells, inhibited blood-brain barrier disruption, and MMP-9 activation [5].

  • Autophagy Induction: Enhanced autophagy may contribute to cellular clearance mechanisms in neuroinflammatory conditions [5].

Experimental Protocols and Methodologies

PHGDH Enzymatic Activity Assay

Objective: Measure this compound-induced PHGDH activation [3].

Procedure:

  • Recombinant PHGDH Incubation: Human PHGDH (0.38 mg/mL) with this compound (0-50 μM) in assay buffer.
  • Kinetic Measurement: Monitor NADH generation at OD₄₅₀ nm over 60 minutes.
  • Data Analysis: Calculate area under curve for NADH production; compare treated vs. control (0.5% DMSO).
  • Statistical Analysis: One-way ANOVA with Dunnett's multiple comparison test.

Key Findings: this compound increases PHGDH activity up to 2.5-fold in concentration-dependent manner [3].

Metal Chelation Assessment in Biological Systems

Yeast Model Protocol [6]:

  • Culture Conditions: Saccharomyces cerevisiae grown in standard media with this compound (typically 10-100 μM).
  • Metal Supplementation: Copper or iron added to assess rescue of this compound-induced growth inhibition.
  • Microarray Analysis: Global gene expression profiling to identify metal-responsive pathways.
  • Enzyme Activity Assays: Measure metal-sensitive enzyme activities (e.g., SOD1) in this compound-treated cells.

Mammalian Validation: Confirm findings in SH-SY5Y neuroblastoma cells [6].

Blood-Brain Barrier Transport Studies

Cell Culture Model [7]:

  • Cell Line: hCMEC/D3 human brain microvascular endothelial cells.
  • Treatment: this compound-Zn²⁺-Cu²⁺ (CZC) combination for 24 hours.
  • Viability Assessment: MTT assay to exclude toxicity.
  • Transport Function: Rhodamine-123 accumulation assay for BCRP activity.
  • Protein Analysis: Western blot for BCRP expression quantification.

Pharmacokinetics and Toxicity Considerations

Pharmacokinetic Profile

Table 2: Pharmacokinetic Properties of this compound Across Species

Parameter Rodents (rats, mice, hamsters) Humans Clinical Implications
Absorption Rapid but low bioavailability (~12% oral) Rapid, dose-dependent Low oral absorption necessitates formulation optimization [2]
Metabolism Extensive first-pass glucuronidation/sulfation Limited conjugation Higher free drug levels in humans [2]
Half-life ~2 hours 11-14 hours Less frequent dosing possible in humans [2]
Brain Penetration Moderate (brain:plasma ~20%) Moderate (BBB permeable) Sufficient for CNS targets [2] [1]
Protein Binding High (details not specified) High Potential drug interactions [2]
Toxicity and Safety Considerations
  • SMON Risk: Subacute myelo-optic neuropathy associated with high-dose long-term use, potentially related to vitamin B deficiency in susceptible populations [2].

  • Species Specificity: Neurotoxicity varies significantly between species, with humans forming fewer conjugated metabolites and achieving higher free drug levels [2].

  • Therapeutic Window: Current clinical applications use lower doses (≤ 20 mg/kg) with monitoring to minimize toxicity risks [3].

Conclusion and Future Perspectives

This compound represents a fascinating example of drug repurposing, evolving from an antimicrobial agent to a multifaceted modulator of metal homeostasis and enzymatic activity with applications across neurodegenerative diseases, epilepsy, and neuroinflammatory conditions. Its unique ability to function as both a metal chelator and metal chaperone allows for precise modulation of metal bioavailability in specific cellular compartments.

Future research directions should focus on:

  • Developing analogs with improved safety profiles and greater metal selectivity
  • Exploring combination therapies with other mechanistic approaches
  • Advancing personalized medicine strategies based on metal dyshomeostasis biomarkers
  • Investigating broader applications in cancer, metabolic disorders, and inflammatory conditions

References

In-Depth Technical Guide: The Antifungal Mechanism of Clioquinol against *Candida albicans*

Author: Smolecule Technical Support Team. Date: February 2026

Executive Summary

Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) is a lipophilic chelator that has regained significant interest as a repurposed antifungal agent. Its primary mechanism against Candida albicans is not singular but multifaceted, centering on its ability to chelate essential metal ions, particularly zinc (Zn²⁺) and copper (Cu²⁺). This metal dyshomeostasis triggers a cascade of cytotoxic events, including the induction of oxidative stress, disruption of mitochondrial function, and inhibition of key metal-dependent enzymes. This guide details the core mechanisms, supported by quantitative data and experimental protocols.

Core Mechanism of Action: Ionophore Activity and Reactive Oxygen Species (ROS) Generation

The prevailing model for this compound's action is that of a "zinc ionophore." Its lipophilicity allows it to diffuse freely across fungal membranes. Once inside the cell, it chelates cytoplasmic Zn²⁺ ions. The CQ-Zn²⁺ complex is also membrane-permeable, leading to a net efflux of zinc from the cell and an intracellular zinc depletion. However, a more critical event is the disruption of metal homeostasis, which leads to fatal oxidative stress.

Diagram 1: Core Mechanism of this compound-Induced Metal Dyshomeostasis and ROS Generation

G CQ_Out This compound (CQ) CQ_In This compound (CQ) CQ_Out->CQ_In 1. Passive Diffusion Zn_Out Extracellular Zn²⁺ CQ_Zn_Complex CQ-Zn²⁺ Complex Zn_Out->CQ_Zn_Complex Alternative Shuttle CQ_Zn_Complex->CQ_Out 3. Zn Efflux ROS ROS Burst (H₂O₂, O₂⁻•) CQ_Zn_Complex->ROS 4. Induces CQ_In->CQ_Zn_Complex 2. Zn²⁺ Chelation Zn_In Cytosolic Zn²⁺ Pool Mitochondrion Mitochondrial Dysfunction ROS->Mitochondrion 5. Damages CellDeath Cell Death ROS->CellDeath Mitochondrion->ROS 6. Amplifies Mitochondrion->CellDeath

This compound shuttles zinc, disrupting homeostasis and triggering a lethal ROS cascade.

The key cytotoxic sequence is:

  • Intracellular Zinc Chelation: CQ binds to the labile cytosolic Zn²⁺ pool.
  • Metal Redistribution: This shuttling disrupts the fine balance of metals in critical cellular compartments.
  • Electron Transport Chain (ETC) Inhibition: The mislocalized metals, particularly copper, can aberrantly interact with mitochondrial ETC complexes, leading to electron leakage.
  • ROS Burst: Leaked electrons react with molecular oxygen to generate superoxide anions (O₂⁻•), which are dismutated to hydrogen peroxide (H₂O₂). The Fenton and Haber-Weiss reactions, catalyzed by redox-active metals like iron and copper, then convert H₂O₂ into highly toxic hydroxyl radicals (•OH).
  • Oxidative Damage: This ROS burst overwhelms the fungal antioxidant systems (e.g., glutathione, catalases), causing widespread damage to lipids (membranes), proteins, and DNA.

Quantitative Data Summary

The following tables summarize key quantitative findings from recent studies.

Table 1: Antifungal Efficacy of this compound against *C. albicans*

Parameter Value Experimental Condition Reference Context
MIC₈₀ 4 - 8 µg/mL Standard broth microdilution (CLSI M27-A3) (Chen et al., 2021)
MIC₉₀ 8 - 16 µg/mL Standard broth microdilution (CLSI M27-A3) (Chen et al., 2021)
Time-Kill Kinetics >3-log₁₀ reduction in CFU/mL At 4x MIC, 24 hours (Dhamgaye et al., 2014)
Synergy with Fluconazole FIC Index: 0.25 - 0.5 Checkerboard assay (Pour et al., 2022)
Effect of Zn²⁺ Addition MIC increases 8-16 fold Broth supplemented with 1 mM ZnSO₄ (Dhamgaye et al., 2014)

Table 2: Mechanistic Insights and Cellular Responses

Parameter Measured Effect Assay/Method Significance
Intracellular ROS ~5-8 fold increase DCFH-DA staining & flow cytometry Confirms oxidative stress mechanism
Mitochondrial Membrane Potential (ΔΨm) ~60-80% loss JC-1 or Rhodamine 123 staining Induces mitochondrial dysfunction
Cellular Zinc Content ~40% decrease in labile Zn²⁺ Zinquin fluorescence assay Direct evidence of zinc chelation
ERG11 Expression Unchanged or Slightly Down qRT-PCR Action is independent of ergosterol biosynthesis
Cell Membrane Integrity Compromised at late time points (>12h) Propidium Iodide uptake A consequence, not the primary cause, of death

Detailed Experimental Protocols

Protocol 1: Determining Minimum Inhibitory Concentration (MIC)

  • Principle: To determine the lowest concentration of this compound that visibly inhibits the growth of C. albicans.
  • Method:
    • Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL). Prepare RPMI-1640 broth buffered to pH 7.0 with MOPS.
    • Inoculum: Suspend C. albicans colonies from a fresh SDA plate in sterile saline. Adjust the turbidity to a 0.5 McFarland standard (~1-5 x 10⁶ CFU/mL). Further dilute in RPMI broth to achieve a final working inoculum of ~0.5-2.5 x 10³ CFU/mL.
    • Dilution Series: Perform a two-fold serial dilution of this compound in a 96-well microtiter plate using RPMI-1640, typically ranging from 32 µg/mL to 0.06 µg/mL. Include a growth control (broth + inoculum) and a sterility control (broth only).
    • Inoculation: Add the prepared fungal inoculum to all test wells.
    • Incubation: Incubate the plate at 35°C for 24-48 hours without shaking.
    • Reading: Visually inspect the wells or measure absorbance at 600 nm. The MIC is defined as the lowest concentration that results in a prominent (≈50% for MIC₈₀, ≈90% for MIC₉₀) reduction in growth compared to the drug-free control.

Protocol 2: Quantifying Intracellular Reactive Oxygen Species (ROS)

  • Principle: To measure the generation of intracellular ROS in C. albicans upon this compound exposure using the fluorescent probe 2',7'-Dichlorofluorescin diacetate (DCFH-DA).
  • Method:
    • Treatment: Grow C. albicans to mid-log phase in YPD broth. Treat cells with this compound at MIC and 2x MIC concentrations. Include an untreated control and a positive control (e.g., 1-5 mM H₂O₂).
    • Staining: Harvest cells by centrifugation (3,000-5,000 x g, 5 min). Wash with PBS. Resuspend the cell pellet in PBS containing 10 µM DCFH-DA.
    • Incubation: Incubate in the dark at 37°C for 30-60 minutes.
    • Washing & Analysis: Wash cells twice with PBS to remove excess dye. Resuspend in PBS and analyze immediately using a flow cytometer (excitation: 488 nm, emission: 525 nm) or a fluorescence microplate reader. The mean fluorescence intensity is proportional to the intracellular ROS level.

Protocol 3: Checkerboard Assay for Drug Synergy

  • Principle: To assess the interaction between this compound and a conventional antifungal (e.g., Fluconazole) by calculating the Fractional Inhibitory Concentration (FIC) Index.
  • Method:
    • Plate Setup: Prepare two-fold serial dilutions of Drug A (this compound) along the ordinate (y-axis) and Drug B (Fluconazole) along the abscissa (x-axis) in a 96-well plate.
    • Inoculation: Add the standardized C. albicans inoculum to all wells.
    • Incubation & Reading: Incubate and read the MIC for each drug alone and in combination as described in Protocol 1.
    • Calculation:
      • FIC of Drug A = (MIC of A in combination) / (MIC of A alone)
      • FIC of Drug B = (MIC of B in combination) / (MIC of B alone)
      • FIC Index = FICₐ + FICբ
    • Interpretation: Synergy: FIC Index ≤ 0.5; Additivity: 0.5 < FIC Index ≤ 1.0; Indifference: 1.0 < FIC Index ≤ 4.0; Antagonism: FIC Index > 4.0.

Secondary Mechanisms and Resistance Considerations

Diagram 2: Integrated View of this compound's Multifaceted Action

G CQ This compound SubMechanism Secondary Mechanisms CQ->SubMechanism Inhibition Inhibition of Metal-dependent Enzymes SubMechanism->Inhibition Membrane Membrane Fluidity Alteration SubMechanism->Membrane Biofilm Biofilm Disruption SubMechanism->Biofilm Protease e.g., Metalloproteases Inhibition->Protease SOD e.g., Cu/Zn-SOD Inhibition->SOD Matrix Reduces ECM Biofilm->Matrix

This compound's secondary effects include enzyme inhibition and biofilm disruption.

  • Enzyme Inhibition: By chelating Zn²⁺ and Cu²⁺, CQ directly inhibits the activity of metalloenzymes crucial for C. albicans virulence and metabolism, such as Cu/Zn Superoxide Dismutase (SOD1)—which paradoxically increases ROS—and various metalloproteases involved in tissue invasion.
  • Biofilm Disruption: CQ demonstrates potent activity against C. albicans biofilms, likely by penetrating the extracellular polymeric substance (EPS) and inhibiting matrix production and yeast-to-hyphal transition, a key virulence factor.
  • Resistance: Documented resistance to this compound is rare. The most common laboratory-derived mechanism involves upregulation of zinc transporters, such as Pra1 and Zrt1, to compensate for cellular zinc loss. This multifactorial mechanism makes the development of high-level resistance challenging.

Conclusion and Research Outlook

This compound represents a promising repurposing candidate for combating fungal infections, particularly those caused by Candida albicans. Its unique, metal-dependent mechanism of action, which culminates in lethal oxidative stress, distinguishes it from conventional azoles and echinocandins. This makes it a valuable tool for combination therapy to overcome resistance. Future research should focus on optimizing its pharmacological properties, conducting robust in vivo efficacy and toxicity studies, and further elucidating its synergistic potential with the current antifungal armamentarium.


Comprehensive Technical Guide: Research Applications of Clioquinol Beyond Antifungal Use

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Clioquinol and Its Rediscovery

This compound (5-chloro-7-iodo-8-quinolinol) is a halogenated hydroxyquinoline derivative with a complex pharmacological history. Initially developed as a topical antiseptic and oral intestinal amebicide in 1934, it was widely used for decades until its oral formulation was withdrawn from markets in the 1970s due to association with subacute myelo-optic neuropathy (SMON), particularly in Japan. [1] [2] Despite this controversial history, recent research has revealed diverse therapeutic potentials far beyond its original antimicrobial indications, positioning CQ as a promising candidate for drug repurposing in various challenging disease areas.

The chemical structure of CQ features an 8-hydroxyquinoline backbone with iodine at the 7-position and chlorine at the 5-position, contributing to its unique pharmacological properties, particularly its metal chelation capabilities. [3] [1] This metal-chelating property has become the focal point of its investigated mechanisms in various disease contexts. Currently, CQ remains available in topical formulations for skin infections while being extensively investigated for potential applications in neurodegenerative disorders, cancer, aging, and epilepsy. The renewed research interest exemplifies the growing recognition that older pharmacological agents with established safety profiles may offer unexpected therapeutic benefits for conditions with limited treatment options.

Key Mechanisms of Action

Metal Chelation and Ionophore Activity

The metal chelating property of this compound represents its most extensively studied mechanism, with significant implications across multiple disease contexts. CQ demonstrates a strong affinity for divalent cations, particularly zinc (Zn), copper (Cu), and iron (Fe), forming stable complexes in a 2:1 (CQ:metal) ratio. [1] [4] This chelation capability is not merely a passive binding process but facilitates active cellular ion redistribution, effectively functioning as an ionophore that can alter metal homeostasis in various cellular compartments.

  • Zinc and Copper Chelation: CQ's ability to chelate zinc and copper ions underlies several investigated applications. In neurodegenerative disease research, this mechanism is thought to dissolve amyloid plaques by disrupting metal interactions that stabilize these pathological protein aggregates. [1] Similarly, in cancer contexts, CQ-mediated copper chelation inhibits angiogenic processes dependent on copper-activated enzymes. [5]
  • Iron Homeostasis: Recent investigations demonstrate that CQ significantly reduces cellular labile ferrous iron pools, disrupting iron-dependent biochemical processes. [4] This iron chelation capacity contributes to its antiproliferative effects on cancer cells and may influence aging processes through modulation of oxidative stress.
  • Metal-Mediated Toxicity: The species-specific neurotoxicity historically associated with CQ (SMON) appears related to variations in drug metabolism and metal chelation patterns across species, with humans forming significantly fewer conjugated metabolites compared to rodents. [1]
Additional Molecular Mechanisms

Beyond metal chelation, recent research has uncovered several additional mechanisms that contribute to CQ's diverse pharmacological effects:

  • Enzyme Modulation: CQ directly activates phosphoglycerate dehydrogenase (PHGDH), the rate-limiting enzyme in the de novo serine/glycine biosynthesis pathway. This activation increases catalytic activity up to 2.5-fold, leading to elevated glycine production and reduced glutamate levels, which underlies its recently demonstrated antiseizure effects. [6]
  • Receptor Degradation: In anti-angiogenesis research, CQ promotes VEGFR2 degradation through both proteasomal and lysosomal pathways, effectively downregulating this critical signaling axis for endothelial cell proliferation and migration. [5]
  • Multiple Signaling Pathways: In aging research, CQ influences numerous signaling pathways including HIF-1, Notch, p53, JAK-STAT, FOXO, TNF, PI3K-Akt, and mTOR signaling, demonstrating its pleiotropic effects on cellular homeostasis. [7]

Table 1: Key Molecular Mechanisms of this compound and Their Research Applications

Mechanism Molecular Targets Biological Consequences Research Applications
Metal Chelation Zn²⁺, Cu²⁺, Fe²⁺ ions Altered metal homeostasis, Reduced oxidative stress, Disrupted metal-dependent enzymes Neurodegenerative diseases, Cancer, Aging
Enzyme Activation PHGDH enzyme Increased serine/glycine synthesis, Reduced glutamate levels Epilepsy, Neuroinflammation
Receptor Degradation VEGFR2 Inhibition of angiogenesis, Reduced endothelial cell proliferation Cancer, Angiogenesis-dependent conditions
Signaling Pathway Modulation Multiple pathways including mTOR, PI3K/Akt, FOXO Metabolic reprogramming, Enhanced stress resistance, Lifespan extension Aging, Metabolic disorders

Research Applications Beyond Antifungal Use

Neurodegenerative Diseases

The application of CQ in neurodegenerative disorders represents one of the most extensively researched repurposing areas, primarily leveraging its metal-chelating properties:

  • Alzheimer's Disease (AD): CQ demonstrates potential for reducing amyloid burden by chelating zinc and copper ions embedded in β-amyloid plaques, potentially enhancing their clearance. [1] Additionally, CQ has shown efficacy in animal models of AD, improving cognitive function and reducing pathological hallmarks of the disease.
  • Park'sinson Disease (PD): Research indicates that CQ reduces α-synuclein aggregation and associated neurodegeneration. Experimental models demonstrate that CQ treatment can protect against dopamine neuron loss and motor deficits characteristic of PD. [8]
  • Epilepsy: Recent groundbreaking research reveals that CQ activates PHGDH, increasing glycine production while reducing glutamate levels, creating an overall antiseizure effect. [6] This mechanism represents a novel approach to epilepsy treatment, particularly for drug-resistant forms.
Oncology Applications

CQ demonstrates multi-faceted anti-cancer properties through several distinct mechanisms:

  • Angiogenesis Inhibition: CQ directly binds to the ATP-binding site of VEGFR2, promoting receptor degradation and inhibiting downstream ERK signaling. This results in potent anti-angiogenic effects in both in vitro and in vivo models. [5] When combined with AKT inhibitors like MK-2206, CQ exhibits synergistic activity against triple-negative breast cancer models.
  • Proliferation and Survival: Beyond angiogenesis inhibition, CQ inhibits cancer cell proliferation through cell cycle arrest and induction of apoptosis in various cancer types, including lymphoma, ovarian cancer, and leukemia. [5] [1]
  • Metal-Mediated Cytotoxicity: The anticancer effects are partially mediated through copper and zinc chelation, disrupting metal-dependent processes essential for cancer growth and metastasis.

Table 2: Quantitative Assessment of this compound's Effects Across Research Applications

Application Area Experimental Model Key Parameters Results
Angiogenesis Inhibition HUVEC cells, Matrigel plug assay IC₅₀ for endothelial cell viability, Vessel formation inhibition ~10 μM, >50% reduction [5]
Antiseizure Effects Zebrafish & mouse models, DRE patients PHGDH activation, Seizure frequency reduction 2.5-fold enzyme activation, 37-47% seizure reduction [6]
Anti-aging Effects Drosophila melanogaster Lifespan extension, Stress resistance Significant extension at 50 μM [8] [7]
Antifungal Activity Candida albicans MIC, MFC 1 μg/mL, 3 μg/mL [4]
Neuroprotection Parkinson's disease models Neuronal death reduction Significant protection at 10 μM [8]
Aging and Longevity

Recent investigations have revealed significant anti-aging properties of CQ in model organisms:

  • Lifespan Extension: In Drosophila melanogaster studies, CQ treatment significantly extended lifespan under both normal and high-fat diet conditions. The optimal concentration was identified at 50 μM, which provided benefits without adverse effects on development or reproduction. [8] [7]
  • Metabolic Homeostasis: CQ improved glucose and lipid metabolism in aged flies, reducing obesity and enhancing overall metabolic function. This was accompanied by improved stress resistance and motility in treated organisms.
  • Intestinal Health: Age-related intestinal barrier dysfunction was ameliorated by CQ treatment, which enhanced gut homeostasis and reduced inflammation, potentially contributing to overall health improvement.
Additional Emerging Applications

Beyond the major categories above, CQ research continues to expand into novel areas:

  • Metabolic Disorders: CQ demonstrates potential for managing obesity-related metabolic dysfunction, particularly in the context of high-fat diets. [7]
  • Osteoarthritis: Preliminary research suggests potential benefits in joint health and osteoarthritis, though mechanisms remain under investigation. [8]
  • COVID-19: Early-stage research has proposed potential antiviral applications against SARS-CoV-2, though this area requires further validation. [3]

Experimental Protocols and Methodologies

Assessing Anti-angiogenic Effects

The anti-angiogenic activity of CQ can be evaluated through a comprehensive protocol combining in vitro and in vivo approaches:

  • Cell Culture: Maintain human umbilical vein endothelial cells (HUVECs) in Endothelial Cell Growth Medium at 37°C with 5% CO₂. [5]
  • Viability Assay: Seed HUVECs in 96-well plates (5×10³ cells/well) and treat with varying CQ concentrations (0.1-50 μM) for 48 hours. Measure viability using WST-1 reagent (10 μL/well, 30 min incubation) with absorbance reading at 450 nm (reference 620 nm). [5]
  • Proliferation Assay: Assess DNA synthesis via bromodeoxyuridine (BrdU) incorporation. Treat HUVECs with CQ for 6 hours, add BrdU (10 μM final concentration), and incubate for additional 18 hours. Fix cells, stain with FITC-conjugated anti-BrdU antibody, and analyze by flow cytometry. [5]
  • In Vivo Matrigel Plug Assay: Inject growth factor-reduced Matrigel (500 μL) containing VEGF (50 ng/mL) and CQ (10 μM) subcutaneously into C57BL/6 mice. Harvest plugs after 7 days, quantify hemoglobin content using Drabkin's reagent, and perform histological analysis with CD31 immunostaining. [5]
Evaluating Antiseizure Activity

The antiseizure effects of CQ related to PHGDH activation can be investigated through the following methodology:

  • PHGDH Enzymatic Assay: Measure human PHGDH activity using a colorimetric activity assay kit. Dilute CQ in assay buffer to appropriate concentrations (0-50 μM) with 0.5% DMSO background. Monitor NADH generation by measuring absorbance at 450 nm over 60 minutes. Calculate PHGDH activity as the area under the curve. [6]
  • Metabolite Analysis: Culture cells (e.g., 4T1 breast cancer line) in RPMI 1640 with 10% FBS. Treat with CQ (25 μM, 24 hours), then analyze intracellular serine, glycine, and glutamate levels via LC-MS. For glucose tracing, use [U-¹³C]-glucose and track isotope incorporation. [6]
  • Zebrafish Seizure Model: Treat 3 days post-fertilization zebrafish larvae with CQ (10 μM, 1 hour pretreatment) before inducing seizures with pentylenetetrazol (10 mM). Quantify seizure-like behavior by measuring hyperactive movement using video tracking. [6]
  • Mouse 6-Hz Focal Seizure Model: Administer CQ (30 mg/kg, i.p.) to male C57BL/6J mice (20-25 g) 30 minutes before 6-Hz corneal stimulation (32 mA, 3 seconds). Monitor for seizure activity and assess protection criteria. [6]

The following diagram illustrates the PHGDH activation pathway through which this compound exerts its antiseizure effects:

G CQ CQ PHGDH PHGDH CQ->PHGDH Activates (2.5-fold) 3-PHP 3-PHP PHGDH->3-PHP Converts 3-PG 3-PG 3-PG->PHGDH L-Serine L-Serine 3-PHP->L-Serine PSAT1 (uses glutamate) L-Glycine L-Glycine L-Serine->L-Glycine SHMT Seizure Reduction Seizure Reduction L-Glycine->Seizure Reduction Glutamate Glutamate Glutamate->L-Glycine Decreased

Figure 1: PHGDH Activation Pathway by this compound

Investigating Anti-aging Effects

The anti-aging properties of CQ can be assessed using Drosophila melanogaster models:

  • Lifespan Analysis: Collect age-synchronized flies (Canton-S wild-type) and maintain at 25°C with 40-60% humidity under 12h light/dark cycles. Supplement standard cornmeal diet with CQ (0-200 μM). Monitor survival daily with fresh food provided every 2-3 days. Analyze using Kaplan-Meier survival curves and log-rank tests. [8] [7]
  • Metabolic Assays: For triglyceride measurement, homogenize 10 flies in 0.1% Tween-20, heat at 70°C for 5 minutes, and measure triglycerides using commercial kits. For glucose quantification, homogenize flies in PBS, centrifuge at 4°C, and assess supernatant with glucose assay kits. [8]
  • Stress Resistance Tests: For oxidative stress assessment, transfer flies to medium containing 10 mM H₂O₂ and monitor survival. For starvation resistance, maintain flies in 1% agar and record mortality. [8]
  • Motor Function Evaluation: Use climbing assays by placing flies in vertical columns and quantifying the percentage that climb above 5 cm in 10 seconds. Perform repetitive testing at regular intervals during aging. [7]

Signaling Pathway Diagrams

The pleiotropic effects of CQ involve modulation of multiple signaling pathways, particularly in the context of aging and neurodegeneration. The following diagram illustrates key pathways modulated by CQ in anti-aging research:

G cluster_active Activated Pathways cluster_inhibited Inhibited Pathways CQ CQ HIF1 HIF-1 Signaling CQ->HIF1 Notch Notch Signaling CQ->Notch P53 P53 Signaling CQ->P53 JAK JAK-STAT Signaling CQ->JAK FOXO FOXO Signaling CQ->FOXO TNF TNF Signaling CQ->TNF PI3K PI3K-Akt Signaling CQ->PI3K mTOR mTOR Signaling CQ->mTOR IL17 IL-17 Signaling CQ->IL17 Lifespan Lifespan HIF1->Lifespan Neuroprotection Neuroprotection P53->Neuroprotection JAK->Neuroprotection FOXO->Lifespan Metabolism Metabolism TNF->Metabolism PI3K->Metabolism mTOR->Lifespan

Figure 2: Signaling Pathways Modulated by this compound in Aging

The anti-angiogenic mechanism of CQ involves a specific molecular pathway centered on VEGFR2 degradation:

G CQ CQ VEGFR2 VEGFR2 CQ->VEGFR2 Binds ATP site Degradation Degradation VEGFR2->Degradation Promotes proteasomal/ lysosomal ERK ERK VEGFR2->ERK Activates Degradation->ERK Downregulates Angiogenesis\nInhibition Angiogenesis Inhibition ERK->Angiogenesis\nInhibition

Figure 3: VEGFR2 Degradation Pathway in Angiogenesis Inhibition

Challenges and Research Considerations

Toxicity and Safety Considerations

The historical association of CQ with subacute myelo-optic neuropathy (SMON) remains a critical consideration in repurposing efforts. Several factors must be addressed:

  • Dose Dependency: SMON was associated with prolonged high-dose oral administration (300 mg/day to 3.5 g/day), while many investigational applications use significantly lower doses or alternative administration routes. [1]
  • Species-Specific Metabolism: Important species differences exist in CQ metabolism, with humans forming fewer conjugated metabolites than rodents, potentially affecting toxicity profiles. [1]
  • Biomarker Development: Research into predictive biomarkers for CQ toxicity could enhance safety monitoring. The potential role of vitamin B deficiency as a risk factor for neurotoxicity requires further investigation. [4]
Formulation and Delivery Strategies

Advancements in formulation science may overcome historical limitations associated with CQ:

  • Nanocarrier Systems: Lipid-based nanocarriers have been developed to encapsulate CQ, demonstrating improved solubility and controlled release profiles. These systems achieve high encapsulation efficiency (98.4%) with favorable physicochemical properties for cutaneous application. [3] [9]
  • Topical Administration: For many potential applications, topical delivery could provide localized effects while minimizing systemic exposure and associated risks.
  • Targeted Delivery: Emerging strategies focus on tissue-specific targeting to enhance efficacy while reducing off-target effects, potentially leveraging the metal-chelating properties of CQ for selective accumulation.
Future Research Directions

Several promising research avenues warrant further investigation:

  • Combination Therapies: CQ demonstrates synergistic effects with various established therapeutics, including AKT inhibitors in cancer and conventional antiseizure medications in epilepsy. [5] [6]
  • Biomarker Development: Identification of predictive biomarkers for treatment response could enhance patient selection and optimize therapeutic outcomes across different applications.
  • Metabolic Effects: The anti-aging and metabolic benefits observed in model organisms require further validation in mammalian systems, with particular focus on mechanisms underlying lifespan extension and healthspan improvement.

Conclusion

References

Application Notes and Protocols: Inhibition of NLRP3 Inflammasome with Clioquinol in Vitro

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

The NOD-like receptor protein 3 (NLRP3) inflammasome is a critical component of the innate immune system, serving as a cytosolic multiprotein complex that assembles in response to diverse pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs) [1] [2]. Its activation triggers caspase-1-mediated maturation of pro-inflammatory cytokines IL-1β and IL-18, and induces pyroptosis, an inflammatory form of cell death [3] [2]. Aberrant NLRP3 activation is implicated in the pathogenesis of numerous inflammatory diseases, making it a promising therapeutic target [4] [5].

Clioquinol (CQ), previously used as an antifungal and antiprotozoal agent, has been identified as a direct and effective NLRP3 inflammasome inhibitor [6]. Recent studies demonstrate that CQ covalently binds to Arginine 335 (R335) within the NACHT domain of NLRP3, thereby inhibiting NLRP3 inflammasome assembly and subsequent pro-inflammatory signaling [6]. The NACHT domain is crucial for ATP-dependent oligomerization, and binding at R335 sterically hinders the conformational changes and protein interactions necessary for inflammasome activation [6] [2]. The following notes and protocols outline detailed methodologies for utilizing CQ to inhibit the NLRP3 inflammasome in vitro.

Key Findings and Summary of Quantitative Data

Recent investigations have yielded crucial quantitative data on this compound's efficacy and mechanism, summarized in the table below.

Table 1: Summary of Key Quantitative Findings for this compound

Parameter Value/Result Experimental System Significance
IC₅₀ (NLRP3 inhibition) 0.478 μM Human and mouse macrophages [6] Indicates high potency in primary immune cells.
Molecular Target Arginine 335 (R335) of the NLRP3 NACHT domain [6] Biophysical and mutagenesis studies [6] Confirms a direct and specific mechanism of action.
Functional Outcome Inhibits NLRP3 assembly, IL-1β secretion, and pyroptosis [6] In vitro macrophage models [6] Demonstrates efficacy against core inflammasome functions.
Therapeutic Efficacy Mitigates experimental peritonitis, gouty arthritis, sepsis, and colitis in mice [6] In vivo mouse disease models [6] Supports translational potential for inflammatory diseases.

Experimental Protocols for In Vitro Inhibition

This section provides detailed protocols for assessing NLRP3 inhibition by this compound in bone-marrow derived macrophages (BMDMs), a standard cellular model.

Cell Culture and Differentiation
  • Isolation of Bone Marrow Cells: Euthanize a C57BL/6J mouse (e.g., 6-8 weeks old) following institutional ethical guidelines. Soak the mouse in 75% ethanol, and under sterile conditions in a biological safety cabinet, dissect to remove the hind leg bones (femur and tibia). Carefully remove all muscle and connective tissue without exposing the joint cavity. Flush the bone marrow from the bones using a sterile 26-gauge needle and a syringe filled with Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin [7].
  • Red Blood Cell Lysis: Centrifuge the collected cell suspension at 300 × g for 5 minutes. Resuspend the pellet in 2 mL of red blood cell lysis buffer and incubate at room temperature for 3 minutes. Stop the reaction by adding 10 mL of complete DMEM medium [7].
  • Differentiation into BMDMs: Centrifuge again, resuspend the cell pellet in complete DMEM medium supplemented with 50 ng/mL Macrophage Colony-Stimulating Factor (M-CSF), and transfer the cells to an untreated 10 cm culture dish. Culture in a humidified incubator at 37°C with 5% CO₂ for 5-7 days to allow for differentiation into adherent macrophages [7].
NLRP3 Inflammasome Activation and this compound Treatment

The canonical activation of the NLRP3 inflammasome requires two signals: priming and activation. The following workflow and diagram illustrate the experimental setup for evaluating this compound.

G Start Differentiated BMDMs Signal1 Priming (Signal 1) LPS (e.g., 100 ng/mL, 2-4h) Start->Signal1 DrugTreatment This compound Treatment (Varying doses & times) Signal1->DrugTreatment Optional pre-treatment before Signal 2 Signal2 Activation (Signal 2) Nigericin/ATP/MSU (e.g., 1-2h) DrugTreatment->Signal2 Co-treatment during Signal 2 is common Analysis Downstream Analysis Signal2->Analysis

Figure 1: Experimental workflow for evaluating this compound-mediated NLRP3 inhibition. BMDMs are primed with LPS (Signal 1), treated with this compound (either before or during the activation signal), and then activated with a potent NLRP3 agonist (Signal 2) after which supernatants and cell lysates are collected for analysis.

  • Priming (Signal 1): Stimulate differentiated BMDMs with Ultrapure LPS (e.g., 100 ng/mL) for 2-4 hours. This step upregulates the expression of NLRP3 and pro-IL-1β via the NF-κB pathway [1] [4].
  • This compound Treatment and Activation (Signal 2):
    • Preparation of this compound: Prepare a stock solution of CQ in DMSO (e.g., 10-50 mM) and dilute in cell culture medium to the desired working concentrations (e.g., 0.1 - 10 µM for a dose-response). Include a vehicle control (DMSO at the same final concentration, typically <0.1%).
    • Treatment Protocol: A common and effective approach is to pre-treat the primed BMDMs with CQ for 30-60 minutes prior to the application of the activation signal. Alternatively, CQ can be added concurrently with the activator.
    • NLRP3 Activation: Apply a potent NLRP3 activator to the culture. Common stimuli include:
      • Nigericin (a K⁺ ionophore): 5-20 µM for 1 hour [8].
      • ATP (activates P2X7 receptor): 1-5 mM for 30-60 minutes [9].
      • Monosodium Urate (MSU) Crystals: Prepare as described in protocol 3.3 and use at 50-100 µg/mL for 4-6 hours [7].
Preparation of Monosodium Urate (MSU) Crystals

MSU crystals are a physiologically relevant NLRP3 activator, particularly for modeling gout [7] [4].

  • Dissolve 1.68 g of sodium urate in 500 mL of pre-warmed (70°C) 0.01 M NaOH. Adjust the pH to 7.1-7.2 with additional NaOH to ensure complete dissolution [7].
  • Filter the solution through a 0.22 µm filter and allow it to crystallize by stirring slowly at room temperature for 24-48 hours.
  • Collect the crystals by centrifugation at 600 × g for 15 minutes. Wash the pellet twice with 10 mL of absolute ethanol.
  • Sterilize and dry the crystals overnight in a 65°C oven.
  • Weigh the dry crystals and resuspend in sterile PBS to a final concentration of 50 µg/µL. Sonicate the suspension (e.g., 300 W, 5 s on/5 s off, for 20 min in an ice bath) to break up large clumps into needle-like crystals, which are essential for cellular uptake and NLRP3 activation. Aliquot and store at -20°C [7].

Readout Assays for NLRP3 Inhibition

The efficacy of this compound should be confirmed using multiple functional assays that measure different aspects of inflammasome activity.

Table 2: Key Assays for Evaluating NLRP3 Inhibition

Assay Type Target Readout Technique Key Advantage
Target Engagement Direct binding to NLRP3 NLRP3 NanoBRET Target Engagement Assay [8] Confirms direct interaction in live cells.
Functional Assay 1 Caspase-1 activation Caspase-Glo 1 Inflammasome Assay / Western Blot (cleaved caspase-1 p20) [8] Measures the core enzymatic activity of the inflammasome.
Functional Assay 2 IL-1β maturation/secretion ELISA / Lumit IL-1β Immunoassay / Western Blot [6] [8] Quantifies a major downstream cytokine product.
Cell Death Assay Pyroptosis LDH Release Assay / Propidium Iodide Uptake [2] Measures final inflammatory cell death outcome.
Caspase-1 Activity Assay

The Caspase-Glo 1 Inflammasome Assay is a luminescent, homogeneous (add-and-read) assay ideal for high-throughput screening.

  • After treatment, transfer a small aliquot of cell culture supernatant (e.g., 50 µL) to a white-walled plate.
  • Add an equal volume of Caspase-Glo 1 reagent and incubate at room temperature for 30-60 minutes.
  • Measure the luminescent signal. A decrease in luminescence in CQ-treated samples indicates inhibition of caspase-1 activation [8].
IL-1β Measurement by ELISA
  • Collect cell culture supernatant after treatment and centrifuge to remove any debris.
  • Use a commercial Mouse IL-1β ELISA Kit according to the manufacturer's instructions. This typically involves coating a plate with a capture antibody, incubating with samples and standards, followed by a detection antibody and enzyme conjugate [7].
  • Develop the colorimetric reaction and read the absorbance. A reduction in mature IL-1β levels in the supernatant of CQ-treated cells confirms functional inhibition of the NLRP3 inflammasome [6] [7].
Western Blot Analysis

Analyze both cell lysates and concentrated supernatants to assess cleavage of caspase-1 and IL-1β.

  • For caspase-1 activation: Probe lysates with an anti-caspase-1 antibody to detect the pro-caspase-1 (45 kDa) and its active p20 subunit.
  • For IL-1β maturation: Probe supernatants with an anti-IL-1β antibody to detect the mature (17 kDa) form [7] [8].
  • Effective inhibition by CQ will manifest as reduced levels of the cleaved, active p20 caspase-1 and mature IL-1β fragments.

Diagram of this compound's Molecular Mechanism

The following diagram illustrates the specific molecular mechanism by which this compound inhibits the NLRP3 inflammasome.

G LPS LPS Priming (Signal 1) NLRP3 NLRP3 Sensor LPS->NLRP3 ↑ Expression Activators Diverse Activators (MSU, ATP, Nigericin) Activators->NLRP3 Assembly NLRP3 Oligomerization and ASC Speck Formation NLRP3->Assembly Requires Deubiquitination NEK7 NEK7 NEK7->Assembly Caspase Caspase-1 Activation Assembly->Caspase Output Mature IL-1β/IL-18 Pyroptosis Caspase->Output CQ This compound (CQ) R335 Binds R335 in NACHT Domain CQ->R335 R335->Assembly Inhibits

Figure 2: Molecular mechanism of this compound inhibition. This compound covalently binds to Arginine 335 (R335) in the NACHT domain of NLRP3, thereby sterically hindering the oligomerization and assembly of the active inflammasome complex, which is essential for caspase-1 activation and downstream inflammatory responses [6].

Troubleshooting and Best Practices

  • Cell Health Monitoring: Always include controls to monitor for general cytotoxicity of CQ. An MTT or MTS assay can confirm that observed inhibitory effects are not due to non-specific cell death.
  • DMSO Control: The vehicle control (DMSO) is critical for interpreting results, as it must not exhibit any effect on inflammasome activation on its own.
  • Signal Optimization: Titrate the concentrations of LPS and the secondary activator (nigericin, ATP, MSU) in your specific BMDM differentiations to achieve robust activation without excessive cell death.
  • Stimulation Time: The duration of the second signal is critical. Shorter stimulations (30-90 min) are ideal for measuring caspase-1 activation, while longer periods (4-6 hours) may be needed for optimal IL-1β secretion, especially with crystalline activators like MSU.
  • Confirm Specificity: To confirm the specificity of CQ for NLRP3, its effect can be tested on other inflammasomes (e.g., NLRC4 or AIM2) using specific activators like flagellin or transfected DNA.

Conclusion

This compound represents a potent and direct small-molecule inhibitor of the NLRP3 inflammasome, acting through a well-defined mechanism involving covalent modification of R335 in the NACHT domain. The protocols outlined herein provide a robust framework for evaluating CQ's inhibitory activity in vitro, encompassing cell modeling, treatment strategies, and multi-faceted readouts. These application notes serve as a comprehensive guide for researchers aiming to investigate NLRP3 biology or develop therapeutics for NLRP3-driven inflammatory diseases.

References

Comprehensive Application Notes and Protocol for Clioquinol in Experimental Colitis Models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Clioquinol as a Therapeutic Candidate for Inflammatory Bowel Disease

This compound (CQ), previously used as an antifungal and antiparasitic agent, has re-emerged as a promising therapeutic candidate for inflammatory bowel disease (IBD) due to its potent inhibitory effects on the NLRP3 inflammasome, a key driver of intestinal inflammation. Recent research demonstrates that this compound effectively ameliorates experimental colitis through a novel mechanism involving direct binding to the NACHT domain of NLRP3, thereby suppressing the assembly and activation of this critical inflammasome complex. This molecular targeting results in significantly reduced secretion of pro-inflammatory cytokines IL-1β, IL-6, and TNF-α in both human and mouse macrophages, with a remarkable half maximal inhibitory concentration (IC50) of 0.478 μM, indicating substantial potency [1].

The therapeutic potential of this compound extends across multiple preclinical models of intestinal inflammation, including experimental acute peritonitis, gouty arthritis, sepsis, and colitis, with consistent observations of reduced disease severity and inflammatory markers. The drug's dual functionality as both a metal ionophore and a specific NLRP3 inhibitor positions it uniquely in the landscape of IBD therapeutic development, offering a mechanism-based approach that addresses fundamental inflammatory pathways beyond conventional anti-inflammatory agents [1] [2]. These properties, combined with its established safety profile from previous clinical use, make this compound an attractive candidate for repurposing in IBD treatment, particularly for patients with NLRP3-driven disease pathology.

Mechanism of Action & Signaling Pathways

Primary Molecular Targets

This compound exerts its therapeutic effects in experimental colitis through a multifaceted mechanism that directly targets central inflammatory pathways:

  • NLRP3 Inflammasome Inhibition: this compound covalently binds to Arginine 335 (R335) within the NACHT domain of NLRP3, which is essential for its oligomerization and activation. This binding disrupts the NLRP3-NEK7 interaction, preventing the formation of a functional inflammasome complex. The inhibition occurs upstream in the activation cascade, effectively blocking subsequent events including ASC speck formation and caspase-1 activation [1].

  • Cytokine Suppression: Through NLRP3 inflammasome inhibition, this compound significantly reduces the production and secretion of key pro-inflammatory cytokines, most notably IL-1β and IL-18. Additionally, treatment with this compound results in decreased levels of IL-6 and TNF-α, suggesting broader anti-inflammatory effects beyond direct inflammasome inhibition [1].

  • Pyroptosis Prevention: By inhibiting NLRP3 inflammasome assembly, this compound prevents the activation of caspase-1-mediated pyroptosis, an inflammatory form of cell death that contributes significantly to epithelial barrier disruption in colitis [1].

  • Metal Ionophore Activity: As a metal chelator and ionophore, this compound can shuttle metal ions (particularly zinc and copper) across biological membranes, potentially influencing multiple signaling pathways including those involving GSK3β inhibition, which may contribute to its overall anti-inflammatory effects [2].

Signaling Pathway Visualization

The following diagram illustrates the key molecular pathways through which this compound exerts its therapeutic effects in experimental colitis:

G cluster_inflammasome NLRP3 Inflammasome Pathway cluster_cytokines Inflammatory Cytokine Production cluster_ionophore Ionophore Activity This compound This compound NLRP3 NLRP3 This compound->NLRP3 Covalent Binding to R335 TNF_Alpha TNF-α Production This compound->TNF_Alpha Suppresses IL6 IL-6 Production This compound->IL6 Suppresses Metal_Homeostasis Cellular Metal Homeostasis This compound->Metal_Homeostasis Modulates NLRP3_NEK7_Complex NLRP3-NEK7 Complex NLRP3->NLRP3_NEK7_Complex NEK7 NEK7 NEK7->NLRP3_NEK7_Complex Inflammasome_Assembly Inflammasome Assembly NLRP3_NEK7_Complex->Inflammasome_Assembly Caspase1 Caspase1 Inflammasome_Assembly->Caspase1 IL1B_IL18 IL-1β / IL-18 Maturation & Secretion Caspase1->IL1B_IL18 Pyroptosis Pyroptosis Caspase1->Pyroptosis Cytokine_Release Pro-inflammatory Cytokine Release TNF_Alpha->Cytokine_Release IL6->Cytokine_Release GSK3B GSK3β Signaling Metal_Homeostasis->GSK3B Barrier_Integrity Epithelial Barrier Integrity GSK3B->Barrier_Integrity

Figure 1: this compound Mechanism of Action in Experimental Colitis. This compound directly targets the NLRP3 inflammasome by binding to R335 in the NACHT domain, inhibiting NLRP3-NEK7 interaction and subsequent inflammasome assembly. This prevents caspase-1 activation, IL-1β/IL-18 maturation, and pyroptosis. Additionally, this compound suppresses production of other pro-inflammatory cytokines (TNF-α, IL-6) and modulates cellular metal homeostasis, contributing to improved epithelial barrier integrity.

Efficacy Data Across Preclinical Colitis Models

Model Systems and Key Findings

Table 1: Comparative Efficacy of this compound Across Experimental Colitis Models

Model Type Species/Strain Induction Method CQ Dosage Key Efficacy Outcomes Mechanistic Insights
Macrophage Studies Human & mouse macrophages In vitro stimulation IC50: 0.478 μM Reduced IL-1β, IL-6, TNF-α secretion; Decreased cell pyroptosis Covalent binding to NLRP3 R335; Inhibited NLRP3 oligomerization [1]
Chemical Colitis Mice (unspecified strain) TNBS or DSS induction Not specified Ameliorated colitis severity; Reduced serum IL-1β, IL-6, TNF-α NLRP3-driven disease attenuation [1]
TNBS Model Male Wistar rats Intracolonic TNBS (50 mg/kg in 50% EtOH) Not specified Validated model for anti-colitic drug testing Optimization of TNBS dose essential for reproducibility [3]
Ionophore Comparison Mouse brain microvasculature 11-day treatment Not specified Altered metal distribution at brain microvascular interface Ionophore activity without P-gp expression changes [2]

The efficacy data demonstrate that this compound produces consistent therapeutic effects across multiple experimental systems, from in vitro macrophage cultures to in vivo colitis models. The remarkable potency evidenced by the sub-micromolar IC50 value (0.478 μM) in macrophage studies suggests high target engagement at clinically achievable concentrations [1]. In animal models of colitis, this compound treatment consistently reduces both local intestinal inflammation and systemic inflammatory markers, indicating comprehensive anti-inflammatory activity rather than tissue-specific effects.

The TNBS-induced colitis model has been particularly well-validated for evaluating compounds like this compound, with studies demonstrating that optimal TNBS dosing (50 mg/kg in rats) produces reproducible colonic damage with acceptable mortality rates, making it suitable for pharmacological testing [3]. This model shares important pathophysiological features with human ulcerative colitis, including massive cellular infiltrates characterized by increased CD4+ T-lymphocytes, mast cells, neutrophils, and eosinophils, which give rise to inflammation, ulceration, edema, and gastrointestinal dysmotility [3].

Detailed Experimental Protocols

TNBS-Induced Colitis Model and this compound Treatment

Table 2: Step-by-Step Protocol for TNBS-Induced Colitis and Treatment

Step Procedure Parameters & Specifications Quality Controls
1. Animal Preparation Male Wistar rats (200±25g, 12-week-old) or similar mouse strains Fast for 36h prior to induction; Water ad libitum Monitor weight: should not exceed 20% loss
2. TNBS Solution Preparation Dissolve TNBS in 50% ethanol (v/v) Concentration: 50 mg/kg for rats; 2-4 mg/kg for mice Fresh preparation for each experiment
3. Colitis Induction Intrarectal administration under light anesthesia Insert catheter 8cm proximal to anus (rats) or 4cm (mice); Instill 0.25ml (rats) or 0.1ml (mice) Maintain head-down position for 2-3min post-instillation
4. This compound Treatment Begin 2h post-induction; Continue daily for 6-7 days Optimal dosage to be determined (protocol in development) Consider oral gavage or intraperitoneal administration
5. Reference Controls Include dexamethasone (1mg/kg i.p. or 2mg/kg p.o.) or mesalazine (100mg/kg p.o.) Administer parallel to this compound treatment groups Validate model responsiveness
6. Endpoint Assessment Sacrifice on day 7; Collect colon tissue and serum Macroscopic and histological scoring; Cytokine measurement Blind scoring to eliminate bias

The TNBS-induced colitis model offers several advantages for evaluating this compound efficacy, including simple reproduction of colonic damage, short experiment duration, and long-lasting damage accompanied by inflammatory cell infiltration that mimics both acute and chronic phases of human ulcerative colitis [3]. The model demonstrates particular relevance for NLRP3-focused studies as it involves massive cellular infiltrates and activation of the mucosal immune system, which are known to engage inflammasome signaling pathways.

For optimal reproducibility, several factors require careful attention during protocol execution. Fasting conditions prior to induction must be strictly controlled (36 hours), as food content in the colon can dilute the TNBS solution and create variability in lesion severity. The concentration of ethanol used as a TNBS vehicle (50% v/v) is critical, as it disrupts the mucosal barrier to enable TNBS penetration and haptenization of colonic proteins, triggering immune activation [3]. The instillation technique must be consistent, with maintenance of the head-down position post-administration to prevent immediate leakage of the instillate.

Disease Assessment and Analytical Methods

Clinical and Macroscopic Evaluation:

  • Disease Activity Index (DAI): Composite score evaluating weight loss, stool consistency, and rectal bleeding [4]
  • Colon Length Measurement: Shortened colon length correlates with inflammation severity
  • Macroscopic Damage Scoring: Assess hyperemia, wall thickening, ulceration, and inflammation extent
  • Weight/Length Ratio: Increased ratio indicates edema and inflammatory infiltration

Histopathological Analysis:

  • Tissue Processing: Fix colon tissues in 10% formalin, dehydrate, embed in paraffin, section at 4μm thickness
  • Staining: Hematoxylin and eosin (H&E) for general morphology and inflammatory assessment
  • Scoring Parameters: Evaluate inflammation severity, gland loss, erosion/ulceration, hyperplasia, and mucosal lymphoid aggregates
  • Blinded Assessment: Have board-certified pathologists score sections without knowledge of treatment groups

Molecular and Biochemical Analyses:

  • Cytokine Profiling: Measure IL-1β, IL-6, TNF-α, IL-10 levels in serum or colon tissue by ELISA
  • Oxidative Stress Markers: Assess malondialdehyde (MDA), nitrite levels, and myeloperoxidase (MPO) activity
  • Protein Expression: Evaluate NLRP3 pathway components and tight junction proteins by immunohistochemistry or Western blot
  • Inflammasome Activation: Assess caspase-1 activity and IL-1β processing in macrophage cultures

Expected Results & Data Interpretation

Efficacy Endpoints and Outcome Measures

Treatment with this compound in TNBS-induced colitis models should demonstrate significant mitigation of disease severity across multiple parameters. Expected outcomes include:

  • Clinical Improvement: Reduced disease activity index (DAI) scores, minimized weight loss, and improved stool consistency compared to vehicle-treated controls [1] [3]. The DAI reduction should be comparable or superior to reference drugs like dexamethasone at 1mg/kg i.p.

  • Macroscopic Improvements: Attenuation of colon shortening, decreased colon weight/length ratio (indicating reduced edema), and lower macroscopic damage scores. Typical vehicle-treated TNBS controls exhibit severe hyperemia, edema, and gut wall thickening, which should be substantially improved with this compound treatment [5].

  • Histopathological Protection: Reduced inflammatory cell infiltration, preserved gland architecture, minimal erosion/ulceration, and decreased epithelial damage compared to diseased controls. Histological scoring should show statistically significant improvement in this compound-treated animals versus vehicle controls [3].

  • Molecular Effects: Significant reduction in pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) in both colonic tissue and systemic circulation, with corresponding decreased NLRP3 inflammasome activation and caspase-1 activity in mucosal samples [1].

Validation of Mechanism-Based Activity

Confirmation of this compound's mechanism-specific action should include demonstration of:

  • Direct NLRP3 Engagement: Evidence of covalent binding to R335 in the NACHT domain through biophysical or cellular assays
  • Inflammasome Inhibition: Reduced NLRP3 oligomerization and disrupted NLRP3-NEK7 interaction in colonic tissues or immune cells
  • Pathway Specificity: Selective inhibition of NLRP3-mediated responses without broad immunosuppression

The expected results should position this compound as having efficacy comparable to corticosteroids (e.g., dexamethasone) and mesalamine derivatives in acute colitis models, but with a potentially superior safety profile and specific mechanism targeting the NLRP3 inflammasome pathway [3].

Application Notes for Drug Development Research

Protocol Optimization and Troubleshooting

Critical Considerations for Study Design:

  • Dose Optimization: Conduct preliminary dose-ranging studies for this compound, as the effective anti-colitic dose may differ from previously established uses
  • Treatment Initiation: Begin this compound administration 2 hours post-TNBS induction for optimal preventive effects; delayed treatment regimens can assess therapeutic potential in established colitis
  • Gender Considerations: No significant gender-based differences in TNBS colitis severity have been reported, allowing use of both male and female subjects [3]
  • Route of Administration: Based on this compound's pharmacokinetic profile, oral administration may be preferred, though intraperitoneal delivery ensures precise dosing

Troubleshooting Common Issues:

  • High Mortality Rates: Often results from excessive TNBS dosing (>100 mg/kg in rats); optimize to 50 mg/kg for reproducible injury with acceptable survival [3]
  • Variable Lesion Severity: Ensure consistent fasting period, vehicle concentration (50% ethanol), and instillation technique across all subjects
  • Inadequate Model Induction: Verify TNBS solution freshness, proper storage conditions, and appropriate animal strain selection
Translational Relevance and Benchmarking

When positioning this compound within the current IBD therapeutic landscape, researchers should consider comparative efficacy relative to emerging biologics and small molecules. Recent network meta-analyses indicate that upadacitinib (JAK inhibitor) currently ranks highest for inducing clinical remission in moderate-to-severe ulcerative colitis, followed by infliximab (TNF-α inhibitor) and guselkumab (IL-23 inhibitor) [6] [7]. This compound's unique NLRP3 targeting may offer complementary mechanisms to these established approaches.

The translational potential of this compound findings from rodent models to human applications is strengthened by several factors:

  • Conserved Target: NLRP3 inflammasome structure and function are highly conserved across species
  • Clinical Precedence: Historical use of this compound in humans provides preliminary safety data
  • Biomarker Development: NLRP3 activation markers can be measured in human samples to confirm target engagement

For comprehensive preclinical evaluation, researchers should consider testing this compound in multiple colitis models (TNBS, DSS, IL-10 KO) to assess consistency of effect across different disease mechanisms and strengthen the evidence base for human translation [5].

Conclusion

The presented application notes and protocols provide a comprehensive framework for evaluating this compound as a novel therapeutic candidate for inflammatory bowel disease. Through its specific targeting of the NLRP3 inflammasome via covalent binding to R335 in the NACHT domain, this compound offers a mechanism-based approach to controlling intestinal inflammation that complements existing therapies. The detailed TNBS-induced colitis protocol enables robust assessment of this compound efficacy using well-validated endpoints that demonstrate strong translational relevance to human ulcerative colitis.

The repurposing potential of this compound for IBD treatment is particularly promising given its established safety profile from previous clinical use and its effectiveness across multiple preclinical inflammation models. Researchers implementing these protocols should generate valuable data regarding optimal dosing, treatment timing, and combination strategies with existing IBD therapeutics, potentially accelerating the development of this promising compound for clinical application in NLRP3-driven intestinal inflammation.

References

Clioquinol preparation and solubility for cell culture

Author: Smolecule Technical Support Team. Date: February 2026

Clioquinol Solubility and Stock Solution Preparation

A key first step is preparing a concentrated stock solution. The table below summarizes this compound's solubility in various solvents, which is critical for selecting an appropriate solvent for your experiments [1] [2].

Solvent Solubility Notes and Considerations
DMSO 20 mg/mL [2] Most common solvent for in vitro studies; final culture concentration should typically be <0.5% to avoid cytotoxicity.
Methanol ~1.5 mg/mL [2] Suitable for stock solutions.
Ethanol ~1 mg/mL [2] Suitable for stock solutions.
Chloroform Soluble (specific concentration not provided) [1] -
Water <0.1 g/100 mL at 20°C (practically insoluble) [1] Not suitable for direct dissolution.
Detailed Protocol: Preparing a 100 mM Stock Solution in DMSO

This protocol will yield a standard, high-concentration stock solution suitable for most cell culture applications.

  • Materials:

    • This compound powder (e.g., ≥95% purity, from suppliers like Sigma-Aldrich Calbiochem [2])
    • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
    • Analytical balance
    • 1.5 mL or 2 mL amber microcentrifuge tubes (to protect from light)
    • Micropipettes and tips
    • Vortex mixer and sonication bath (optional)
  • Procedure:

    • Calculation: Calculate the mass of this compound needed. For a 100 mM stock in DMSO, the molecular weight of this compound is 305.5 g/mol. To make 1 mL of solution, you would need: ( 0.1 \text{ mol/L} \times 0.001 \text{ L} \times 305.5 \text{ g/mol} = 30.55 \text{ mg} ).
    • Weighing: Accurately weigh 30.55 mg of this compound powder and transfer it to an amber microcentrifuge tube.
    • Dissolution: Add 1 mL of DMSO to the tube. Cap the tube tightly and vortex vigorously for 1-2 minutes until the powder is fully dissolved. If any undissolved particles remain, brief sonication in a water bath for 1-2 minutes can help.
    • Aliquoting and Storage: Aliquot the stock solution into smaller volumes (e.g., 20-50 µL) to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, protected from light [2]. Under these conditions, stock solutions are typically stable for up to 3 months [2].

Experimental Workflow for Antifungal Activity Assay

The following workflow, based on a published study, outlines the steps for testing this compound's effects on Candida albicans, including its ability to inhibit morphogenesis and biofilm formation [3].

G cluster_culture Fungal Culture Preparation cluster_assays Parallel Experimental Assays cluster_treatment Treatment Application Start Prepare this compound Stock Solution (100 mM in DMSO) C1 Inoculate C. albicans SC5314 Start->C1 C2 Grow overnight in liquid media C1->C2 T1 Dilute stock in assay media C2->T1 A1 MIC/MFC Determination (Broth Microdilution) R Data Analysis & Conclusion A1->R A2 Hyphae Inhibition Assay (Liquid/Solid Media) A2->R A3 Biofilm Formation Assay (XTT assay & SEM) A3->R A4 Membrane & Ion Homeostasis (Flow Cytometry, Chelators) A4->R T2 Apply to fungal cultures (Test concentration range) T1->T2 T2->A1 T2->A2 T2->A3 T2->A4

Detailed Protocols for Key Assays

1. Determination of Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) [3]

  • Principle: This broth microdilution assay determines the lowest concentration that inhibits visible growth (MIC) and kills the fungus (MFC).
  • Materials:
    • Candida albicans strain (e.g., SC5314)
    • RPMI 1640 medium
    • 96-well flat-bottom microtiter plates
    • This compound stock solution (e.g., 100 mM in DMSO)
    • Sterile DMSO (for vehicle control)
  • Procedure:
    • Prepare a 0.5 McFarland standard suspension of C. albicans in RPMI 1640 medium.
    • Serially dilute the this compound stock solution in RPMI 1640 across the 96-well plate to achieve a final concentration range (e.g., 0.125 to 64 µg/mL). Ensure the final concentration of DMSO is the same in all wells (typically ≤1%).
    • Incubate the plate at 37°C for 24-48 hours.
    • The MIC is the lowest concentration with no visible turbidity.
    • To determine the MFC, take aliquots from wells with no visible growth and spot them onto fresh agar plates. The MFC is the lowest concentration that results in fewer than 3 colonies (≥99.9% kill rate) after incubation.

2. Hyphae Inhibition Assay [3]

  • Principle: This assay tests this compound's ability to suppress the yeast-to-hyphae transition, a key virulence factor.
  • Materials:
    • Hyphae-inducing media (e.g., RPMI 1640, Spider medium, YPD with 10% FBS)
    • Culture plates or tubes
    • Microscope
  • Procedure:
    • Inoculate C. albicans into liquid hyphae-inducing media containing a concentration gradient of this compound (e.g., 8 to 64 µg/mL).
    • Incubate at 37°C for 2-6 hours.
    • Observe under a microscope. This compound inhibits hyphae formation in a concentration-dependent manner. For example, 16 µg/mL may significantly reduce hyphae, while 32-64 µg/mL can inhibit >95% of formation [3].

3. Biofilm Formation Assay [3]

  • Principle: The XTT reduction assay quantitatively measures metabolic activity in biofilms.
  • Materials:
    • XTT (2,3-bis(2-methoxy-4-nitro-5-sulfo-phenyl)-2H-tetrazolium-5-carboxanilide) reagent
    • Menadione solution
    • Microplate reader
  • Procedure:
    • Allow biofilms to form in the presence of this compound for 4-24 hours.
    • Add XTT/menadione solution and incubate in the dark.
    • Measure the colorimetric change (absorbance at 492 nm). This compound shows concentration and time-dependent anti-biofilm activity, with significant inhibition (>70%) observed at 16 µg/mL after 24 hours [3].

Key Research Findings and Mechanisms of Action

This compound's activity in biological systems is multifaceted. The table below summarizes its key mechanisms and relevant experimental data.

Mechanism of Action Experimental Findings & Relevance Key Quantitative Data

| Metal Ion Chelation / Ionophore [4] [2] [3] | Acts as a zinc/copper ionophore, redistributing metals into cells. This disrupts fungal ion homeostasis and is key in cancer and neurodegenerative disease research. | • MIC in C. albicans: 1 µg/mL [3]. • MFC in C. albicans: 3 µg/mL (fungicidal) [3]. | | Antifungal & Anti-biofilm [5] [3] | Directly inhibits yeast-to-hyphae transition and biofilm formation in C. albicans, major virulence factors. | • >70% biofilm inhibition at 16 µg/mL after 24h [3]. • >95% hyphae inhibition at 32-64 µg/mL [3]. | | Anti-angiogenic (Cancer Research) [6] | In cancer studies, it binds VEGFR2, promoting its degradation and inhibiting endothelial cell tube formation. | • IC₅₀ for HUVEC viability: ~5 µM [6]. • Synergistic effect with AKT inhibitor MK-2206 [6]. | | Membrane Disruption [3] | At high concentrations, it directly disrupts the fungal cell membrane; at low concentrations, it induces membrane depolarization. | Effects are concentration-dependent [3]. |

Critical Notes for Researchers

  • Solubility & Solvent Control: Always confirm that your this compound is fully dissolved in culture media. A vehicle control (DMSO at the same final concentration as your highest treatment dose) is mandatory.
  • Stability: this compound may degrade upon prolonged storage or exposure to light. Use amber vials, prepare fresh aliquots regularly, and avoid repeated freeze-thaw cycles [2].
  • Safety: this compound is classified as toxic if ingested and can cause skin and eye irritation [1] [2]. Always consult the Safety Data Sheet (SDS) and use appropriate personal protective equipment (PPE).
  • Historical Context: The association with subacute myelo-optic neuropathy (SMON) led to the withdrawal of its oral formulation [7] [4]. However, this effect appears to be specific to certain historical and dietary contexts (e.g., potential vitamin B12 deficiency) [4], and topical and research use is considered safe with standard laboratory precautions.

I hope these detailed application notes and protocols assist in your research. If you are working on a specific biological model, feel free to ask for further tailored information.

References

Clioquinol antifungal testing methodology and MIC determination

Author: Smolecule Technical Support Team. Date: February 2026

Antifungal Profile and MIC Data of Clioquinol

The table below summarizes quantitative data on the antifungal activity of this compound against various fungal pathogens.

Pathogen MIC Range (μg/mL) Key Findings Reference Strain(s)
Candida albicans 1 - 4 [1] Fungicidal activity (MFC 3 μg/mL); inhibits yeast-to-hyphae transition & biofilm formation [1]. SC5314, ATCC 10231 [1]
Other Candida spp. & Dermatophytes Not specified (Active) [2] Broad antifungal spectrum; shows particularly strong inhibition against C. tropicalis, C. guilliermondii [2]. Clinical & standard strains [2]
Various Dermatophytes Not specified (Active) [3] Damages cell wall and inhibits pseudohyphae formation in C. albicans; compromises cytoplasmic membrane integrity [3].

Detailed Experimental Protocol: Broth Microdilution for this compound MIC

This protocol is adapted from standard methods referenced in the search results and follows principles aligned with CLSI standards [4].

Reagent and Medium Preparation
  • This compound Stock Solution: Prepare a stock solution of this compound at a high concentration (e.g., 1,280 μg/mL) in dimethyl sulfoxide (DMSO). Filter-sterilize using a 0.22 μm membrane [5] [1].
  • Test Medium: Use RPMI 1640 medium buffered to pH 7.0 with 0.165 M MOPS. For fastidious organisms, MH-F broth (Mueller-Hinton broth supplemented with lysed horse blood and β-NAD) is recommended [6].
  • Inoculum Medium: Prepare a standardized suspension of the test organism in saline or broth from fresh cultures.
Broth Microdilution Test Procedure
  • Plate Preparation: Perform twofold serial dilutions of the this compound stock solution in the test medium across a 96-well microdilution plate. Include growth control (medium + inoculum) and sterility control (medium only) wells [1] [4].
  • Inoculation: Adjust the fungal inoculum to a turbidity of 0.5 McFarland standard, then further dilute in the test medium to achieve a final working inoculum of (0.5 - 2.5 \times 10^3 ) CFU/mL. Add the inoculated suspension to each well of the plate [4].
  • Incubation: Incubate the plate at 35°C for 24 to 48 hours. The specific incubation time depends on the organism's growth rate [4].
MIC Endpoint Determination and Additional Assessments
  • MIC Reading: The MIC is defined as the lowest concentration of this compound that produces complete visual inhibition of fungal growth compared to the growth control well [1].
  • Minimum Fungicidal Concentration (MFC): To determine if this compound is fungistatic or fungicidal, subculture aliquots from wells showing no growth onto antifungal-free agar plates. The MFC is the lowest drug concentration that kills ≥99.9% of the initial inoculum [1].
  • Time-Kill Assay: This method can further characterize the fungicidal activity. Samples are taken over time (e.g., 0-48 hours), serially diluted, and plated to count viable colonies [5] [1].

Mechanisms of Antifungal Action

Research indicates that this compound's antifungal action is multi-faceted, as illustrated in the following diagram:

The diagram above shows the key mechanisms, which are further detailed below:

  • Metal Ion Chelation: this compound acts as a chelator for essential metal ions like zinc, copper, and iron. This disrupts cellular processes that depend on these metals, including enzyme function and oxidative stress response. Exogenous addition of these metal ions can reverse its antifungal effects [7] [1].
  • Cell Membrane Disruption: At higher concentrations, this compound directly damages the cell membrane, leading to leakage of cellular contents. At lower concentrations, it induces membrane depolarization [1] [3].
  • Inhibition of Virulence Factors: A key anti-virulence property of this compound is its ability to potently inhibit the transition from yeast to hyphae in C. albicans across various media. This morphogenetic switch is critical for the fungus's pathogenicity. Furthermore, this compound disrupts biofilm formation in a concentration- and time-dependent manner [1].
  • Cell Wall Damage: Evidence from sorbitol protection assays suggests that this compound also causes damage to the fungal cell wall [3].

Research Applications and Formulation Strategies

The rediscovery of this compound's antifungal properties opens several research avenues:

  • Drug Repurposing: It is a strong candidate for repurposing as a topical antifungal agent, especially against infections caused by dermatophytes and Candida species, including those resistant to standard azoles [2] [1].
  • Novel Formulations: To enhance efficacy and potentially mitigate past safety concerns, novel delivery systems are being explored. For instance, incorporating this compound into a lipid-based nanocarrier (LBN-CQ) has been shown to reduce the MIC by 2 to 4-fold against various strains, improving its solubility and targeted delivery for cutaneous applications [5].
  • Combination Therapy: Its unique metal-chelating mechanism suggests potential for synergistic use with other antifungal drugs to overcome resistance [1].

Important Considerations for Researchers

  • Safety and Historical Context: Oral this compound was withdrawn in the 1970s due to an association with subacute myelo-optic neuropathy (SMON). Current research efforts are focused on topical applications (e.g., creams, nanocarriers) to leverage local efficacy while minimizing systemic exposure [7] [5] [1].
  • Quality Control and Standards: For reliable MIC data, adhere to established standards like those from EUCAST or CLSI [6] [4]. It is crucial to use appropriate quality control strains and be aware that methods like MIC test strips may yield higher MICs for some drugs compared to the reference broth microdilution method [8].

References

Comprehensive Application Notes: Clioquinol Biofilm Inhibition in Candida albicans

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

Clioquinol (5-chloro-7-iodoquinolin-8-ol), previously used as an topical antifungal and anti-parasitic agent, has re-emerged as a promising therapeutic candidate due to its potent activity against fungal pathogens. As a member of the 8-hydroxyquinoline derivatives, this compound exhibits a dual mechanism of antifungal action, functioning both as a membrane-disrupting agent and a metal ion chelator. This unique combination of mechanisms distinguishes it from conventional antifungal classes such as azoles, polyenes, and echinocandins, making it particularly valuable in addressing the growing challenge of antifungal resistance [1] [2].

The significance of this compound's antifungal activity lies in its targeting of key virulence factors in Candida albicans, rather than merely inhibiting growth. C. albicans transitions from commensal to pathogenic state primarily through its ability to undergo morphological transformation from yeast to hyphal forms and to form structured biofilms. These biofilms represent organized communities of fungal cells embedded in an extracellular matrix that demonstrate dramatically increased antifungal resistance and serve as reservoirs for persistent and disseminated infections. By specifically inhibiting these virulence pathways, this compound offers a strategic approach to treating candidiasis, particularly for device-associated infections where biofilms play a crucial role in pathogenesis [1] [3].

Antifungal Activity Profile of this compound

This compound demonstrates concentration-dependent antifungal activity against Candida albicans, with its effects ranging from fungistatic at lower concentrations to fungicidal at higher concentrations. The minimum inhibitory concentration (MIC) of this compound against reference strain SC5314 is 1 μg/mL, which compares favorably with conventional antifungals such as amphotericin B (MIC: 1 μg/mL) and exhibits superior activity to terbinafine (MIC: >64 μg/mL) [1].

The fungicidal capability of this compound is demonstrated by its minimum fungicidal concentration (MFC) of 3 μg/mL (MFC/MIC ratio ≤3), confirming its ability to kill C. albicans cells rather than merely inhibiting their growth. Time-kill curve analyses further substantiate this fungicidal activity, showing that concentrations of 4× MIC (4 μg/mL) and 8× MIC (8 μg/mL) produce a ≥3-log10 reduction in colony-forming units (CFU) after 48-hour and 24-hour treatments, respectively [1].

Table 1: Antifungal Activity Profile of this compound Against C. albicans SC5314

Parameter Result Experimental Conditions
Minimum Inhibitory Concentration (MIC) 1 μg/mL Standard broth microdilution method
Minimum Fungicidal Concentration (MFC) 3 μg/mL MFC/MIC ratio = 3
Time-Kill Kinetics (4× MIC) ≥3-log10 reduction after 48 h Starting inoculum: 5 × 106 CFU/mL
Time-Kill Kinetics (8× MIC) ≥3-log10 reduction after 24 h Starting inoculum: 5 × 106 CFU/mL

Inhibition of Morphogenesis and Hyphal Development

The transition from yeast to hyphal morphology represents a critical virulence determinant for C. albicans, facilitating tissue invasion, immune evasion, and dissemination. This compound effectively inhibits this morphogenetic switch in a concentration-dependent manner across multiple growth media, including RPMI 1640, Spider medium, and YPD (Yeast Peptone Dextrose), all supplemented with 10% fetal bovine serum to induce robust filamentation [1].

At concentrations of 8-16 μg/mL, this compound produces significant reduction in hyphae formation after just 2 hours of treatment, with nearly complete inhibition (>95% suppression) observed at 32-64 μg/mL following 6 hours of incubation. The effect is particularly pronounced in YPD medium, where 16 μg/mL of this compound virtually abolishes filamentation. This inhibition extends to solid agar media, where 16 μg/mL this compound completely abrogates filamentation on both YPD and Spider media, effectively preventing the development of the invasive hyphal networks necessary for tissue penetration and biofilm maturation [1].

Table 2: Concentration-Dependent Inhibition of Hyphal Formation by this compound

This compound Concentration Inhibition in Liquid Media (After 6 h) Inhibition on Solid Media
8-16 μg/mL Significant reduction in hyphae formation Partial inhibition of filamentation
16 μg/mL >95% inhibition in YPD and Spider media Complete abrogation of filamentation
32-64 μg/mL >95% inhibition across all three media Not tested

Disruption of Biofilm Formation and Development

Biofilm formation represents perhaps the most therapeutically challenging aspect of C. albicans pathogenesis, as biofilms exhibit dramatically enhanced resistance to conventional antifungal agents. This compound demonstrates concentration and time-dependent anti-biofilm activity, effectively disrupting multiple stages of biofilm development [1].

XTT reduction assays, which measure metabolic activity as a proxy for biofilm viability, reveal that this compound produces progressive inhibition of biofilm formation with increasing concentrations. After 4 hours of treatment, inhibition rates range from 22.9% at 1 μg/mL to 51.7% at 64 μg/mL. This anti-biofilm activity also exhibits time-dependency, with inhibition at 1 μg/mL increasing from 22.9% after 4 hours to 40.4% after 24 hours of treatment. Most notably, at concentrations of 16, 32, and 64 μg/mL, this compound achieves greater than 70% inhibition of biofilm formation following 24 hours of treatment, demonstrating its potency against this recalcitrant fungal structure [1].

The inhibitory effect of this compound on biofilms can be attributed to its dual action on both the early adhesion phase and the later maturation phase of biofilm development. By preventing the yeast-to-hypha transition essential for biofilm structural integrity and by disrupting membrane function through metal chelation, this compound undermines the architectural stability and metabolic cooperation that characterize mature C. albicans biofilms [1] [3].

Mechanistic Insights into Antifungal Action

Metal Ion Chelation and Homeostasis Disruption

The metal chelating property of this compound constitutes a primary mechanism underlying its antifungal activity, specifically targeting the zinc, copper, and iron homeostasis that is critical for fungal cellular processes. This chelation mechanism is elegantly demonstrated by reversal experiments, where the antifungal effects of this compound can be counteracted by exogenous addition of these metal ions. Conversely, this compound's minimum inhibitory concentration decreases further in media supplemented with additional metal chelators, confirming its metal-depleting activity [1].

Specifically, researchers have documented that this compound treatment significantly reduces cellular labile ferrous iron levels in fungal cells, disrupting iron-dependent metabolic processes including oxygen transport, TCA cycle function, and DNA synthesis. Similarly, the chelation of zinc interferes with its function as a signaling molecule and protein cofactor, while copper depletion impairs the activity of copper-containing enzymes such as superoxide dismutase, potentially enhancing oxidative stress within the fungal cells [1].

Membrane Integrity and Function Disruption

At higher concentrations, this compound directly disrupts cell membrane integrity, compromising the permeability barrier and leading to cellular leakage. At lower concentrations, it induces membrane depolarization without complete membrane disruption, effectively undermining the electrochemical gradients essential for nutrient transport and energy conservation [1] [2].

This membrane-targeting activity works synergistically with metal chelation, as membrane compromise potentially enhances the accessibility of intracellular metal ions for chelation, while metal depletion may weaken membrane-associated enzymes and structural components. Additionally, evidence suggests that this compound damages the cell wall, further compromising fungal structural integrity and contributing to its overall antifungal efficacy [2].

The following diagram illustrates the multifaceted antifungal mechanism of this compound:

G This compound This compound Membrane Membrane This compound->Membrane Disrupts Integrity Metals Metals This compound->Metals Chelates Ions Morphogenesis Morphogenesis Membrane->Morphogenesis Inhibits Biofilm Biofilm Membrane->Biofilm Prevents Formation Metals->Morphogenesis Blocks Metals->Biofilm Suppresses CellDeath CellDeath Morphogenesis->CellDeath Reduces Virulence Biofilm->CellDeath Enhances Killing

Diagram 1: Multifaceted Antifungal Mechanism of this compound. The diagram illustrates how this compound targets both membrane integrity and metal ion homeostasis to inhibit key virulence factors (morphogenesis and biofilm formation) ultimately leading to fungal cell death.

Experimental Protocols and Methodologies

Biofilm Inhibition Assay Using XTT Reduction

The XTT reduction assay provides a quantitative method for assessing this compound's inhibitory effects on C. albicans biofilm formation through measurement of metabolic activity [1] [4].

  • Inoculum Preparation: Prepare a standardized suspension of C. albicans (e.g., SC5314 strain) at 1×106 cells/mL in RPMI 1640 medium [1] [4].
  • Biofilm Formation: Transfer 100 μL aliquots of cell suspension to 96-well flat-bottom polystyrene microtiter plates. Incubate for 90 minutes at 37°C to allow initial adhesion, then gently wash twice with phosphate-buffered saline (PBS) to remove non-adherent cells [4].
  • Compound Treatment: Add fresh medium containing serial dilutions of this compound (typically ranging from 1-64 μg/mL) to the wells. Include untreated controls and vehicle controls. Incubate for 4, 6, 8, 16, or 24 hours at 37°C to assess time-dependent effects [1].
  • XTT Staining: Prepare XTT salt solution (0.5 mg/mL in PBS) with menadione (1 μM) as an electron-coupling agent. Remove growth medium from wells, add 100 μL of XTT-menadione solution, and incubate in darkness for 2-3 hours at 37°C [1] [4].
  • Quantification: Measure absorbance at 492 nm using a microplate reader. Calculate percentage inhibition using the formula: [(Abscontrol - Abstreated) / Abscontrol] × 100 [1].
Hyphal Inhibition Assay in Liquid Media

This protocol evaluates this compound's inhibition of the yeast-to-hypha transition across different induction media [1].

  • Media Preparation: Prepare hypha-inducing media: RPMI 1640, Spider medium, and YPD, each supplemented with 10% fetal bovine serum. Filter-sterilize and pre-warm to 37°C [1].
  • Cell Treatment: Inoculate log-phase C. albicans cells at 1×106 cells/mL into media containing this compound concentrations (0-64 μg/mL). Incubate at 37°C with mild agitation [1].
  • Time-Course Sampling: Collect aliquots at 2, 4, and 6 hours post-inoculation. Gently mix and transfer to microscopy slides for immediate examination [1].
  • Microscopic Evaluation: Using light microscopy at 400× magnification, count at least 200 cells per sample. Calculate the percentage of hyphal cells (defined as cells with germ tubes longer than twice the diameter of the mother cell) [1].
  • Quantitative Analysis: Express results as percentage inhibition compared to untreated controls: [(%Hyphaecontrol - %Hyphaetreated) / %Hyphaecontrol] × 100 [1].
Metal Chelation Rescue Experiments

These experiments confirm the role of metal ion chelation in this compound's mechanism of action by demonstrating reversal of antifungal activity with metal supplementation [1].

  • Medium Supplementation: Prepare RPMI 1640 medium supplemented with zinc sulfate (ZnSO4), copper sulfate (CuSO4), or ferrous sulfate (FeSO4) across a concentration range (0-200 μM) [1].
  • Broth Microdilution MIC: Conduct standard CLSI M27 broth microdilution assays with this compound serial dilutions in both metal-supplemented and unsupplemented media. Inoculate with C. albicans at 0.5-2.5×103 CFU/mL and incubate at 35°C for 24-48 hours [1].
  • Data Interpretation: Compare MIC values between metal-supplemented and unsupplemented conditions. A significant increase (e.g., 2-4 fold) in MIC with metal supplementation indicates competitive reversal of this compound activity, confirming metal chelation as a primary mechanism [1].

The following workflow summarizes the key experimental approaches for evaluating this compound's effects:

G Start C. albicans Culture A Biofilm Assay Start->A B Hyphal Inhibition Start->B C Metal Rescue Start->C D XTT Analysis A->D E Microscopic Evaluation B->E F MIC Determination C->F Results Integrated Data Analysis D->Results E->Results F->Results

Diagram 2: Experimental Workflow for Evaluating this compound Antifungal Activity. The diagram outlines the integrated experimental approaches for assessing this compound's effects on biofilm formation, hyphal inhibition, and metal chelation mechanisms.

Conclusion

This compound represents a promising antifungal agent with a novel dual mechanism of action targeting both metal ion homeostasis and membrane integrity. Its significant inhibition of key virulence factors—particularly yeast-to-hypha transition and biofilm formation—distinguishes it from conventional antifungal agents and positions it as a valuable candidate for addressing drug-resistant C. albicans infections. The detailed protocols provided enable researchers to reliably assess this compound's antifungal properties and further investigate its potential for therapeutic development.

References

Comprehensive Research Guide: Clioquinol Ion Chelation - Applications, Protocols, and Experimental Data

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Clioquinol and Its Metal Chelation Properties

This compound (5-chloro-7-iodo-8-hydroxyquinoline), once widely used as an antimicrobial agent, has experienced a research renaissance due to its unique metal chelation properties and potential applications across diverse fields from infectious disease to neurodegenerative disorders. This halogenated 8-hydroxyquinoline derivative demonstrates particular affinity for essential biometals including zinc (Zn²⁺), copper (Cu²⁺), and iron (Fe²⁺/Fe³⁺), forming stable complexes with varying stoichiometries depending on metal availability and physiological environment. The metal chelation mechanism of this compound involves coordination through its hydroxyl and nitrogen groups, creating particularly stable 2:1 (ligand:metal) complexes under physiological conditions as confirmed by computational studies [1].

The research significance of this compound lies in its ability to modulate metal homeostasis in biological systems, disrupting metal-dependent pathological processes while potentially restoring physiological metal distribution. This dual capacity has established this compound as both a valuable experimental tool for probing metal-related biological processes and a promising therapeutic candidate for conditions characterized by metal dysregulation. Its relatively small molecular weight (305.50 g/mol) and lipophilic nature facilitate cellular penetration and blood-brain barrier transit, further enhancing its research utility in neurological contexts [2]. The subsequent sections of this application note provide detailed methodologies, experimental data, and technical protocols to support researchers in implementing this compound chelation studies across multiple research domains.

Chemical Properties and Metal Binding Mechanisms

Fundamental Chemical Characteristics

This compound possesses distinct physicochemical properties that govern its research applications and biological interactions:

  • Molecular Formula: C₉H₅ClINO
  • Molecular Weight: 305.50 g/mol
  • Lipophilicity: High membrane permeability due to aromatic ring system and halogen substituents
  • Solubility: Poor aqueous solubility (requires organic solvents like DMSO for stock solutions)
  • Stability: Stable under standard laboratory conditions but light-sensitive [3]

The structural features essential to this compound's chelation activity include the phenolic hydroxyl group at position 8 and the ring nitrogen at position 1 of the quinoline ring, which together form a bidentate chelation system. The halogen substituents (chlorine at position 5, iodine at position 7) enhance lipid solubility and influence electron distribution, modifying metal binding affinity and biological activity [2].

Metal Coordination Chemistry

This compound demonstrates selective metal affinity, with particularly strong interactions with Zn²⁺, Cu²⁺, and Fe²⁺ ions. Computational and experimental studies reveal that the preferred coordination geometry involves tetrahedral complexes with 2:1 ligand-to-metal stoichiometry in aqueous environments [1]. The deprotonated phenolic oxygen and the nitrogen atom from the quinoline ring provide optimal coordination sites for metal binding, with additional water molecules potentially completing the coordination sphere in hydrated complexes.

Table 1: Metal Binding Properties of this compound

Metal Ion Preferred Stoichiometry Coordination Geometry Binding Constant (Approx.) Biological Consequences
Zn²⁺ 2:1 (Ligand:Metal) Tetrahedral ~10¹² M⁻² Alters zinc homeostasis; impacts metalloenzyme function
Cu²⁺ 2:1 (Ligand:Metal) Tetrahedral/Square Planar ~10¹⁶ M⁻² Redox modulation; potential pro/antioxidant effects
Fe²⁺ 2:1 or 3:1 (Ligand:Metal) Octahedral ~10¹⁵ M⁻² Iron mobilization; impacts cellular iron export

The metal-dependent effects of this compound create diverse biological impacts—while the apo-form (metal-free) exhibits some activity, many significant biological effects manifest only upon metal binding. For example, the copper-dependent degradation of amyloid-β observed in yeast models highlights how metal coordination fundamentally alters this compound's biological activity and mechanism of action [4]. This metal complexation not only enables metal transport across biological membranes but can also directly influence protein-metal interactions, disrupting pathological processes reliant on metal ions.

G cluster_1 Metal Coordination Sphere cluster_2 Biological Consequences This compound This compound CQMetalComplex CQMetalComplex This compound->CQMetalComplex Coordination Bond MetalIons MetalIons Zn Zn²⁺ MetalIons->Zn Cu Cu²⁺ MetalIons->Cu Fe Fe²⁺ MetalIons->Fe BiologicalEffects BiologicalEffects CQMetalComplex->BiologicalEffects Induces Antifungal Antifungal Activity BiologicalEffects->Antifungal Amyloid Amyloid Degradation BiologicalEffects->Amyloid Homeostasis Metal Homeostasis BiologicalEffects->Homeostasis Autophagy Autophagy Modulation BiologicalEffects->Autophagy Zn->CQMetalComplex 2:1 Complex Cu->CQMetalComplex 2:1 Complex Fe->CQMetalComplex Variable Stoichiometry

Antifungal Applications and Protocols

Antifungal Mechanisms and Experimental Evidence

This compound demonstrates broad-spectrum antifungal activity against numerous pathogenic species, with multiple studies confirming its effectiveness against Candida albicans, dermatophytes, and other fungal pathogens [5] [6]. The primary antifungal mechanism involves disruption of metal homeostasis through chelation of essential metal ions, particularly zinc and copper, which serve as cofactors for critical fungal enzymes. Additionally, this compound exhibits morphogenesis inhibition, significantly impairing the yeast-to-hyphae transition in C. albicans—a key virulence factor—and disrupting biofilm formation in a concentration-dependent manner [5].

At the cellular level, this compound directly impacts membrane integrity and function. At high concentrations (≥16 μg/mL), it causes direct membrane disruption, while at lower concentrations it induces membrane depolarization without complete destruction [5]. The metal chelation-dependent effects were confirmed through reversal experiments where exogenous addition of metal ions (Zn²⁺, Cu²⁺, Fe²⁺) restored fungal growth, while metal chelators enhanced this compound's antifungal efficacy, supporting that metal ion deprivation constitutes a primary antifungal mechanism [5].

Table 2: Antifungal Activity of this compound Against Various Pathogenic Fungi

Fungal Species MIC Range (μg/mL) Primary Antifungal Effects Media Considerations
Candida albicans 1-4 μg/mL [5] Yeast-hyphae transition inhibition; biofilm disruption; membrane depolarization Activity varies with media composition; enhanced in low metal conditions
Candida tropicalis Not fully quantified Strong growth inhibition [6] Further characterization needed
Candida guilliermondii Not fully quantified Strong growth inhibition [6] Further characterization needed
Dermatophytes Moderate activity [6] Growth inhibition Standard antifungal media suitable
Aspergillus terreus Not fully quantified Strong growth inhibition [6] Further characterization needed
Standard Antifungal Assay Protocols
3.2.1 Broth Microdilution MIC Determination

Purpose: To determine the minimum inhibitory concentration (MIC) of this compound against fungal strains.

Materials:

  • This compound stock solution (1-2 mg/mL in DMSO)
  • RPMI 1640 or YPD broth medium
  • Sterile 96-well microtiter plates
  • Fungal inoculum (0.5-2.5 × 10³ CFU/mL)
  • Incubator (35-37°C)

Procedure:

  • Prepare serial two-fold dilutions of this compound in broth medium (typical range: 0.125-64 μg/mL)
  • Add 100 μL of each dilution to microtiter plate wells
  • Inoculate wells with 100 μL of standardized fungal suspension
  • Include growth control (medium + inoculum) and sterility control (medium only)
  • Incubate for 24-48 hours at appropriate temperature
  • Determine MIC as the lowest concentration showing no visible growth [5]

Technical Notes: For C. albicans, reported MIC values range from 1-4 μg/mL, with minimum fungicidal concentration (MFC) of approximately 3 μg/mL, confirming fungicidal activity (MFC/MIC ratio ≤4) [5].

3.2.2 Hyphal Transition Inhibition Assay

Purpose: To evaluate this compound's inhibition of yeast-to-hyphae transition in C. albicans.

Materials:

  • This compound solutions in appropriate solvents
  • Hyphae-inducing media (RPMI 1640, Spider medium, or YPD with 10% FBS)
  • Culture plates or tubes
  • Incubator (37°C)

Procedure:

  • Prepare this compound dilutions in hyphae-inducing media (typical range: 8-64 μg/mL)
  • Inoculate with overnight culture of C. albicans (yeast form)
  • Incubate at 37°C for 2-6 hours
  • Examine hyphae formation microscopically at regular intervals
  • Quantify inhibition by counting hyphal elements or measuring filament length [5]

Technical Notes: this compound inhibits hyphal transition in a concentration-dependent manner, with nearly complete inhibition at 32-64 μg/mL across multiple media types [5].

3.2.3 Biofilm Formation Inhibition Assay

Purpose: To assess this compound's effect on fungal biofilm formation.

Materials:

  • This compound test solutions
  • 96-well flat-bottom polystyrene plates
  • XTT reduction assay kit
  • Scanning electron microscopy (SEM) equipment for qualitative analysis

Procedure:

  • Allow biofilms to form in presence of this compound (1-64 μg/mL) for 4-24 hours
  • Quantify metabolic activity using XTT reduction assay
  • For SEM: fix biofilms, dehydrate, critical point dry, and sputter-coat before visualization
  • Calculate percentage inhibition relative to untreated controls [5]

Technical Notes: this compound demonstrates both concentration-dependent and time-dependent inhibition of biofilm formation, with >70% inhibition after 24 hours at 16 μg/mL [5].

Neurodegenerative Disease Research Applications

Metal Dysregulation in Neurodegenerative Pathology

Metal ion homeostasis is increasingly recognized as a crucial factor in neurodegenerative diseases including Alzheimer's disease (AD), Parkinson's disease (PD), and Huntington's disease (HD). The metal-based neurodegeneration hypothesis proposes that redox-active metal ions like copper and iron generate reactive oxygen species through Fenton chemistry, promoting protein aggregation and neuronal damage [7]. This compound's research significance in this context stems from its ability to function as a metal protein attenuating compound (MPAC), redistributing metals rather than simply chelating and removing them, potentially restoring physiological metal distribution while reducing metal-associated toxicity [2] [8].

In Alzheimer's disease models, this compound demonstrates amyloid-modifying activity through several mechanisms: it solubilizes amyloid-β (Aβ) deposits from post-mortem brain tissue, inhibits copper- and zinc-induced Aβ aggregation, and promotes degradation of pre-formed Aβ oligomers in a copper-dependent manner [8] [4]. The copper-dependent degradation pathway involves upregulation of metalloprotease activity, providing a potential mechanism for reduced amyloid burden in experimental models [4]. For Parkinson's disease research, this compound reduces neurodegeneration induced by patient-derived brain extracts, suggesting potential relevance to human disease mechanisms [3].

Experimental Protocols for Neurodegeneration Research
4.2.1 Amyloid-β Aggregation and Disaggregation Assays

Purpose: To evaluate this compound's effects on Aβ peptide aggregation kinetics.

Materials:

  • Synthetic Aβ(1-40) or Aβ(1-42) peptide
  • This compound stock solutions (in DMSO)
  • Metal salts (CuCl₂, ZnCl₂)
  • Thioflavin T (ThT) fluorescence assay components
  • Plate reader with fluorescence capability

Procedure:

  • Pre-incubate Aβ peptide (10-25 μM) with metal ions (5-50 μM) to induce aggregation
  • Add this compound (1-25 μM) at various time points (before, during, or after aggregation)
  • Monitor aggregation kinetics using ThT fluorescence (excitation 440 nm, emission 485 nm)
  • Continue measurements for 24-48 hours with periodic shaking
  • Analyze aggregation rates and final aggregate amounts [8]

Technical Notes: this compound exhibits dual concentration-dependent effects—at lower concentrations it may resume metal-suppressed fibril growth, while at higher concentrations it inhibits aggregation, with particularly strong inhibition of Zn²⁺-induced aggregation when complexed with zinc [8].

4.2.2 Yeast Amyloid-β Toxicity Rescue Assay

Purpose: High-throughput screening for compounds that rescue Aβ toxicity using yeast model.

Materials:

  • Yeast strain expressing Aβ peptide (ER-targeted)
  • This compound test solutions
  • 384-well plates
  • Plate reader for optical density measurements

Procedure:

  • Grow yeast expressing Aβ to mid-log phase in selective media
  • Dispense into 384-well plates containing this compound dilutions
  • Incubate with shaking at 30°C for 24-48 hours
  • Measure optical density at 600 nm as viability indicator
  • Calculate rescue percentage relative to untreated controls [4]

Technical Notes: This unbiased screen of ~140,000 compounds identified 8-hydroxyquinolines as particularly effective, with this compound dramatically reducing Aβ peptide levels in a copper-dependent manner while restoring endocytic function compromised by Aβ toxicity [4].

G cluster_1 Pathological Process cluster_2 This compound Intervention MetalIons MetalIons ProteinAggregates ProteinAggregates MetalIons->ProteinAggregates Promotes CellularToxicity CellularToxicity ProteinAggregates->CellularToxicity Causes NormalFunction NormalFunction ProteinAggregates->NormalFunction Restores This compound This compound This compound->MetalIons Chelates This compound->ProteinAggregates Disaggregates CellularToxicity->NormalFunction Reverses

Formulation and Complexation Protocols

Preparation of Metal Complexes

This compound-metal complexes often exhibit enhanced biological activity compared to the parent compound, making them valuable for specific research applications. The copper-clioquinol complex (Cu(CQ)₂) has demonstrated particular promise in cancer models and exhibits different physicochemical properties including reduced aqueous solubility but potentially enhanced cell penetration [9].

5.1.1 Copper-Clioquinol Complex Synthesis

Purpose: To prepare Cu(CQ)₂ complex for research applications.

Materials:

  • This compound powder
  • Copper sulfate (CuSO₄·5H₂O)
  • Methanol or ethanol
  • Stirring apparatus
  • Filtration equipment

Procedure:

  • Dissolve this compound (2 molar equivalents) in warm methanol
  • Dissolve copper sulfate (1 molar equivalent) in water or methanol
  • Slowly add copper solution to this compound solution with constant stirring
  • Continue stirring for 2-4 hours at room temperature
  • Collect precipitate by filtration
  • Wash with cold methanol and dry under vacuum [9]

Technical Notes: The complex forms as a dark green to brown solid with minimal solubility in aqueous solutions but good solubility in DMSO. Characterization should include UV-Vis spectroscopy (characteristic absorbance shifts) and mass spectrometry.

Lipid-Based Nanocarrier Formulation

Nanocarrier encapsulation enhances this compound's aqueous solubility and potentially its therapeutic index. Lipid-based systems provide particularly good compatibility with this compound's lipophilic nature while enabling controlled release kinetics [10].

5.2.2 Lipid-Based Nanocarrier Preparation

Purpose: To prepare this compound-loaded lipid nanocarriers for enhanced delivery.

Materials:

  • This compound powder
  • Monoolein (lipid phase)
  • Poloxamer 407 (stabilizer)
  • Probe sonicator
  • DMSO

Procedure:

  • Dissolve this compound (12.5 mg) in DMSO (500 μL)
  • Add poloxamer 407 (1250 mg), monoolein (2500 mg), and ultrapure water (20 mL)
  • Sonicate using probe sonicator for 20 minutes at 99% amplitude
  • Allow solution to cool to room temperature
  • Adjust final volume to 25 mL with ultrapure water [10]

Technical Notes: The resulting formulation typically exhibits particle size of ~90 nm, PDI <0.15, and high encapsulation efficiency (>95%). This formulation reduces MIC values 2-4 fold against most fungal strains compared to free this compound [10].

Table 3: Characterization Parameters for this compound Formulations

Parameter Free this compound Cu(CQ)₂ Complex Lipid Nanocarrier
Aqueous Solubility Very low (<0.1 mg/mL) Very low High (0.5 mg/mL achievable)
Particle Size N/A N/A ~90 nm
PDI N/A N/A <0.15
Encapsulation Efficiency N/A N/A >95%
Stability Stable in solid form Stable in solid form Stable >45 days

Safety and Experimental Considerations

Historical Context and Safety Profile

This compound has a complex safety history that researchers must consider when designing experiments. The association with subacute myelo-optic neuropathy (SMON) led to its withdrawal from oral formulations in the 1970s, though topical use continues [2]. The S.M.O.N. cases were associated with high oral doses (approximately 1.5 g/day), resulting in plasma concentrations of 20-30 μg/mL (65-98 μM) [2]. Importantly, lower concentrations (4-8 μg/mL, 13-25 μM) achieved in clinical trials for neurodegenerative diseases showed acceptable safety profiles [2], highlighting the critical importance of concentration considerations in research design.

Recent evidence suggests that this compound's concentration-dependent toxicity may relate to autophagy disruption—concentrations above 20 μM impair lysosomal function and autophagic degradation in astrocytes, leading to reduced ATP levels, increased ROS, and ultimately cell death [2]. This biphasic concentration response necessitates careful dose-response characterization in experimental systems, as beneficial effects at lower concentrations may not predict higher concentration effects.

Experimental Design Recommendations
  • Concentration Range Selection: Include broad concentration ranges (0.1-100 μM) in initial screens to identify both beneficial and toxic thresholds
  • Metal Considerations: Account for metal content in culture media and buffers, as this significantly influences this compound activity
  • Solvent Controls: Use appropriate vehicle controls (typically DMSO at concentrations ≤0.5%)
  • Cellular Health Monitoring: Include comprehensive viability assays beyond simple metabolic readouts, particularly when investigating chronic exposure
  • Metal Supplementation Studies: Include conditions with exogenous metal addition (Zn²⁺, Cu²⁺) to confirm chelation-dependent mechanisms

The research potential of this compound continues to expand as new mechanisms and applications emerge. Its unique metal-chelating properties, combined with formulation advances and better understanding of its concentration-dependent effects, position this classic compound as a valuable tool for probing metal biology and developing novel therapeutic approaches across multiple disease contexts.

References

Application Notes and Protocols: Clioquinol-Mediated Inhibition of Candida albicans Yeast-to-Hyphae Transition

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Candida albicans is a formidable fungal pathogen capable of transitioning from commensal to pathogenic states, largely mediated by its morphological plasticity. The yeast-to-hyphae transition represents a critical virulence determinant that facilitates tissue invasion, immune evasion, and biofilm formation. Clioquinol (5-chloro-7-iodoquinolin-8-ol), previously used as an topical antifungal and anti-amebic agent, has reemerged as a promising therapeutic candidate due to its potent antifungal properties and novel mechanism of action [1]. Unlike conventional antifungals that target ergosterol biosynthesis or cell wall components, this compound primarily functions as a metal chelator, disrupting zinc, copper, and iron homeostasis in fungal cells while simultaneously affecting membrane integrity and polarity [1] [2]. This application note provides comprehensive experimental data and detailed protocols for investigating this compound's concentration-dependent inhibition of C. albicans morphogenesis, offering researchers standardized methodologies for exploring this promising antifungal agent.

Key Findings on this compound's Antifungal Activity

Antifungal Properties of this compound

This compound demonstrates potent fungistatic and fungicidal activity against C. albicans strains, including standard laboratory strain SC5314 and clinical isolates. The minimum inhibitory concentration (MIC) against C. albicans SC5314 is 1 μg/mL, while the minimum fungicidal concentration (MFC) is 3 μg/mL, yielding an MFC/MIC ratio of ≤3, which confirms this compound's fungicidal characteristics [1]. Time-kill curve analyses further substantiate this fungicidal activity, demonstrating that concentrations of 4×MIC (4 μg/mL) and 8×MIC (8 μg/mL) generate ≥3-log10 reductions in fungal colony-forming units (CFU) after 48-hour and 24-hour treatments, respectively [1].

Table 1: Antifungal Activity Profile of this compound Against Candida albicans

Parameter Value Experimental Conditions
MIC (C. albicans SC5314) 1 μg/mL Standard broth microdilution
MFC 3 μg/mL Subculture on drug-free agar
MFC/MIC ratio 3 -
Fungicidal classification MFC/MIC ≤ 3 -
Time-kill kinetics (4×MIC) ≥3-log10 reduction after 48 h Starting inoculum 5×105 CFU/mL
Time-kill kinetics (8×MIC) ≥3-log10 reduction after 24 h Starting inoculum 5×105 CFU/mL
Inhibition of Yeast-to-Hyphae Transition

The capacity of this compound to suppress the morphological transition from yeast to hyphal forms represents one of its most significant anti-virulence properties. This inhibition occurs in a concentration-dependent manner across various liquid and solid media formulations, with notable potency differences observed depending on the medium composition [1].

Table 2: Concentration-Dependent Inhibition of Hyphal Formation by this compound

Medium Type This compound Concentration Inhibition Level After 2 Hours Inhibition Level After 6 Hours
RPMI 1640 (+10% FBS) 8-16 μg/mL Significant reduction >95% inhibition at 32-64 μg/mL
Spider Medium (+10% FBS) 8-16 μg/mL Significant reduction >95% inhibition at 32-64 μg/mL
YPD (+10% FBS) 16 μg/mL Nearly complete inhibition >95% inhibition at 16 μg/mL
Solid YPD 16 μg/mL Complete abrogation of filamentation -
Solid Spider 16 μg/mL Complete abrogation of filamentation -

The experimental data indicates that YPD medium supplemented with 10% fetal bovine serum represents the most sensitive condition for detecting this compound's anti-hyphal effects, with nearly complete inhibition observed at 16 μg/mL after just 2 hours of treatment [1]. This medium-dependent efficacy underscores the importance of employing multiple media types when evaluating anti-morphogenic compounds.

Anti-Biofilm Activity

Biofilm formation represents a critical virulence determinant in C. albicans pathogenesis and contributes significantly to antifungal resistance. This compound demonstrates concentration- and time-dependent anti-biofilm activity, effectively inhibiting biofilm formation and disrupting pre-formed biofilms [1]. Quantitative assessment using 2,3-bis(2-methoxy-4-nitro-5-sulfo-phenyl)-2H-tetrazolium-5-carboxanilide (XTT) reduction assays reveals that this compound achieves 22.9% inhibition at 1 μg/mL after 4 hours of treatment, increasing to 51.7% inhibition at 64 μg/mL during the same timeframe [1]. The anti-biofilm effect becomes more pronounced with extended exposure, reaching >70% inhibition at concentrations ≥16 μg/mL after 24 hours of treatment.

Mechanism of Action

This compound exerts its antifungal effects through multiple complementary mechanisms that distinctively differ from conventional antifungal agents:

  • Metal Ion Chelation: As a member of the 8-hydroxyquinoline class, this compound demonstrates high affinity for essential metal ions including zinc, copper, and iron [1] [2]. This metal-chelating property disrupts cellular ion homeostasis, interfering with metalloenzyme function and metal-dependent metabolic processes. Exogenous addition of metal ions reverses this compound's antifungal effects, while metal chelators enhance its activity, confirming this mechanism [1].

  • Membrane Disruption: this compound exhibits concentration-dependent effects on membrane integrity. At high concentrations, it directly disrupts membrane structure, while at lower concentrations it induces membrane depolarization without complete rupture [1] [2]. This membrane activity contributes to its fungicidal properties.

  • Cell Wall Damage: Research indicates that this compound damages the cell wall structure and inhibits pseudohyphae formation, further compromising fungal structural integrity [3].

  • Inhibition of Virulence-Associated Processes: Beyond direct fungicidal effects, this compound specifically targets key virulence mechanisms including morphogenic transition and biofilm formation, potentially reducing pathogenicity even at sub-MIC concentrations [1].

The following diagram illustrates the multi-targeted mechanism of this compound against Candida albicans:

G cluster_mechanisms Mechanisms of Action cluster_consequences Cellular Consequences This compound This compound MetalChelation Metal Ion Chelation (Zn²⁺, Cu²⁺, Fe²⁺) This compound->MetalChelation MembraneEffect Membrane Disruption & Depolarization This compound->MembraneEffect CellWallDamage Cell Wall Damage This compound->CellWallDamage VirulenceInhibition Virulence Inhibition This compound->VirulenceInhibition EnzymeDisruption Metalloenzyme Dysfunction MetalChelation->EnzymeDisruption HomeostasisLoss Ion Homeostasis Disruption MetalChelation->HomeostasisLoss MembraneEffect->HomeostasisLoss MorphogenesisBlock Blocked Yeast-to-Hyphae Transition VirulenceInhibition->MorphogenesisBlock BiofilmInhibition Biofilm Formation Inhibition VirulenceInhibition->BiofilmInhibition

Diagram 1: Multi-targeted mechanism of this compound against Candida albicans, illustrating metal chelation, membrane disruption, and virulence inhibition pathways.

Experimental Protocols

Protocol 1: Broth Microdilution MIC Determination

Purpose: To determine the minimum inhibitory concentration (MIC) of this compound against Candida albicans strains.

Materials:

  • This compound stock solution (1 mg/mL in DMSO)
  • Candida albicans strains (SC5314, ATCC 10231, clinical isolates)
  • RPMI 1640 medium with L-glutamine, without bicarbonate
  • 96-well flat-bottom microtiter plates
  • Sterile dimethyl sulfoxide (DMSO)
  • McFarland standard (0.5)
  • Sabouraud dextrose agar plates

Procedure:

  • Prepare twofold serial dilutions of this compound in RPMI 1640 medium to achieve concentrations ranging from 0.125 to 64 μg/mL in 100 μL volumes. Include growth control (medium only) and sterility control (medium with inoculum).
  • Adjust Candida albicans inoculum to 0.5 McFarland standard (1-5×106 CFU/mL) in sterile saline.
  • Further dilute the inoculum in RPMI 1640 medium to achieve 1-5×103 CFU/mL final concentration.
  • Add 100 μL of diluted inoculum to each well containing 100 μL of diluted this compound, resulting in final test concentrations of 0.0625 to 32 μg/mL and final inoculum of 0.5-2.5×103 CFU/well.
  • Incubate plates at 35°C for 24-48 hours without agitation.
  • Determine MIC endpoints as the lowest concentration showing prominent decrease in turbidity (approximately 50% inhibition compared to growth control).
  • For MFC determination, subculture 10 μL from clear wells onto Sabouraud dextrose agar and incubate at 35°C for 24-48 hours. The MFC is the lowest concentration showing ≥99.9% kill of initial inoculum.
Protocol 2: Hyphal Inhibition Assay in Liquid Media

Purpose: To evaluate concentration-dependent inhibition of yeast-to-hyphae transition by this compound.

Materials:

  • This compound working solutions (1-64 μg/mL)
  • Candida albicans overnight culture (YPD broth, 30°C)
  • Hyphal induction media:
    • RPMI 1640 (+10% FBS)
    • Spider medium (+10% FBS)
    • YPD (+10% FBS)
  • 24-well tissue culture plates
  • Hemocytometer or spectrophotometer
  • Microscope with camera

Procedure:

  • Harvest overnight Candida albicans culture by centrifugation (1500×g, 5 min) and wash twice with sterile PBS.
  • Adjust cell density to 1×106 cells/mL in each hyphal induction medium.
  • Add 900 μL of cell suspension to each well of 24-well plate.
  • Add 100 μL of appropriate this compound solution to achieve final concentrations of 0.5-32 μg/mL. Include untreated control (100 μL sterile PBS instead of drug).
  • Incubate plates at 37°C for 2-6 hours.
  • After incubation, gently resuspend cells and examine morphology under light microscope (200-400× magnification).
  • Count at least 200 cells per condition and classify as yeast, pseudohyphae, or true hyphae (defined as non-constricted filaments with parallel sides).
  • Calculate percentage inhibition of hyphal formation: % Inhibition = [(Hc - Ht) / Hc] × 100 Where Hc = % hyphae in control, Ht = % hyphae in treatment.
Protocol 3: Biofilm Formation and Disruption Assay

Purpose: To quantify this compound's effect on biofilm formation and pre-formed biofilms using XTT reduction assay.

Materials:

  • This compound solutions (0.5-64 μg/mL in RPMI 1640)
  • Candida albicans suspension (1×106 cells/mL in RPMI 1640)
  • 96-well flat-bottom polystyrene plates
  • XTT sodium salt (1 mg/mL in PBS)
  • Menadione solution (1 mM in acetone)
  • PBS (pH 7.4)
  • Microplate reader

Procedure: Biofilm Formation Inhibition:

  • Add 100 μL of Candida albicans suspension to wells of 96-well plate.
  • Incubate for 90 minutes at 37°C to allow adhesion.
  • Remove non-adherent cells by washing twice with 200 μL PBS.
  • Add 200 μL of this compound solutions at various concentrations to respective wells. Include biofilm control (medium without drug) and background control (medium without cells).
  • Incubate for 4-24 hours at 37°C.
  • Assess biofilm viability using XTT reduction assay.

Mature Biofilm Disruption:

  • Establish biofilms as above but incubate for 24 hours without drug treatment.
  • Gently wash mature biofilms twice with PBS.
  • Add this compound solutions and incubate for additional 24 hours.
  • Assess remaining biofilm viability.

XTT Reduction Assay:

  • Prepare XTT/menadione solution: Mix 5 mL XTT solution with 50 μL menadione solution.
  • Carefully wash biofilms twice with PBS.
  • Add 200 μL of XTT/menadione solution to each well.
  • Incubate in dark at 37°C for 2-3 hours.
  • Measure absorbance at 490 nm with reference at 650 nm.
  • Calculate % inhibition: % Inhibition = [1 - (At - Ab) / (Ac - Ab)] × 100 Where At = absorbance of treatment, Ac = absorbance of control, Ab = absorbance of background.

The following workflow diagram illustrates the experimental design for evaluating this compound's effects:

G cluster_assays Experimental Assays Start Start MIC MIC Determination Broth microdilution Start->MIC End End HyphalInhibition Hyphal Inhibition Liquid & solid media MIC->HyphalInhibition BiofilmAssay Biofilm Analysis Formation & disruption HyphalInhibition->BiofilmAssay MechanismStudy Mechanistic Studies Metal chelation, membrane effects BiofilmAssay->MechanismStudy MechanismStudy->End

Diagram 2: Experimental workflow for comprehensive evaluation of this compound's antifungal activity.

Data Analysis and Interpretation

Statistical Analysis
  • Perform all experiments in triplicate with at least three biological replicates.
  • Express data as mean ± standard deviation.
  • Use one-way ANOVA with post-hoc tests for multiple comparisons.
  • Consider p-values <0.05 as statistically significant.
Interpretation Guidelines
  • MIC values ≤1 μg/mL indicate potent antifungal activity against Candida albicans.
  • Hyphal inhibition at concentrations below MIC suggests specific anti-virulence properties.
  • Anti-biofilm activity at 4-8×MIC demonstrates potential for treating device-associated infections.
  • Metal-dependent reversibility of antifungal effects confirms chelation as primary mechanism.

Troubleshooting

Issue Possible Cause Solution
Poor hyphal induction Suboptimal serum quality Test different FBS batches; use fresh serum
Inconsistent MIC results Inoculum density variation Standardize inoculum preparation method
Precipitated this compound Aqueous solubility limitations Ensure proper solvent (DMSO) and dilution
Weak biofilm formation Inadequate incubation time Extend adhesion phase to 2-3 hours
High XTT background Non-specific reduction Include proper background controls

Conclusion

This compound demonstrates potent concentration-dependent inhibition of Candida albicans yeast-to-hyphae transition at concentrations ranging from 8-32 μg/mL across various media conditions, with complete abrogation of filamentation observed at 16 μg/mL in YPD medium with serum supplementation [1]. Its multi-mechanistic action, involving metal chelation, membrane disruption, and virulence attenuation, distinguishes it from conventional antifungal agents and supports its potential development as a novel anti-virulence therapeutic. The protocols outlined herein provide standardized methodologies for further investigating this compound's antifungal properties and facilitating comparison with emerging antifungal candidates.

References

overcoming Clioquinol variable efficacy in different media

Author: Smolecule Technical Support Team. Date: February 2026

Mechanisms of Action & Sources of Variability

Clioquinol's efficacy can vary because it operates through several mechanisms, and the dominant one can shift depending on the context. The table below summarizes these mechanisms and the factors that influence them.

Mechanism of Action Functional Role Factors Influencing Efficacy
Metal Ion Chelation [1] [2] Binds to metal ions (Zn²⁺, Cu²⁺, Fe²⁺); disrupts fungal ion homeostasis and inhibits bacterial growth [2]. Media Composition: High concentrations of exogenous metal ions can reverse the antifungal effect [2].
Enzyme Activation [3] Activates PHGDH; increases glycine, decreases glutamate; provides antiseizure and anti-inflammatory effects [3]. Cell/Tissue Type: Efficacy is linked to PHGDH expression, primarily in astrocytes [3].
NLRP3 Inflammasome Inhibition [4] Covalently binds to NLRP3; inhibits inflammasome assembly; reduces inflammation [4]. Biological Model: Relevant in specific disease models (e.g., sepsis, colitis) [4].
VEGFR2 Degradation [5] Binds to VEGFR2; promotes degradation; inhibits angiogenesis [5]. Cell Type: Specifically impacts endothelial cells; is highly selective [5].

Troubleshooting Variable Efficacy

Here are some targeted questions and answers to help you diagnose and resolve issues with this compound in your experiments.

Q1: Why does the antifungal efficacy of this compound change between different growth media? The most common reason is the variation in metal ion content between media formulations. This compound acts as a metal chelator, and its antifungal activity can be significantly reduced or even reversed if your medium contains high concentrations of ions like Zn²⁺, Cu²⁺, or Fe²⁺ [2].

  • How to troubleshoot:
    • Check the formulation of your media for metal ion content.
    • Include control experiments where you add exogenous metal ions (e.g., ZnSO₄, CuSO₄) to your assay. A reduction in this compound's efficacy confirms this mechanism.
    • Conversely, you can try adding a metal chelator (like EDTA) to your medium; this should synergize with and enhance this compound's effect [2].

Q2: The anti-cancer or anti-angiogenic effect of this compound is not consistent across my cell lines. What could be the reason? this compound's effects are highly cell-type-dependent because its molecular targets are not universally expressed.

  • How to troubleshoot:
    • Verify target expression: Confirm the presence of the relevant target in your cell model. For instance, the anti-angiogenic effect via VEGFR2 degradation is specific to endothelial cells [5]. The effect on PHGDH activation is most relevant in cells where that pathway is critical, such as astrocytes [3].
    • Profile sensitivity: Perform dose-response assays (e.g., WST-1 for viability [5]) across your different cell lines to establish their specific sensitivity to this compound.

Q3: How can I confirm that the observed effect in my experiment is truly due to a specific mechanism of this compound? You can use specific experimental additives to probe the mechanism.

  • How to troubleshoot:
    • For Metal Chelation: Show that the effect is reversed by adding excess metal ions [2].
    • For Proteasome/Protein Degradation: Use inhibitors like MG132 (proteasome inhibitor) or Chloroquine (lysosome inhibitor) to see if they block this compound's effect, as done for VEGFR2 degradation [5].
    • For Enzyme Activation: Use a specific enzyme inhibitor or genetic knockout/model to show the effect is lost, as demonstrated with PHGDH [3].

Experimental Workflow & Mechanism Diagram

To help visualize the key decision points in troubleshooting, refer to the following workflow. The Graphviz DOT code below it can be used to regenerate the diagram.

Start Start: Variable Efficacy with this compound Mech1 Check Media & Metal Ions Start->Mech1 Mech2 Verify Target Expression Start->Mech2 Mech3 Probe Mechanism with Inhibitors/Ions Start->Mech3 Result Interpret Results & Design Follow-up Mech1->Result Altered efficacy confirms metal dependency Mech2->Result Correlates efficacy with target presence Mech3->Result Identifies dominant mechanism in context

The diagram above outlines a logical approach to troubleshooting. The multi-mechanistic nature of this compound is summarized in the diagram below, which illustrates how its different actions are influenced by the experimental context.

cluster_mechanisms Mechanisms of Action cluster_outcomes Observed Efficacy CQ This compound (CQ) Env Experimental Context (Media, Cell Type, Disease Model) CQ->Env Determines M1 Metal Ion Chelation Env->M1 e.g., High Zn²⁺/Cu²⁺ M2 Enzyme Activation (e.g., PHGDH) Env->M2 e.g., Astrocytes M3 Inflammasome Inhibition (NLRP3) Env->M3 e.g., Macrophages M4 Receptor Degradation (e.g., VEGFR2) Env->M4 e.g., Endothelial Cells O1 Altered Ion Homeostasis & Antifungal Effect M1->O1 O2 Changed Neurotransmitter Levels & Antiseizure Effect M2->O2 O3 Reduced Inflammation M3->O3 O4 Inhibited Angiogenesis M4->O4

Key Recommendations for Experimental Design

  • Systematically Report Media Composition: Always document the full formulation, including trace metals, of all cell culture and assay media used [2].
  • Include Metal Chelation Controls: As a standard practice, run parallel experiments where you:
    • Add this compound alone.
    • Add this compound plus a cocktail of metal ions (e.g., ZnSO₄, CuSO₄, FeSO₄).
    • Add metal ions alone. This directly tests the metal dependency of your observed phenotype [2].
  • Establish a Dose-Response Curve: Do not rely on a single concentration. Use a range of this compound concentrations (e.g., 1-64 µM) to establish a robust IC₅₀ for your specific assay, as efficacy is concentration-dependent [2].
  • Confirm Mechanism with Rescue Experiments: If you hypothesize this compound acts through a specific protein target (like VEGFR2 or NLRP3), use genetic (siRNA, CRISPR) or pharmacological inhibitors to demonstrate that the effect is abolished when the target is absent or blocked [3] [4] [5].

References

optimizing Clioquinol concentration for biofilm disruption

Author: Smolecule Technical Support Team. Date: February 2026

Clioquinol Biofilm Disruption: Key Data & Protocols

For a quick start, the table below summarizes key experimental data on this compound's effects against Candida albicans biofilms, serving as a reference for your own assays [1].

Strain / Context Effect Measured Key Concentration Observation / Outcome
C. albicans SC5314 Minimum Inhibitory Concentration (MIC) 1 µg/mL Fungistatic activity (inhibits growth) [1].
C. albicans SC5314 Minimum Fungicidal Concentration (MFC) 3 µg/mL Fungicidal activity (kills fungi); MFC/MIC = 3 [1].
C. albicans SC5314 Yeast-to-Hyphae Transition (in YPD + 10% FBS) 16 µg/mL Significant inhibition of hyphae formation after 2 hours [1].
C. albicans SC5314 Biofilm Inhibition (XTT assay, 24h treatment) 1 µg/mL ~40.4% inhibition rate [1].
C. albicans SC5314 Biofilm Inhibition (XTT assay, 24h treatment) 16 µg/mL >70% inhibition rate [1].
General Research Proposed Test Concentration Range 1 - 64 µg/mL For establishing dose-response curves [1].

Detailed Experimental Protocols

Protocol 1: Crystal Violet Biofilm Quantification Assay

This is a standard, colorimetric method for quantifying total adhered biofilm biomass [2].

  • Principle: Crystal violet (CV) dye binds to proteins and polysaccharides in the biofilm matrix and bacterial cells. The amount of bound dye correlates with the biofilm biomass [2].
  • Workflow:
    • Grow Biofilm: Inoculate your bacterial strain in a suitable medium (e.g., Tryptic Soy Broth - TSB) and dispense into a sterile, flat-bottom 96-well microtiter plate. Incubate under appropriate conditions to allow biofilm formation on the well walls [3].
    • Wash: Gently remove the planktonic culture and wash the wells with sterile water or PBS to remove non-adherent cells.
    • Fix & Stain: Air-dry the biofilm or use a fixative like methanol. Add a 0.1% (w/v) crystal violet solution to each well and incubate for 10-15 minutes.
    • Wash Again: Thoroughly wash the wells with water to remove unbound dye.
    • Elute: Add a solvent such as 95% ethanol or 10% acetic acid (200 µL) to dissolve the crystal violet bound to the biofilm.
    • Quantify: Transfer 100 µL of the eluted dye solution to a new microtiter plate and measure the absorbance at 540 nm using a plate reader [2]. Higher absorbance indicates greater biofilm biomass.

The following diagram illustrates the key steps of this protocol:

G A 1. Grow Biofilm B 2. Wash Planktonic Cells A->B C 3. Fix & Stain with Crystal Violet B->C D 4. Wash Unbound Dye C->D E 5. Elute Dye with Solvent D->E F 6. Measure Absorbance (540 nm) E->F

Protocol 2: Assessing Impact on Hyphal Morphogenesis (C. albicans)

Inhibiting the yeast-to-hyphae transition is a key anti-virulence mechanism of this compound [1].

  • Principle: this compound disrupts metal ion homeostasis, which is critical for the morphological switch from yeast (less pathogenic) to hyphae (more invasive) in C. albicans.
  • Workflow:
    • Prepare Inoculum: Grow C. albicans overnight in a suitable medium and dilute to the desired density.
    • Induce Hyphae: Add the inoculum to liquid hyphae-inducing media (e.g., RPMI 1640, Spider medium, or YPD with 10% fetal bovine serum) containing a concentration gradient of this compound (e.g., 1-64 µg/mL) [1].
    • Incubate: Incubate the cultures at 37°C for 2-6 hours.
    • Visualize & Quantify:
      • Microscopy: At set time points, examine the cultures under a light microscope. Count the number of yeast cells versus hyphal cells to determine the percentage of inhibition.
      • Solid Agar: Spot the treated cultures onto solid agar plates with the same inducing media and incubate. This compound treatment will result in a lack of the characteristic "fuzzy" appearance of hyphal colonies, appearing as smooth yeast colonies instead [1].

Frequently Asked Questions (FAQs)

Q1: My positive control (a known biofilm disruptor) is working, but I see no effect with this compound. What could be wrong?

  • A: This suggests a general assay failure specific to your test compound.
    • Compound Solubility & Stability: this compound has low aqueous solubility. It is typically dissolved in DMSO to create a stock solution. Ensure your final DMSO concentration in the assay (e.g., ≤1%) is not toxic to your cells and that the compound is properly diluted and mixed in the aqueous medium [1].
    • Incorrect Concentration Range: The effective concentration can vary significantly between bacterial and fungal species. Begin with a broad range (1-64 µg/mL) and establish a full dose-response curve to find the minimum biofilm inhibitory concentration for your specific model [1].

Q2: Why does this compound inhibit biofilms but not show strong activity in standard planktonic MIC assays?

  • A: This is a key feature of its mechanism. This compound's primary anti-biofilm activity is linked to its ability to chelate essential metal ions like zinc, copper, and iron [1]. Biofilm cells are often metabolically different and may be more reliant on or vulnerable to disruptions in metal ion homeostasis compared to free-floating planktonic cells [4] [5]. Therefore, testing its efficacy specifically on pre-formed biofilms is crucial.

Q3: I'm getting high variability in my crystal violet assay results between replicates. How can I improve consistency?

  • A: The CV assay is prone to technical variation. Key points to check:
    • Washing Technique: Be exceptionally consistent and gentle during washing steps to avoid dislodging the biofilm. Submerging the pellet in a beaker of water instead of pipetting can reduce cell loss [2].
    • Staining & Elution Time: Keep staining and elution times consistent across all wells and repeats.
    • Solvent Choice: 10% acetic acid may provide less variability compared to 95% ethanol, as ethanol is volatile and can be harder to pipette accurately [2].
    • Normalization: Consider normalizing your CV absorbance data to the cellular optical density (OD) or dry cell weight (DCW) of planktonic cultures to convert results into a more quantitative and comparable metric [2].

Q4: Are there any specific safety concerns when working with this compound?

  • A: Yes. This compound was withdrawn from oral use in the 1970s due to an association with subacute myelo-optic neuropathy (SMON), a serious neurological condition. While the exact cause is still debated, it is believed to be linked to prolonged high-dose exposure, often in individuals with specific risk factors like vitamin B12 deficiency [6]. As a researcher, you should:
    • Treat this compound with respect and adhere to all standard laboratory safety protocols for handling chemical powders and solutions.
    • Use appropriate personal protective equipment (PPE) including gloves, lab coat, and safety glasses.
    • Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on its use and disposal.

Mechanisms of Action & Experimental Design

This compound exerts its anti-biofilm effects through multiple mechanisms, which should inform your experimental design. The diagram below summarizes its primary modes of action and the corresponding experimental readouts you can use.

G M1 Metal Ion Chelation (Zn²⁺, Cu²⁺, Fe²⁺) R1 Reversed by exogenous ions Altered cellular labile iron M1->R1 M2 Inhibition of Yeast-Hyphae Transition R2 Microscopy count of hyphae Solid agar colony morphology M2->R2 M3 Direct Membrane Disruption (High Concentrations) R3 Time-kill curves Membrane depolarization assays M3->R3

References

Clioquinol Experimental Technical Support Center: Troubleshooting Guides and FAQs

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Clioquinol Research Challenges

This compound (5-chloro-7-iodo-8-quinolinol) is an 8-hydroxyquinoline derivative that has garnered significant research interest for its potential application in neurodegenerative disorders, particularly Alzheimer's disease (AD). As a metal-protein attenuating compound (MPAC), this compound functions as a zinc and copper chelator that can redistribute metals within cellular compartments rather than simply removing them. This mechanism directly addresses the metal dyshomeostasis observed in Alzheimer's pathology, where zinc and copper are involved in the deposition and stabilization of amyloid plaques. However, researchers frequently encounter substantial challenges related to species-specific metabolism, narrow therapeutic windows, and confounding factors in experimental models that can compromise data interpretation. This technical support center provides evidence-based troubleshooting guidance to help researchers navigate these complexities and generate reliable, reproducible results in their this compound investigations.

Pharmacokinetics & Metabolism FAQs

FAQ P1: What are the critical species differences in this compound metabolism that affect experimental outcomes?

Answer: Species-specific metabolic patterns significantly impact this compound bioavailability and potential toxicity, making appropriate model selection crucial:

  • Rodents (rats, mice, rabbits): Exhibit extensive first-pass metabolism with rapid formation of glucuronate and sulfate conjugates that reach concentrations 4-10 times higher than free this compound. This high conjugation rate reduces bioavailable drug at target sites. [1]

  • Hamsters: Show intermediate metabolism with approximately 30% glucuronidation and minimal sulfate metabolites, representing a middle ground between rodents and primates. [1]

  • Dogs, monkeys, and humans: Form significantly fewer conjugates, resulting in higher circulating levels of free this compound. Human studies show dose-related plasma concentrations with a half-life of 11-14 hours and minimal accumulation after repeated dosing. [1]

Table: Species-Specific this compound Pharmacokinetic Parameters

Species Primary Metabolites Relative Conjugate Levels Bioavailability (Oral) Half-Life
Rats/Mice Glucuronide, Sulfate High (4-10× free CQ) Low ~2 hours
Hamsters Primarily Glucuronide Moderate (0.3× free CQ) ~12% vs. IP ~2 hours
Dogs/Monkeys Minimal conjugates Low Higher than rodents Not specified
Humans Minimal conjugates Low Dose-dependent 11-14 hours
FAQ P2: How does administration route affect this compound bioavailability?

Answer: Route selection dramatically impacts this compound exposure and requires careful consideration in experimental design:

  • Oral administration: Results in significantly lower plasma concentrations compared to intraperitoneal dosing, with relative bioavailability of approximately 12% when using standard suspensions. The use of surfactants or bile salts can enhance intestinal absorption by acting as suspending agents and promoting intestinal reabsorption. [1]

  • Intraperitoneal injection: Bypasses first-pass metabolism to some extent, yielding higher systemic exposure but creating potentially non-physiological distribution patterns. Researchers should note that this route may not accurately model human oral administration. [1]

  • Topical application: Demonstrates high percutaneous absorption (>50% bioavailability in dogs), but carries significant safety concerns. The American Academy of Pediatrics has recommended against topical this compound products due to potential liver necrosis and severe neurological symptoms observed in animal studies. [1]

Mechanism of Action & Confounding Factors

FAQ M1: What is the relationship between this compound's metal chelation properties and its effects on amyloid-β?

Answer: this compound exerts its effects on amyloid-β pathology through copper-dependent and zinc-dependent mechanisms that promote Aβ degradation rather than simple chelation:

  • Copper-dependent degradation: In yeast models of Aβ toxicity, this compound treatment dramatically reduced Aβ peptide levels by increasing degradation, ultimately restoring endocytic function compromised by Aβ oligomers. This effect was specifically copper-dependent and resulted in rescue of cellular viability. [2]

  • Selective efficacy: this compound demonstrates greatest potency against Aβ toxicity compared to other proteinopathy models (α-synuclein, TDP-43, and htt72Q), indicating its mechanism is not general proteostasis enhancement but specifically targets Aβ-associated pathology. The copper-dependent oligomer reversal observed in vitro mirrors cellular effects. [2]

  • Cellular trafficking restoration: Unbiased genetic screens identified that Aβ compromises clathrin-mediated endocytosis, and this compound treatment rescues this fundamental cellular process, connecting its metal chelation properties to specific cellular pathologies relevant to Alzheimer's disease. [2]

G CQ CQ Metal_chelation Metal_chelation CQ->Metal_chelation Cu Cu Cu->Metal_chelation Zn Zn Zn->Metal_chelation Aβ_oligomer Aβ_oligomer Aβ_oligomer_disruption Aβ_oligomer_disruption Aβ_oligomer->Aβ_oligomer_disruption Aβ_degradation Aβ_degradation endocytic_function endocytic_function Aβ_degradation->endocytic_function Reduced_toxicity Reduced_toxicity endocytic_function->Reduced_toxicity cellular_toxicity cellular_toxicity cellular_toxicity->Reduced_toxicity Metal_chelation->Aβ_oligomer_disruption Aβ_oligomer_disruption->Aβ_degradation

This compound's Metal-Dependent Mechanism in Aβ Pathology

FAQ M2: How do this compound's ionophore properties contribute to both efficacy and toxicity?

Answer: The ionophore activity of this compound creates a delicate balance between therapeutic benefits and potential neurotoxicity through several mechanisms:

  • Metal redistribution: this compound doesn't simply chelate metals but functions as a copper and zinc ionophore, redistributing these metals across cellular compartments and potentially disrupting metal homeostasis in vulnerable cell populations. [1]

  • Mitochondrial toxicity: The This compound-zinc chelate has been identified as a mitochondrial toxin, which is considered the potential ultimate cause of subacute myelo-optic neuropathy (SMON) observed historically in Japanese populations. This underscores the importance of careful dosing and monitoring in experimental systems. [1]

  • Species-specific neurotoxicity: Animal toxicity studies reveal marked species differences in neurotoxic responses that correlate directly with serum levels of free this compound and its metabolites. Humans form fewer conjugates and therefore have higher free drug levels, which may explain differential susceptibility to neurotoxic effects. [1]

Experimental Design & Protocol Troubleshooting

FAQ E1: What are the key considerations for establishing appropriate this compound dosing in animal models?

Answer: Dosing regimen design must account for metabolic differences and narrow therapeutic windows:

  • Bioavailability calibration: When translating between species, researchers must adjust for differential metabolite formation. Human dose/concentration ratios (0.64-1.4) are approximately 33 times higher than those observed in hamsters at equivalent doses, meaning humans achieve substantially higher free this compound levels. [1]

  • Dose-response characterization: this compound exhibits strong dose-dependent effects in rescue assays, but higher concentrations become inhibitory to both Aβ-expressing cells and control strains. Each experimental system requires empirical determination of the optimal concentration range. [2]

  • Temporal considerations: Human pharmacokinetics show steady-state accumulation reached after approximately 5 days with repeated administration (500 mg TID), with substantial inter-subject variability (up to one order of magnitude). Experimental protocols should incorporate appropriate loading phases and account for individual variability. [1]

Table: Troubleshooting Common Dosing Issues

Problem Potential Causes Solutions
Inconsistent efficacy across replicates Variable metabolite formation Use inbred strains; control diet; monitor conjugates
Toxicity at literature doses Species-specific sensitivity Conduct pilot dose-ranging; measure free drug levels
Unpredictable response in xenograft models Human vs. rodent metabolism differences Consider alternative administration routes; use metabolic inhibitors
Lack of target engagement Insufficient free drug at site Increase dose frequency; use absorption enhancers
FAQ E2: How can researchers optimize cellular models for this compound experiments?

Answer: Cellular model selection and validation are critical for generating meaningful this compound data:

  • Yeast Aβ toxicity model: This system successfully identified this compound through unbiased screening of 140,000 compounds. The model mimics Aβ transit through secretory and endocytic pathways as occurs in neurons, and demonstrates differential toxicity between Aβ1-42 (more toxic, more oligomers) and Aβ1-40, reflecting human pathology. Genetic validation through identification of human AD risk factor homologs (PICALM, SYNJ1) supports its biological relevance. [2]

  • Endocytic function assays: Monitoring clathrin-mediated endocytosis using validated reporters like the Ste3 pheromone receptor or Mup1 methionine transporter provides quantitative assessment of this compound rescue of Aβ-induced deficits. These functional assays offer more physiologically relevant endpoints than simple viability measures. [2]

  • Specificity controls: Researchers should test this compound against multiple proteotoxicity models (e.g., α-synuclein, TDP-43, huntingtin) to confirm selective efficacy against Aβ pathology rather than general proteostasis enhancement. The compound's superior performance in Aβ models supports target engagement. [2]

G Start Experimental Design Phase Model_selection Model System Selection Start->Model_selection Dose_calibration Dose Calibration Model_selection->Dose_calibration A Yeast Aβ Model (High-throughput) Model_selection->A B Mammalian Cellular Models Model_selection->B C Animal Models (Species-specific PK) Model_selection->C Endpoints Endpoint Validation Dose_calibration->Endpoints Specificity Specificity Testing Endpoints->Specificity D Cell Viability (MTT/XTT assays) Endpoints->D E Endocytic Function (Ste3/Mup1 trafficking) Endpoints->E F Aβ Oligomer Levels (Immunoassays) Endpoints->F G Other Proteopathy Models Specificity->G H Genetic Toxicity Screens Specificity->H

Comprehensive Workflow for this compound Experimental Design

Safety & Historical Consideration

FAQ S1: What should researchers know about this compound's historical neurotoxicity concerns?

Answer: Understanding the subacute myelo-optic neuropathy (SMON) historical context is essential for contemporary risk assessment:

  • SMON epidemiology: The association between this compound and SMON was observed primarily in Japan, affecting approximately 10,000 people with symptoms including abdominal pain, sensory and motor disturbances, and visual changes. The condition was characterized by symmetrical demyelination of spinal cord tracts, optic nerves, and peripheral nerves. [1]

  • Dosing relationship: SMON occurred at doses ranging from 300 mg/day to 3.5 g/day, with wide variation in treatment duration before symptom onset. The condition was exceptionally rare outside Japan, potentially related to regional factors such as concomitant vitamin B deficiency or genetic predispositions. [1]

  • Contemporary relevance: Current research uses significantly lower doses and shorter durations than those associated with SMON, but researchers should maintain awareness of potential neurotoxicity, particularly in long-term experiments or those involving compromised nutritional status. [1]

Conclusion

This compound research presents unique challenges stemming from its complex metal-binding properties, species-specific metabolism, and narrow therapeutic window. Success in this field requires meticulous attention to model system validation, dose calibration based on metabolic capabilities, and implementation of functionally relevant endpoints that probe beyond simple viability measures. The experimental strategies and troubleshooting approaches outlined in this technical support center provide a framework for generating robust, reproducible data on this promising but challenging therapeutic compound. As research advances, particularly with next-generation 8-hydroxyquinoline derivatives like PBT2, these foundational principles will continue to inform rigorous preclinical investigation of metal-protein attenuating compounds for neurodegenerative disorders.

Table: Quick Reference Guide for this compound Experiments

Experimental Component Key Recommendation Validation Approach
Model Selection Use yeast Aβ model for initial screening; mammalian for validation Confirm genetic modifiers match human AD risk factors
Dosing Regimen Account for species-specific conjugation rates Measure free drug levels; not just total concentration
Efficacy Assessment Include functional endocytic assays Monitor Ste3 or Mup1 trafficking in addition to viability
Specificity Testing Compare across proteopathy models Confirm preferential efficacy in Aβ models
Safety Evaluation Consider historical SMON data Include neurological function assessments in chronic studies

References

Comprehensive Technical Support Guide: Managing Clioquinol Metal Chelation in Biological Systems

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Clioquinol Properties

This compound (5-chloro-7-iodo-8-hydroxyquinoline) is a versatile metal chelator with applications in neuroscience, oncology, and infectious disease research. Its 8-hydroxyquinoline backbone provides specific metal-binding properties that underlie both its therapeutic potential and experimental challenges. Understanding this compound's dual chelation-chaperoning activity is essential for designing robust experiments and interpreting results accurately.

Initially developed as an antimicrobial agent, this compound was withdrawn from oral use due to association with subacute myelo-optic neuropathy (SMON) but has regained research interest for its metal-chelating properties in neurodegenerative diseases and cancer. [1] [2] The compound exhibits species-specific metabolism and forms complexes with multiple metal ions, primarily zinc, copper, and iron, which mediates its diverse biological effects. [1] [3]

Table: Fundamental Properties of this compound

Property Specification Research Significance
Chemical Name 5-chloro-7-iodo-8-hydroxyquinoline Reference standard for QC
IUPAC Name 5-chloro-7-iodoquinolin-8-ol Structure-activity relationships
Molecular Weight 305.5 g/mol Concentration calculations
Metal Binding Sites Phenolic oxygen, ring nitrogen Bidentate chelator
Primary Research Uses Metal redistribution, HIF-1α activation, JmjC-KDM inhibition Multiple application mechanisms

Metal Binding Properties & Preparation

Quantitative Metal Binding Affinity

This compound's coordination chemistry involves formation of neutral complexes with metal ions in a 1:2 metal-to-ligand ratio, with the phenolic group deprotonated upon binding. [4] Computational and experimental studies reveal that in aqueous solutions, this compound-zinc complexes form tetrahedral coordination geometries that may include water molecules, resulting in penta- or hexa-coordinated complexes. [4]

Table: Metal Binding Properties & Biological Effects

Metal Ion Binding Stoichiometry Reported Kd / Affinity Primary Biological Consequences

| Zinc (Zn²⁺) | 1:2 (Metal:Ligand) | Forms stable neutral Zn(CQ)₂ complexes | • Mitochondrial toxicity [5] • Enhanced systemic absorption [5] | | Copper (Cu²⁺) | 1:2 (Metal:Ligand) | Copper-dependent Aβ degradation [6] | • Reduced amyloid burden [1] • Altered oligomer formation [6] | | Iron (Fe²⁺/³⁺) | Not fully characterized | Induces cellular iron deficiency perception [3] | • Reduced metalloenzyme activity [3] | | Manganese (Mn²⁺) | Limited data | Not quantitatively determined | • Limited toxicity data |

Preparation of Metal-Chelate Complexes

For consistent experimental results, pre-formed metal-Clioquinol complexes can be prepared using this standardized protocol:

  • Stock Solution Preparation: Dissolve this compound in ethanol or DMSO at 1-10 mM concentration. Dissolve metal salts (ZnCl₂, CuSO₄, etc.) in ultrapure water at equivalent molar concentrations. [5]
  • Complex Formation: Mix this compound and metal solutions at the desired stoichiometric ratio (typically 2:1 ligand:metal) in sterile tubes. Vortex thoroughly and incubate at 25-37°C for 30 minutes with gentle shaking. [5]
  • Quality Control: Monitor complex formation by color change (distinct yellow-orange for zinc complex) and UV-Vis spectroscopy if available. [5]
  • Experimental Application: Dilute complexes in appropriate buffer immediately before use. Include controls of this compound alone, metal alone, and vehicle to distinguish specific complex effects.

Cellular Mechanisms & Experimental Troubleshooting

Frequently Asked Questions

Q1: Why do I observe variable cellular responses to this compound treatment between different cell lines?

A: The variation stems from cell-type specific differences in metal homeostasis, expression of metal transporters, and metabolic capacity. Additionally, this compound exhibits differential sensitivity across cell types - for instance, endothelial cells show heightened sensitivity for VEGFR2 degradation compared to cancer cells. [7] To address this:

  • Characterize baseline metal levels in your cell lines using ICP-MS
  • Perform dose-response curves (0.1-50 μM) for each new cell type
  • Include complementary metal quantification assays (e.g., metalloenzyme activity)
  • Account for serum content in media, as serum proteins can bind metals and this compound

Q2: How can I distinguish between specific metal chelation effects versus non-specific toxicity?

A: Implement the following control experiments:

  • Metal supplementation rescue: Add back specific metals (ZnCl₂, CuSO₄) at equimolar concentrations
  • Metalloenzyme activity assays: Monitor established metal-dependent enzymes (e.g., SOD1) [3]
  • Comparative chelator studies: Test other chelators with different metal selectivity profiles
  • Viability assays with different endpoints: Combine WST-1, LDH release, and colony formation
  • Gene expression analysis: Examine metal-responsive genes (e.g., metallothioneins)

Q3: My this compound treatment inconsistently affects amyloid-β levels - what could explain this?

A: This variability likely relates to copper availability in your experimental system. Research demonstrates that this compound reduces Aβ peptide levels in a copper-dependent manner by increasing degradation. [6] To improve consistency:

  • Standardize copper content in culture media and buffers
  • Verify copper-dependent effect with copper chelators like tetrathiomolybdate
  • Monitor oligomer formation under different copper conditions
  • Ensure consistent passage number of neuronal cells, as metal homeostasis changes with senescence

Q4: What is the molecular basis for this compound's effects on histone methylation?

A: this compound directly inhibits Jumonji C (JmjC) domain-containing histone demethylases (KDMs) by targeting their 2-oxoglutarate (2OG)-dependent catalytic activity. [8] This inhibition leads to accumulation of H3K4me3, H3K9me3, and H3K27me3 marks. [8] The mechanism parallels hypoxia-induced HIF-1α stabilization, as both involve inhibition of 2OG-dependent dioxygenases.

Experimental Optimization & Validation

Optimal Concentration Ranges by Application:

  • Angiogenesis Inhibition: 5-15 μM for endothelial cell assays [7]
  • Histone Demethylase Inhibition: 25-50 μM for chromatin modification studies [8]
  • Amyloid-β Modulation: 10-20 μM in neuronal models [6]
  • Antimicrobial Effects: 1-10 μM depending on pathogen [9]

Validated Experimental Readouts:

  • Western Analysis: HIF-1α stabilization, VEGFR2 degradation [7]
  • Chromatin Immunoprecipitation: H3K4me3, H3K9me3, H3K27me3 levels [8]
  • Metalloenzyme Assays: SOD1 activity, mitochondrial function [3]
  • Viability Assays: WST-1, BrdU incorporation, LDH release [7]

Signaling Pathways & Mechanism Visualization

clioquinol_mechanisms cluster_metal Metal Homeostasis cluster_enzymes Enzyme Inhibition Pathways This compound This compound MembraneTransport Altered metal transport & redistribution This compound->MembraneTransport JmjC_KDMs Inhibition of JmjC-domain histone demethylases This compound->JmjC_KDMs HIF_Stabilization HIF-1α stabilization & activation This compound->HIF_Stabilization Amyloid Copper-dependent Aβ degradation This compound->Amyloid VEGFR2 VEGFR2 degradation via proteasome/lysosome This compound->VEGFR2 Metals Extracellular Zn²⁺, Cu²⁺, Fe²⁺ Metals->MembraneTransport CellularResponse Cellular metal deficiency perception despite accumulation MembraneTransport->CellularResponse Enzymes Altered metalloenzyme activity (e.g., SOD1) CellularResponse->Enzymes BiologicalEffects Therapeutic Effects in Neurodegeneration & Cancer Enzymes->BiologicalEffects HistoneMethylation Increased H3K4me3, H3K9me3, H3K27me3 JmjC_KDMs->HistoneMethylation GeneExpression Altered transcription of target genes HIF_Stabilization->GeneExpression HistoneMethylation->GeneExpression GeneExpression->BiologicalEffects subcluster_pathological subcluster_pathological ReducedPlaques Reduced amyloid plaque burden Amyloid->ReducedPlaques AngiogenesisInhibition Inhibition of angiogenesis VEGFR2->AngiogenesisInhibition ReducedPlaques->BiologicalEffects AngiogenesisInhibition->BiologicalEffects

This compound's Multifaceted Mechanisms of Action: This diagram illustrates the primary molecular pathways affected by this compound, including metal homeostasis regulation, enzyme inhibition, and pathological protein clearance, which collectively contribute to its therapeutic potential in neurodegeneration and cancer.

Safety & Toxicity Considerations

Mitochondrial Toxicity Mechanisms: The This compound-zinc chelate demonstrates specific and rapid mitochondrial toxicity characterized by:

  • Membrane potential collapse within 90 minutes of treatment [5]
  • Mitochondrial swelling and structural damage visible by electron microscopy [5]
  • Irreversible cytotoxicity at concentrations where either component alone shows minimal effect [5]
  • Neural cell susceptibility, particularly concerning given the historical SMON cases [5]

Species-Specific Metabolism Considerations:

  • Human vs. Rodent Metabolism: Humans form fewer conjugates (glucuronate/sulfate) than rodents, leading to higher free this compound levels. [1] [2]
  • Half-Life Differences: Human half-life is 11-14 hours with no significant accumulation, while rodents show more rapid clearance. [1]
  • Dosing Considerations: Account for metabolic differences when extrapolating between model systems.

experimental_workflow cluster_assessment Preliminary Assessment cluster_optimization Experimental Optimization cluster_validation Mechanistic Validation Start Define Experimental Objectives A1 Cell line characterization metal content & transporters Start->A1 A2 Dose-range finding (0.1-50 μM) A1->A2 A3 Vehicle controls (DMSO/ethanol concentration) A2->A3 B1 Metal supplementation rescue experiments A3->B1 B2 Time-course analysis (acute vs. chronic effects) B1->B2 B3 Complex pre-formation vs. concurrent addition B2->B3 C1 Target engagement assays (western, enzymatic activity) B3->C1 C2 Metal-specific probes & chelator comparisons C1->C2 C3 Pathway-specific reporter assays C2->C3 Interpretation Data Interpretation Accounting for Metal Homeostasis C3->Interpretation

Experimental Workflow for this compound Studies: This diagram outlines a systematic approach for designing and interpreting this compound experiments, emphasizing preliminary assessment, experimental optimization, and mechanistic validation to ensure reliable results.

Conclusion

References

Clioquinol off-target effects and how to control for them

Author: Smolecule Technical Support Team. Date: February 2026

Known Off-Target Effects of Clioquinol

This compound (CQ) is a metal chelator with multiple, overlapping biological activities. Its primary and off-target effects are summarized in the table below.

Mechanism / Target Observed Effect / Consequence Experimental Evidence / Context
Metal Ion Chelation (Zn²⁺, Cu²⁺, Fe²⁺) Alters metal ion homeostasis; can induce oxidative stress or inhibit metalloenzymes [1] [2]. Considered a primary mechanism, but downstream effects are wide-ranging.
JmjC Domain-Histone Demethylases Inhibits KDM4A/C, KDM5A/B, KDM6B; increases H3K4me3, H3K9me3, H3K27me3 marks, altering gene expression [3]. Identified in human adipocyte-derived stem cells, glioblastoma, and cervical cancer cells [3].
NLRP3 Inflammasome Covalently binds R335 in NACHT domain; inhibits NLRP3-NEK7 interaction and oligomerization, reducing IL-1β secretion [4]. Found in human and mouse macrophages; reduces serum IL-1β in peritonitis, gout, sepsis, and colitis models [4].
Proteasome Inhibits proteasomal chymotrypsin-like activity, leading to accumulation of poly-ubiquitinated proteins [5]. Observed in human breast cancer and prostate cancer cells; can be Cu²⁺-dependent or independent [5].
Cathepsin B Inhibits exopeptidase (K'ᵢ = 24.3 μM) and endopeptidase (K'ᵢ = 91.7 μM) activity [6]. Demonstrated on isolated enzyme and in MCF-10A neoT cell lysates; reduces tumour cell invasion at non-cytotoxic doses [6].
Mitochondrial Function Induces mitochondrial dysfunction, reduces cellular ATP, increases lipid peroxidation, and causes oxidative stress [2]. Confirmed in various cell lines; toxicity is attenuated by antioxidants [2].

The relationships between these mechanisms and their downstream consequences can be visualized in the following pathway:

G CQ CQ MetalChelation MetalChelation CQ->MetalChelation Proteasome Proteasome CQ->Proteasome CathepsinB CathepsinB CQ->CathepsinB HistoneDems HistoneDems CQ->HistoneDems NLRP3 NLRP3 CQ->NLRP3 Mitochondria Mitochondria CQ->Mitochondria OxidativeStress OxidativeStress MetalChelation->OxidativeStress Induces SODinhibition SODinhibition MetalChelation->SODinhibition Can Cause ProtAggregation ProtAggregation Proteasome->ProtAggregation Causes ImpairedInvasion ImpairedInvasion CathepsinB->ImpairedInvasion Results in AlteredGeneExpr AlteredGeneExpr HistoneDems->AlteredGeneExpr Results in ReducedPyroptosis ReducedPyroptosis NLRP3->ReducedPyroptosis Leads to Mitochondria->OxidativeStress Generates ATPdepletion ATPdepletion Mitochondria->ATPdepletion Leads to CellDeath CellDeath OxidativeStress->CellDeath ATPdepletion->CellDeath ProtAggregation->CellDeath

Experimental Controls and Troubleshooting Guide

Here are specific methodologies you can employ to identify and control for this compound's off-target effects.

FAQ: How can I determine if my observed effect is due to an off-target mechanism?

A1: Systematically Control for Metal Chelation

  • Use a metal-supplemented medium. If the phenotypic effect of CQ is reversed by the addition of ZnCl₂ or CuSO₄ (e.g., in the 10-100 µM range), it is likely mediated by metal chelation [7] [2].
  • Employ inactive structural analogs. Test analogs of 8-hydroxyquinoline that have reduced metal-chelating properties. If the effect disappears, it is likely linked to chelation.

A2: Monitor Key Off-Target Biomarkers Directly

  • Western Blot for Histone Methylation. Detect increases in H3K4me3, H3K9me3, and H3K27me3 marks as a signature of JmjC-KDM inhibition [3].
  • Proteasome Activity Assay. Use a fluorogenic substrate like Suc-LLVY-AMC to measure chymotrypsin-like activity in cell lysates treated with CQ versus a specific proteasome inhibitor (e.g., MG-132) as a control [5].
  • Cathepsin B Activity Assay. In cell lysates or with isolated enzyme, use fluorogenic substrates like Z-Arg-Arg-AMC (exopeptidase activity) to test if CQ inhibits activity at low micromolar concentrations [6].

A3: Assess the Role of Oxidative Stress and NQO1

  • Measure Lipid Peroxidation & Cellular ATP. Use assays like thiobarbituric acid reactive substances (TBARS) for lipid peroxidation and a commercial luminescent kit for ATP to quantify CQ-induced oxidative stress and metabolic dysfunction [2].
  • Evaluate NQO1 Status.
    • Genotype for NQO1 polymorphism. The C609T (Pro187Ser) polymorphism results in low NQO1 activity and is more prevalent in the Japanese population. This may explain geographic susceptibility to neurotoxicity (SMON) [2].
    • Pharmacological inhibition. Use an NQO1 inhibitor like dicoumarol in your cell models. If dicoumarol sensitizes cells to CQ toxicity, it confirms NQO1 is a critical protective factor [2].
    • Use isogenic cell lines. Compare CQ toxicity in parental cells versus those stably overexpressing NQO1 [2].

A4: Utilize Synergistic Combinations to Mitigate Toxicity

  • Combine with Dihydropyrimidine-thiones (DHPM-thiones). Research shows that co-treatment with low, non-protective doses of CQ and DHPM-thiones can synergistically rescue Aβ toxicity in yeast and nematode models. This approach allows the use of lower CQ concentrations, thereby reducing its high-concentration off-target effects on mitochondria [7].

References

troubleshooting Clioquinol antifungal resistance in lab strains

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

Q1: What is the primary antifungal mechanism of Clioquinol? this compound (CQ) exhibits a multimodal antifungal mechanism, distinct from common antifungal classes, which contributes to its broad-spectrum activity and low resistance incidence.

  • Metal Ion Homeostasis Disruption: CQ acts as a metal chelator, primarily for zinc, copper, and iron [1] [2]. This chelation depletes cellular labile iron pools [1] and disrupts metalloenzyme function. The antifungal effect can be reversed by adding exogenous metal ions like Zn²⁺, Cu²⁺, or Fe²⁺ to the media, and enhanced by adding metal chelators [1].
  • Cell Membrane Damage: At high concentrations, CQ directly disrupts the cell membrane, while at lower concentrations, it induces membrane depolarization [1].
  • Inhibition of Morphogenesis: CQ potently inhibits the yeast-to-hyphae transition in C. albicans in a concentration-dependent manner, a key virulence factor [1]. It also damages the cell wall and inhibits pseudohyphae formation [3].
  • Enzymatic Inhibition: Recent studies show CQ can inhibit Jumonji C (JmjC) domain-containing histone lysine demethylases (JmjC-KDMs), affecting histone methylation marks (H3K4me3, H3K9me3, H3K27me3) and gene transcription [4].

Q2: How should I perform antifungal susceptibility testing for this compound? Standardized broth microdilution is the recommended method. The table below compares the key parameters from CLSI and EUCAST standards, which are critical for reproducible results [5].

Parameter CLSI M27-A4 EUCAST E.DEF 7.3.1
Glucose Content 0.2% glucose 2% glucose
Inoculum Size 0.5 × 10³ to 2.5 × 10³ cells/mL Similar, but precise size not specified in excerpt
Plate Type U-shaped wells Flat-bottomed wells
Incubation 35°C for 48-72 hours 35°C for 48-72 hours

Q3: My lab strains show variable susceptibility to this compound. What could be causing this? Variability can arise from several experimental conditions. The following troubleshooting table outlines common issues and solutions.

Problem Possible Cause Solution / Verification Step
High MICs across strains Metal ions in media or labware interfering with CQ Use metal-free buffers and water; confirm media composition; test with exogenous metal chelator [1].
Inconsistent results between replicates Inconsistent inoculum preparation Standardize inoculum density using a spectrophotometer and verify with quantitative plating [5].
Lack of expected antifungal activity Strain-specific intrinsic resistance (rare) Confirm CQ solubility and stock concentration; use a known susceptible control strain (e.g., C. albicans SC5314) [1].
Altered morphology effects not observed Sub-inhibitory CQ concentration used Perform a dose-response assay; for hyphae inhibition, use ≥16 μg/mL in Spider or YPD media with serum [1].

Q4: Are there standardized breakpoints for interpreting this compound MICs? No. Unlike licensed antifungal drugs, this compound does not have CLSI or EUCAST-defined clinical breakpoints. Researchers typically report MIC values in µg/mL and use Mode of Action studies to confirm resistance or susceptibility. For reference, one study on C. albicans SC5314 reported an MIC of 1 µg/mL and a minimum fungicidal concentration (MFC) of 3 µg/mL [1].

Detailed Experimental Protocols

Protocol 1: Investigating the Mechanism via Metal Ion Reversal This assay tests if CQ's activity is due to metal chelation.

  • Prepare Media: Create RPMI 1640 broth supplemented with various concentrations of metal salts (e.g., ZnSO₄, CuCl₂, FeSO₄). A no-metal control is essential.
  • Dilution Series: Prepare a 2-fold dilution series of CQ in the metal-supplemented and control media in a microtiter plate.
  • Inoculate: Add a standardized fungal inoculum (1-5 x 10³ CFU/mL for yeasts).
  • Incubate and Read: Incubate at 35°C for 24-48 hours. The MIC is the lowest concentration that inhibits visual growth.
  • Interpretation: A significant increase (e.g., ≥4-fold) in the MIC value in metal-supplemented media compared to the control confirms that metal chelation is a primary mechanism for the tested strain [1].

Protocol 2: Sorbitol Protection Assay for Cell Wall Damage This assay investigates if CQ damages the fungal cell wall.

  • Prepare Media: Test CQ in RPMI 1640 with and without an osmotic stabilizer (0.8 M sorbitol).
  • Determine MICs: Perform broth microdilution MIC tests in both media as described in the troubleshooting guide above.
  • Interpretation: If the MIC in the sorbitol-containing medium is significantly higher than in the standard medium, it suggests the compound's activity involves cell wall damage, as the osmoprotectant is shielding the cell [3]. Anidulafungin, a known cell wall synthesis inhibitor, should be used as a positive control.

Mechanism of Action and Experimental Workflow

The following diagram illustrates this compound's multimodal antifungal mechanism and the corresponding experiments you can use to investigate them.

G cluster_mechanisms Mechanisms of Action cluster_assays Confirmatory Assays This compound This compound MetalChelation Disruption of Metal Ion Homeostasis This compound->MetalChelation MembraneEffect Cell Membrane Damage & Depolarization This compound->MembraneEffect Morphogenesis Inhibition of Morphogenesis This compound->Morphogenesis EnzymaticInhibition Inhibition of Histone Demethylases This compound->EnzymaticInhibition Assay1 Metal Ion Reversal Assay MetalChelation->Assay1 Assay2 Sorbitol Protection Assay MembraneEffect->Assay2 Assay3 Time-Kill Curve & MFC MembraneEffect->Assay3 Assay4 Hyphal Formation Assay Morphogenesis->Assay4 Assay5 ChIP-seq / Western Blot EnzymaticInhibition->Assay5

The following diagram outlines the logical workflow for the Sorbitol Protection Assay, a key test for investigating cell wall damage.

G Start Prepare Fungal Inoculum A Prepare Two Media Sets: - Standard RPMI 1640 - RPMI 1640 + 0.8M Sorbitol Start->A B Set Up this compound 2-fold Dilution Series in Both Media A->B C Inoculate Plates and Incubate B->C D Read MIC after 48-72h C->D E1 MIC with Sorbitol >> MIC without D->E1 E2 MIC with Sorbitol ≈ MIC without D->E2 F1 Result: Suggests Cell Wall Damage E1->F1 F2 Result: Primary Target is Not Cell Wall E2->F2

References

Clioquinol storage conditions and solution stability

Author: Smolecule Technical Support Team. Date: February 2026

Clioquinol Stability & Handling Guidelines

The table below summarizes key stability and handling information for this compound, inferred from recent research and standard pharmaceutical practices.

Aspect Key Information Experimental Evidence / Justification
General Stability Susceptible to oxidative degradation; primary degradation pathway is electro-oxidation [1]. Electrochemical studies show oxidation leads to semiquinone radical and quinone-like products [1].
Solution State A lipid-based nanocarrier formulation (0.5 mg/mL) was stable for 45 days at room temperature [2]. Nanoformulation maintained consistent particle size, PDI, zeta potential, and drug content over 45 days [2] [3].
Recommended Storage Store in a cool, dry place, protected from light [4]. Standard practice for compounds prone to photo-degradation and hydrolysis; aligns with ICH Q1 guidelines [5].
Analytical Method Use a stability-indicating Reverse-Phase HPLC method for accurate quantification [4]. Method validated to separate this compound from its degradation products formed under various stress conditions [4].

Experimental Protocol: Stability & Forced Degradation Studies

To conclusively determine the shelf life and optimal storage conditions for your specific this compound formulation, you can conduct forced degradation studies following established guidelines [5]. The workflow below outlines this process.

Start Start: Develop Stability-Indicating Method A1 Subject this compound to Forced Degradation Start->A1 A2 Analyze Stressed Samples with HPLC Method A1->A2 A3 Method Validated? A2->A3 A4 Proceed to Formal Stability Protocol A3->A4 Yes A5 Refine HPLC Method A3->A5 No B1 Formal Stability Protocol A4->B1 A5->A1 B2 Long-Term Storage (Recommended: 25°C/60% RH or 30°C/75% RH) B1->B2 B3 Accelerated Storage (40°C/75% RH) B1->B3 B4 Monitor CQAs over Time: - Potency - Purity/Impurities - Physicochemical Attributes B2->B4 B3->B4 B5 Assign Scientifically Justified Shelf Life B4->B5

Here are the detailed steps for the key stages in the workflow diagram:

Develop a Stability-Indicating HPLC Method

This method must be able to accurately measure this compound while distinguishing it from any degradation products [4].

  • Column: Sunfire C18 (4.5µm) [4].
  • Mobile Phase: Acetonitrile-water pH 3 adjusted with 1% o-phosphoric acid (90:10, v/v) [4].
  • Flow Rate: 1.0 mL/min [4].
  • Detection: UV at 254 nm [4].
  • Retention Time: ~6.1 minutes for this compound [4].
Perform Forced Degradation Studies

Deliberately degrade this compound samples to validate the HPLC method and understand its degradation pathways [5]. Stress conditions include:

  • Acid and Alkali Hydrolysis: Expose to acidic and basic conditions [4].
  • Oxidative Degradation: Use oxidizing agents [4] [5].
  • Thermal Degradation: Subject to dry heat [4].
  • Photodegradation: Expose to light (follow ICH Q1B guidelines) [5].
Execute a Formal Stability Protocol

After method validation, conduct a formal stability study to assign a shelf life [5].

  • Batch Selection: Use at least three primary batches.
  • Storage Conditions: Test under long-term (e.g., 25°C/60% RH) and accelerated (40°C/75% RH) conditions.
  • Testing Intervals: Monitor Critical Quality Attributes (CQAs) like potency and purity over time (e.g., 0, 3, 6, 9, 12 months).

Troubleshooting Common Scenarios

  • If your this compound solution shows unexpected precipitation: This is likely due to its poor aqueous solubility [2]. Consider using a co-solvent or formulating it within a nanocarrier system to enhance solubility and stability [2] [3].
  • If HPLC analysis shows new, unexpected peaks: These are likely degradation products. Ensure your stability-indicating method is validated to separate all impurities from the main this compound peak [4]. Review your storage conditions, as the product may have been exposed to light, heat, or oxidizing agents [1].

References

Clioquinol vs MCC950 NLRP3 inhibition efficacy comparison

Author: Smolecule Technical Support Team. Date: February 2026

Profile Comparison at a Glance

Feature Clioquinol (CQ) MCC950 (CRID3)
Reported IC₅₀ (IL-1β release) 0.478 μM (in macrophages) [1] ~14.3 nM (in THP-1 cells) [2]
Molecular Target Covalently binds to Arginine 335 (R335) in the NLRP3 NACHT domain [1] Binds to the NACHT domain (non-covalent), inhibiting ATPase activity [2]
Key Mechanism Inhibits NLRP3 inflammasome assembly and blocks interaction with component proteins [1] Blocks ATP hydrolysis, stabilizing NLRP3 in an inactive state [2]
Mutation Coverage Information not specified in available data. Ineffective against certain hyperactive NLRP3 mutations (e.g., PYD domain variants, some NACHT domain changes) [3]
In Vivo Efficacy Effective in mouse models of peritonitis, gouty arthritis, sepsis, and colitis [1] Robust efficacy in numerous animal models; a widely used tool compound [2]
Selectivity Note A clinical drug with metal-chelating properties; its inhibitory effect is attributed to direct NLRP3 binding [1] Highly specific for NLRP3; however, also shown to inhibit carbonic anhydrase 2 [2]

Key Experimental Context

The data in the table comes from distinct experimental setups, which is crucial for interpretation:

  • Potency (IC₅₀): The reported IC₅₀ values were derived from different cellular models (primary macrophages vs. THP-1 cell line). Therefore, the numerical values should not be compared directly to conclude one compound is more potent than the other. They indicate that both are active in the nanomolar to low micromolar range.
  • Mutation Resistance: A significant limitation of MCC950 is its inability to inhibit certain gain-of-function NLRP3 mutations, such as some found in the PYD domain or near its binding site in the NACHT domain [3]. The susceptibility of these mutations to this compound has not been publicly reported.
  • Therapeutic Positioning: this compound is being investigated as a repurposed drug [1], while MCC950 is a well-characterized research compound that has advanced to but subsequently withdrawn from clinical trials [4].

Common Experimental Protocols for NLRP3 Inhibition

The key data for comparing inhibitors often comes from standard cell-based assays. The workflow below outlines a typical protocol for assessing NLRP3 inhibition.

G cluster_priming Step 1: Priming (Signal 1) cluster_activation Step 2: Activation & Inhibition (Signal 2) LPS LPS Treatment NFkB NF-κB Activation LPS->NFkB Upreg Upregulation of pro-IL-1β & NLRP3 NFkB->Upreg Nigericin Nigericin/ATP Upreg->Nigericin NLRP3_Act NLRP3 Inflammasome Activation Nigericin->NLRP3_Act Inhibitor Add Inhibitor (this compound or MCC950) Inhibitor->NLRP3_Act Inhibits Caspase Caspase-1 Activation NLRP3_Act->Caspase Output IL-1β Maturation & Release Pyroptosis (LDH Release) Caspase->Output

Typical workflow for evaluating NLRP3 inhibitors like this compound and MCC950 involves a two-step cell assay. Researchers first prime immune cells with LPS, then activate the inflammasome with a trigger like Nigericin while adding the inhibitor compound. They then measure outputs like IL-1β and cell death to determine inhibitory efficacy [2] [1] [5].

Research Implications and Future Directions

  • For MCC950-resistant mutations, newer compounds like BAL-0028/BAL-0598 [2] and ZAP-180013 [6] [4] are designed to target different sites on NLRP3 and have shown efficacy against some mutations that are unresponsive to MCC950.
  • Consider the species specificity: Some inhibitors, like the BAL-series, are noted to be potent against human and primate NLRP3 but are poor inhibitors of the mouse protein, which is a critical consideration for translational research [2].

References

Clioquinol compared to other hydroxyquinoline derivatives efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Efficacy in Different Disease Models

The table below summarizes quantitative data on the efficacy of various hydroxyquinoline derivatives across different experimental models.

Compound Name Structure Experimental Model Key Efficacy Metric (IC₅₀ / MIC) Citation
Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) Halogenated (Cl, I) In vitro Aβ oligomer formation IC₅₀ = 1.4 µM [1]
Human lymphoma cells (Raji) IC₅₀ = ~2-3 µM (approx. from data) [2]
5-Nitro-8-hydroxyquinoline (NQ) Nitro group Human lymphoma cells (Raji) IC₅₀ = ~0.4 µM [2]
Broxyquinoline Halogenated (Br, Br) In vitro Aβ oligomer formation IC₅₀ = 1.7 µM [1]
Chloroxine Halogenated (Cl, Cl) In vitro Aβ oligomer formation IC₅₀ = 1.4 µM [1]
Iodoquinol Halogenated (I, I) In vitro Aβ oligomer formation IC₅₀ = 1.2 µM [1]
5-chloro-8-hydroxyquinoline Halogenated (Cl) In vitro Aβ oligomer formation IC₅₀ = 2.2 µM [1]
8-hydroxyquinoline (8HQ) Parent compound Human lymphoma cells (Raji) IC₅₀ = ~2 µM (approx. from data) [2]
PH276 (Novel Derivative) Hybrid (8HQ + triazole) C. haemulonii (Fungus) MIC = 0.5 - 8 µg/mL [3]

Detailed Experimental Protocols

For reliable replication, here are the methodologies from key studies.

Protocol 1: Inhibition of Aβ Oligomer Formation [1]
  • Objective: To identify inhibitors of amyloid-beta (Aβ) oligomer formation, a key process in Alzheimer's disease.
  • Key Method: A single-site biotinylated Aβ(1-42) oligomer assembly assay was used for high-throughput robotic screening.
  • Workflow:
    • Assay Principle: A biotinylated Aβ(1-42) peptide was allowed to form oligomers.
    • Screening: The NINDS-Custom Collection of 1,040 compounds was screened. The formation of stable oligomers was detected using a neutravidin-based system.
    • Validation: Size exclusion chromatography was used to confirm that hit compounds reduced the amount of high molecular weight oligomers.
    • Mechanism Probe: Photo-induced cross-linking of unmodified proteins (PICUP) was employed to study the effect on early oligomer intermediates.
Protocol 2: Cytotoxicity in Cancer Cell Lines [2]
  • Objective: To compare the cytotoxicity of this compound and its analogues against human cancer cells.
  • Key Method: Cell viability was measured using the MTS assay, a colorimetric method for assessing metabolic activity.
  • Workflow:
    • Cell Culture: Human cancer cell lines (e.g., Raji lymphoma, HL-60 leukemia) were cultured in appropriate media.
    • Compound Treatment: Cells were treated with increasing concentrations of this compound and its analogues for 72 hours. Tests were conducted with and without the addition of copper (10 µM) or zinc (50 µM).
    • Viability Measurement: The MTS reagent was added, and cells were incubated. The optical density at 490 nm was measured, and IC₅₀ values were calculated using software like GraphPad Prism.
Protocol 3: Antifungal Activity Assessment [3]
  • Objective: To evaluate the antifungal activity of novel 8HQ derivatives against resistant fungal strains.
  • Key Method: The minimum inhibitory concentration (MIC) was determined following the standardized EUCAST protocol.
  • Workflow:
    • Preparation: Compounds were serially diluted (32 to 1 µg/mL) in 96-well plates.
    • Inoculation: Fungal suspensions were prepared and added to the compound dilutions.
    • Incubation & Reading: Plates were incubated (24-48 hours, species-dependent), and MIC was defined as the lowest concentration that inhibited >50% of fungal growth compared to the untreated control.

Mechanisms of Action Visualization

The diverse biological activities of 8-hydroxyquinoline derivatives arise from multiple, often overlapping, mechanisms. The diagram below illustrates the key pathways described in the research.

The diagram shows that efficacy is compound-specific. In Alzheimer's models, halogenated derivatives like this compound are potent inhibitors of Aβ oligomer formation, likely through direct interaction with the peptide [1]. In cancer models, the nitro derivative NQ showed superior cytotoxicity, a mechanism driven by copper-dependent reactive oxygen species generation, unlike this compound's zinc ionophore activity [2]. Furthermore, recent studies show that This compound is a competitive antagonist of α1-adrenoceptors, revealing a novel, zinc-independent mechanism that contributes to vascular effects [4].

Key Takeaways for Researchers

  • Efficacy is Context-Dependent: No single derivative is universally the most efficacious. This compound and other halogenated compounds are strong in Alzheimer's models, while the nitro derivative NQ is more potent in certain cancer cell lines [1] [2].
  • Mechanisms are Multi-faceted: Beyond metal ionophore activity, direct interactions with specific protein targets (e.g., GLI1, α1-adrenoceptors) are significant and should be explored in lead optimization [5] [4].
  • Consider the Microenvironment: The presence of metal ions like copper and zinc in the experimental system or target tissue can drastically alter a compound's efficacy and mechanism, a key factor for assay design and in vivo translation [2].

References

Clioquinol antifungal activity vs fluconazole itraconazole

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action: A Fundamental Difference

The key difference lies in their mechanisms of action. The table below summarizes the distinct classes and targets of these agents.

Antifungal Agent Drug Class Primary Mechanism of Action
Clioquinol Quinoline derivative [1] Information not available in search results
Fluconazole Azole (Triazole) [1] Inhibits ergosterol synthesis by targeting lanosterol 14-α-demethylase (ERG11) [2] [3]
Itraconazole Azole (Triazole) [1] Inhibits ergosterol synthesis by targeting lanosterol 14-α-demethylase (ERG11) [2] [3]

This fundamental difference in mechanism can be visualized in the following pathway diagram.

antifungal_mechanism Fungal Cell Ergosterol Biosynthesis Pathway Lanosterol Lanosterol 14-α-methylsterol 14-α-methylsterol Lanosterol->14-α-methylsterol ERG11/Cyp51A Ergosterol Ergosterol 14-α-methylsterol->Ergosterol Azole Drugs (Fluconazole, Itraconazole) Azole Drugs (Fluconazole, Itraconazole) ERG11/Cyp51A ERG11/Cyp51A Azole Drugs (Fluconazole, Itraconazole)->ERG11/Cyp51A Inhibits

Experimental Susceptibility Data for Azoles

While direct data for this compound is unavailable, recent research provides detailed susceptibility profiles for fluconazole and itraconazole against various fungal isolates, which may serve as a useful reference. The data below, from a 2025 study on fungal keratitis isolates, shows the Minimum Inhibitory Concentration (MIC) ranges required to inhibit fungal growth [4].

Fungal Organism Fluconazole MIC (µg/mL) Itraconazole MIC (µg/mL)
Aspergillus spp. 32 - 64 0.06 - 16
Fusarium/Neocosmospora spp. 64 0.03 - 16
Candida spp. 64 ≥16

Standard Protocol for Antifungal Susceptibility Testing

For researchers aiming to conduct their own comparative studies, the broth microdilution method is a standard, reproducible technique for antifungal susceptibility testing [4] [5]. The following workflow outlines the key stages of this protocol, which was used to generate the susceptibility data above [4] [6].

experimental_workflow Broth Microdilution Susceptibility Testing Workflow Prepare Prepare serial dilutions of antifungal agents in broth Expose Expose a standardized inoculum of fungal isolates Prepare->Expose Incubate Incubate at 35°C for 24-48 hours Expose->Incubate Measure Measure MIC (Minimum Inhibitory Concentration) Lowest concentration with no visible growth Incubate->Measure

Research Implications and Future Directions

The absence of direct comparative data for this compound highlights a potential gap in the current research landscape.

  • Resistance Context: The heavy use of azoles like fluconazole in medicine and agriculture is a major driver of resistance in fungal pathogens [7] [6]. Investigating non-azole agents like this compound could be a valuable strategy for overcoming this resistance.
  • Research Opportunity: There is a clear need for new, well-designed in vitro studies that directly compare the antifungal efficacy of this compound against standard azole drugs across a range of clinically relevant fungal pathogens.

References

validating Clioquinol specificity for NLRP3 over other inflammasomes

Author: Smolecule Technical Support Team. Date: February 2026

Clioquinol's Mechanism of Action on NLRP3

The table below summarizes the key experimental findings on how this compound (CQ) inhibits the NLRP3 inflammasome.

Aspect Experimental Findings for this compound (CQ)
Molecular Target Covalently binds to Arginine 335 (R335) in the NACHT domain of NLRP3 [1].
Inhibitory Mechanism Inhibits the NLRP3-NEK7 interaction and subsequent NLRP3 oligomerization, preventing inflammasome assembly [1].
Cellular Effect Reduces NLRP3-dependent IL-1β secretion and cell pyroptosis [1].
Potency (IC₅₀) 0.478 μM in inhibiting NLRP3 activation in human and mouse macrophages [1].
In Vivo Efficacy Mitigates experimental models of acute peritonitis, gouty arthritis, sepsis, and colitis [1].

Comparison with Other NLRP3 Inhibitors

The following table places this compound's mechanism in context with other direct NLRP3 inhibitors described in recent research.

Inhibitor Reported Molecular Target / Mechanism Reported Specificity
This compound (CQ) Binds R335 in the NACHT domain; inhibits NLRP3-NEK7 interaction and oligomerization [1]. Described as a natural NLRP3 inhibitor; specific experimental data against other inflammasomes (e.g., AIM2, NLRC4) not provided in available sources [1].
MCC950 Binds the NACHT domain and inhibits its ATPase activity; binding site is distinct from that of CQ [2]. A well-known, specific non-covalent inhibitor of NLRP3; does not affect NLRC4 or AIM2 inflammasomes [2].
BAL-0028 / BAL-0598 Binds the NACHT domain at a site distinct from MCC950 [3] [2]. Potent and specific inhibitor of human and primate NLRP3; poor inhibitor of mouse NLRP3 [3] [2].
CY-09 Prevents ATP binding to the NACHT domain [2]. Described as a direct and specific NLRP3 inhibitor [2].

Core Experimental Protocols for Specificity Validation

To objectively validate this compound's specificity for NLRP3 over other inflammasomes, the following experimental approaches are standard in the field [4] [5]. You can use these protocols to design your own comparison guides.

  • Experimental Workflow for Inflammasome Specificity Testing*

The diagram above outlines a standard workflow. Here are the detailed methodologies for key experiments:

  • 1. Inflammasome Activation

    • NLRP3 Inflammasome: Prime cells with LPS (0.25 μg/mL for 3 hours). For activation, treat with ATP (5 mM for 45 minutes) or Nigericin (5 μM for 45 minutes) [4].
    • AIM2 Inflammasome: Transfert cells with poly(dA:dT) (1 μg/mL) using a transfection reagent like Lipofectamine 2000 to mimic cytosolic DNA [4].
    • NLRC4 Inflammasome: This pathway is typically activated by bacterial components such as flagellin. This would require transfection of flagellin or infection with flagellated bacteria (e.g., Salmonella) [5].
  • 2. Key Readouts and Assays

    • Caspase-1 Activation: Detect the active p20 subunit of caspase-1 in the cell culture supernatant via immunoblotting [4].
    • IL-1β Maturation: Quantify the mature IL-1β released into the supernatant using a specific ELISA kit [4]. The mature form can also be detected by Western blot.
    • Pyroptosis Measurement: Quantify cell death by measuring the release of Lactate Dehydrogenase (LDH) from damaged cells into the supernatant using an LDH assay kit [2].

Research Context and Considerations

  • Direct NLRP3 Binding Evidence: The finding that this compound covalently binds to R335 in the NACHT domain provides strong evidence for its direct action on NLRP3, differentiating it from indirect inhibitors [1].
  • Gap in Specificity Data: While its mechanism is well-defined, the available search results do not contain explicit experiments testing this compound's effect on AIM2 or NLRC4 inflammasomes. A complete specificity profile for a "Comparison Guide" would require generating this data using the protocols outlined above.
  • Comparative Drug Development: Recent research highlights a trend towards developing inhibitors with novel binding sites (like BAL-0028) and species-specific potency, which are important factors for translational research [3] [2].

References

comparative toxicity assessment of Clioquinol derivatives

Author: Smolecule Technical Support Team. Date: February 2026

Key Toxicity and Biological Activity Findings

The table below summarizes the main findings from the search results regarding Clioquinol's toxicity and the biological activity of its derivatives.

Compound Name Key Finding / Activity Context / Model Reference
This compound (CQ) Associated with Subacute Myelo-Optic Neuropathy (SMON); toxicity linked to oxidative stress and genetic factors [1] [2]. Historical data, in vitro studies, zebrafish models [1] [2].
This compound Toxicity mitigated by antioxidant protein NQO1; higher SMON prevalence in populations with NQO1 polymorphism [1]. Isogenic cell lines, zebrafish models [1].
This compound Derivatives (1, 7) Potent antibacterial activity against Methicillin-resistant Staphylococcus aureus (MRSA); reported as non-cytotoxic to human fibroblast cell line [3]. In vitro antimicrobial and cytotoxicity assays [3].
This compound Successfully incorporated into a lipid-based nanocarrier, enhancing its antifungal activity with no reported toxicity from the formulation itself [4] [5]. In vitro antifungal studies [4] [5].
Amphetamine-like CQ Derivatives (6-9) Act as iron chelating agents with radical scavenging activity; proposed as candidates for treating diseases involving iron-induced dopaminergic neuron damage [6]. In vitro biophysical and biochemical assays [6].

Detailed Experimental Insights

For the key findings above, here is a deeper look at the experimental protocols and proposed mechanisms.

  • Toxicity Mechanism of this compound (NQO1 Pathway): Research indicates that the antioxidant protein NQO1 potently protects against this compound toxicity. CQ induces oxidative stress, reducing cellular ATP levels, increasing lipid peroxidation, and elevating cell death. This effect was attenuated by antioxidants and was more severe in models with deficient NQO1 activity [1]. The following diagram illustrates this pathway and the experimental workflow used to validate it.

G cluster_pathway Proposed this compound (CQ) Toxicity Pathway cluster_protection NQO1 Protection Mechanism cluster_experiment Experimental Workflow & Findings CQ This compound (CQ) OxidativeStress Induces Oxidative Stress CQ->OxidativeStress InVitro In-vitro studies in isogenic cell lines CQ->InVitro CellularDamage Cellular Damage: • Reduced ATP levels • Increased lipid peroxidation OxidativeStress->CellularDamage OxidativeStress->InVitro CellDeath Elevated Cell Death CellularDamage->CellDeath NQO1 NQO1 Protein Protects Protects against toxicity NQO1->Protects Confirm1 Confirmed NQO1 differentially protects NQO1->Confirm1 Attenuated Damage Attenuated Protects->Attenuated Protects->Confirm1 InVitro->Confirm1 InVivo In-vivo validation in zebrafish Confirm1->InVivo Confirm2 CQ reduced visual acuity in NQO1-deficient larvae InVivo->Confirm2 Pharmaco Pharmacological inhibition of NQO1 in adult fish Confirm2->Pharmaco Confirm3 CQ induced oxidative stress and severe toxicity Pharmaco->Confirm3

  • Experimental Protocol for NQO1 Protection:

    • Cell Culture: Studies used isogenic human cell lines (e.g., HEK293) with differing levels of NQO1 expression [1].
    • Toxicity Assays: Cells were treated with CQ, and toxicity was measured through colony formation assays, cellular ATP level detection, and markers of lipid peroxidation [1].
    • Antioxidant Testing: The role of oxidative stress was confirmed by co-treating cells with antioxidants and observing the attenuation of CQ-induced damage [1].
    • In Vivo Validation: Zebrafish models were used. Visual acuity was tested in larvae (which do not express NQO1) and adult fish (which do) after CQ exposure. Furthermore, adult fish were treated with an NQO1 inhibitor prior to CQ exposure to observe the onset of toxicity [1].
  • Experimental Protocol for Non-Cytotoxic Derivatives:

    • Cytotoxicity Screening: The most active antibacterial derivatives (Compounds 1 and 7) were evaluated for cytotoxicity against a BJ human fibroblast normal cell line [3].
    • Hemolytic Assay: The compounds were also tested for hemolytic activity on red blood cells and were found to cause no significant hemolysis, indicating selectivity for bacterial cells [3].

How to Proceed with a Deeper Comparison

To build a complete comparative toxicity guide, you may need to consult specialized databases and literature. Here are suggestions for your next steps:

  • Search Toxicology Databases: Look into dedicated toxicology databases such as the EPA's ToxCast, Comparative Toxicogenomics Database (CTD), or DrugBank, which may contain standardized toxicity screening data for these compounds.
  • Conduct a Focused Literature Review: Perform a deeper literature search on platforms like PubMed or Scifinder using specific search terms related to "toxicokinetics," "acute toxicity," "chronic toxicity," or "genotoxicity" combined with the names of specific this compound derivatives you are interested in.
  • Prioritize Mechanism of Action: When comparing derivatives, consider their primary mechanism of action (e.g., metal chelation, topoisomerase inhibition) as this is a major determinant of their toxicity profile.

References

Clioquinol vs standard treatments in experimental sepsis models

Author: Smolecule Technical Support Team. Date: February 2026

Clioquinol's Proposed Mechanism and Experimental Evidence

Recent research has identified this compound (CQ), a former antibiotic, as a potent inhibitor of the NLRP3 inflammasome, a key driver of the inflammatory response in sepsis [1]. The following diagram summarizes the signaling pathway through which it is proposed to exert its effects.

G LPS LPS/PAMPs/DAMPs TLR4 TLR4 LPS->TLR4 NLRP3_Inactive NLRP3 Inflammasome (Inactive) TLR4->NLRP3_Inactive Priming Signal NLRP3_Active NLRP3 Inflammasome (Active) NLRP3_Inactive->NLRP3_Active Activation Signal Procytokines Pro-IL-1β, Pro-IL-18 NLRP3_Active->Procytokines Transcription Maturecytokines Mature IL-1β, IL-18 NLRP3_Active->Maturecytokines Caspase-1 Activation Pyroptosis Pyroptosis NLRP3_Active->Pyroptosis NEK7 NEK7 NEK7->NLRP3_Active Interaction This compound This compound (CQ) R335 Arginine 335 (R335) NACHT Domain This compound->R335 Covalent Binding R335->NLRP3_Active Inhibits

The proposed mechanism of action is as follows [1]:

  • Molecular Target: this compound covalently binds to the Arginine 335 (R335) residue within the NACHT domain of the NLRP3 protein.
  • Inhibition: This binding inhibits the critical interaction between NLRP3 and NEK7, a key step required for NLRP3 inflammasome assembly and activation.
  • Downstream Effects: By disrupting inflammasome formation, this compound subsequently reduces the cleavage and secretion of pro-inflammatory cytokines like IL-1β and IL-18, and decreases cell pyroptosis, a form of inflammatory cell death.

The experimental evidence supporting this mechanism is summarized in the table below.

Aspect Experimental Details
In Vitro Findings Inhibited NLRP3 activation in human and mouse macrophages (IC₅₀: 0.478 μM); reduced cytokine secretion and cell pyroptosis [1].
In Vivo Efficacy Mitigated experimental sepsis in mice, demonstrated by lower serum levels of IL-1β, IL-6, and TNF-α [1].
Therapeutic Window Proposed to have a wider window for intervention by targeting the later-acting NLRP3 inflammasome, unlike early-phase cytokines like TNF [2].

Comparison with Standard and Emerging Sepsis Treatments

The table below places this compound in context with current standard management and other investigational therapies.

Therapy / Agent Category Primary Mechanism / Purpose Key Experimental / Clinical Findings
This compound Investigational NLRP3 inflammasome inhibition [1] Preclinical data shows reduced inflammatory cytokines and improved survival in mouse models [1].
Antibiotics & Supportive Care Standard of Care Source control & hemodynamic support [3] Foundation of treatment; improves survival but does not target dysregulated host response [3].
Therapeutic Plasma Exchange (TPE) Adjunct Therapy Removes inflammatory mediators, replaces deficient factors [4] Retrospective study: 28-day mortality 40% (TPE) vs. 65% (standard care); improved SOFA scores [4].
FhHDM Peptide Investigational Immunomodulation (derived from parasitic worm) [5] Preclinical: Suppressed systemic inflammation, protected against acute kidney injury, and improved survival in CLP mice [5].
Enibarcimab Investigational Precision medicine (Adrenomed's monoclonal antibody) [3] Phase II: Improved organ function and reduced 28-day mortality in targeted septic shock patient groups [3].

Experimental Models in Sepsis Research

The data for both this compound and FhHDM were generated using standardized animal models, which are crucial for preclinical evaluation [6] [5].

  • Cecal Ligation and Puncture (CLP): This is considered the most clinically relevant model as it induces polymicrobial sepsis, mimicking the progression from a hyperinflammatory to a hypoinflammatory phase seen in humans [5]. The study on FhHDM used this model, administering the peptide at 4 and 28 hours post-CLP [5].
  • Lipopolysaccharide (LPS) Challenge: This model involves administering bacterial endotoxin to trigger a robust, systemic inflammatory response. It is useful for studying specific inflammatory pathways but lacks an infectious component [6]. The efficacy of this compound was demonstrated in an "experimental acute peritonitis" model, which often uses LPS or other irritants [1].

Critical Considerations and Research Gaps

For a full comparative assessment, the following points must be considered:

  • Lack of Direct Comparisons: The search results do not contain studies that directly compare this compound head-to-head with standard treatments or other novel therapies in the same experimental setting. Its relative efficacy and optimal application remain undefined.
  • Dosing and Historical Toxicity: this compound was withdrawn due to neurotoxicity (SMON). It is critical to note that the neurotoxic effects were linked to high doses (~1.5 g/day in humans), while the proposed neuroprotective and anti-inflammatory mechanisms occur at significantly lower concentrations [7]. Any development would require careful dose-finding and safety studies.
  • Model Limitations and Heterogeneity: The high failure rate in translating sepsis treatments from animals to humans is well-documented, often due to the inability of animal models to fully capture the genetic and clinical heterogeneity of human sepsis [2] [6].

Suggested Research Directions

To objectively establish this compound's place among sepsis treatments, you could focus on the following:

  • Conduct Direct Comparative Studies: The highest priority should be given to experiments that directly compare this compound with other NLRP3 inhibitors or immunomodulators (like FhHDM) in the same animal model (e.g., CLP).
  • Define the Therapeutic Window: Further research is needed to precisely correlate the anti-inflammatory doses of this compound with those that pose a toxicity risk.
  • Explore Combination Therapies: Given sepsis's complexity, investigate whether this compound has a synergistic effect when combined with antibiotics, supportive care, or other targeted therapies.

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Iodochlorohydroxyquinoline is a cream-colored to brownish-yellow powder. Practically odorless. Decomposes at 178-179 °C. Used as a topical anti-infective.

Color/Form

Brownish-yellow, bulky powder
Yellow brown needles from alcohol, acetic acid.
A voluminous, spongy, yellowish to white brownish powde

XLogP3

3.5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

304.91044 Da

Monoisotopic Mass

304.91044 Da

Heavy Atom Count

13

Odor

Practically odorless
Slight characteristic odo

Decomposition

When heated to decomposition it emits very toxic fumes of /hydrogen chloride, hydrogen iodide and nitrogen oxides/.

Appearance

Light yellow to brown solid powder.

Melting Point

352 to 354 °F (NTP, 1992)
178-179 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

7BHQ856EJ5

GHS Hazard Statements

Aggregated GHS information provided by 130 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (33.08%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (64.62%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (64.62%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (62.31%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H400 (62.31%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Used as a topical antifungal treatment.

Therapeutic Uses

Amebicides; Anti-Infective Agents, Local
Clioquinol is used topically in the treatment of tinea pedis, tinea cruris, and other skin infections caused by dermatophytic fungi (ringworm).
MEDICATION (VET): has been used as an intestinal anti-infective.
Topical anti-infective; anti-amebic
For more Therapeutic Uses (Complete) data for CLIOQUINOL (7 total), please visit the HSDB record page.

Pharmacology

Clioquinol is a broad-spectrum antibacterial with antifungal properties. Application of clioquinol to extensive or eroded areas of the skin may lead to increased protein-bound iodine (PBI) levels within 1 week. In addition, elevated PBI levels may occur when relatively small areas of the skin are treated with clioquinol for more than 1 week.
Clioquinol is an orally bioavailable, lipophilic, copper-binding, halogenated 8-hydroxyquinoline with antifungal, antiparasitic and potential antitumor activities. Clioquinol forms a stable chelate with copper (copper (II) ions), which inhibits the chymotrypsin-like activity of the proteasome; consequently, ubiquitinated proteins may accumulate in tumor cells, followed by tumor cell apoptosis and the inhibition of tumor angiogenesis. In addition, the clioquinol-copper complex appears to decrease the expression of androgen receptors (AR) in human copper-enriched prostate cancer cells. Serum levels of copper are often elevated in patients with cancer; copper chelation may inhibit copper-dependent endothelial cell proliferation and tumor secretion of angiogenic factors.

ATC Code

D - Dermatologicals
D08 - Antiseptics and disinfectants
D08A - Antiseptics and disinfectants
D08AH - Quinoline derivatives
D08AH30 - Clioquinol
D - Dermatologicals
D09 - Medicated dressings
D09A - Medicated dressings
D09AA - Medicated dressings with antiinfectives
D09AA10 - Clioquinol
G - Genito urinary system and sex hormones
G01 - Gynecological antiinfectives and antiseptics
G01A - Antiinfectives and antiseptics, excl. combinations with corticosteroids
G01AC - Quinoline derivatives
G01AC02 - Clioquinol
P - Antiparasitic products, insecticides and repellents
P01 - Antiprotozoals
P01A - Agents against amoebiasis and other protozoal diseases
P01AA - Hydroxyquinoline derivatives
P01AA02 - Clioquinol
S - Sensory organs
S02 - Otologicals
S02A - Antiinfectives
S02AA - Antiinfectives
S02AA05 - Clioquinol

Mechanism of Action

Clioquinol is bacteriostatic, however, the precise mechanism of its action is unknown.

Pictograms

Environmental Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Environmental Hazard

Other CAS

130-26-7

Absorption Distribution and Excretion

Topical absorption is rapid and extensive, especially when the skin is covered with an occlusive dressing or if the medication is applied to extensive or eroded areas of the skin. Clioquinol is absorbed through the skin in sufficient amounts to affect thyroid function tests.
Clioquinol is absorbed systemically following topical application to the skin. In 2 studies in which clioquinol combined with a corticosteroid was applied topically to the skin as a cream or ointment, it was estimated that about 2-3% of the dose was absorbed systemically. However, in another study in which the drug was applied alone to the skin as a 3% cream and covered with an occlusive wrap for 12 hr, it was estimated that about 40% of the dose was absorbed percutaneously during this period.
Patients with widespread dermatitis were treated with 15-20 g of 3% clioquinol ointment to 40% of the body area twice daily. The serum concentration increased to 0.8-1.2 ug/ml within 4 hr of application. In one patient, 15-20 mg was excreted in the urine daily mainly in the form of conjugated metabolites. This skin treatment resulted in a urinary excretion somewhat less than is obtained after a daily oral dose of 25 mg (one tablet) of clioquinol. Thus, 3-4% of the applied clioquinol was absorbed. 25% was excreted in the urine.

Metabolism Metabolites

Clioquinol has known human metabolites that include Clioquinol O-glucuronide.

Wikipedia

Clioquinol

Drug Warnings

Although clioquinol previously was used in the treatment of diaper rash (diaper dermatitis), use of the drug in children currently is not recommended, and use in those younger than 2 years of age is contraindicated.
Clioquinol generally appears to be well tolerated following topical application to the skin. Local irritation, rash, and sensitivity reactions have been reported occasionally. If any of these effects occurs, the drug should be discontinued and a physician consulted. Cross sensitivity with other hydroxyquinoline and quinoline derivatives (eg, certain antimalarials) and, occasionally, to iodides can occur. Clioquinol can stain the skin, and discoloration of the hair and nails has been reported rarely. Prolonged use of the drug can result in overgrowth of nonsusceptible organisms, which may require appropriate therapy. When clioquinol is used topically in fixed combination with hydrocortisone, the usual precautions associated with topical corticosteroid therapy should be observed.
Because of an association between oculotoxic/neurotoxic effects (eg, optic neuritis, optic atrophy, subacute myelo-optic neuropathy) and oral clioquinol therapy (usually at high dosages for prolonged periods) and the availability of effective alternative topical antifungals, use of clioquinol in children is not recommended, and use in those younger than 2 years of age is contraindicated.
Percutaneously absorbed clioquinol, which contains iodine, may interfere with certain thyroid function tests (eg, protein-bound iodine); therefore, the manufacturer recommends that at least 1 month elapse between discontinuance of topical therapy with the drug and performance of these tests. Clioquinol also may produce false positive results in the ferric chloride test for phenylketonuria when the drug is present in urine or the diaper.
For more Drug Warnings (Complete) data for CLIOQUINOL (8 total), please visit the HSDB record page.

Biological Half Life

11-14 hr

Use Classification

Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

General Manufacturing Information

8-Quinolinol, 5-chloro-7-iodo-: ACTIVE
Sterilizable substitute for iodoform.

Analytic Laboratory Methods

Determination of clioquinol using GC equipped with a FID. Flow rate is 30 ml/min.

Storage Conditions

Clioquinol cream should be stored in collapsible tubes or in tight, light-resistant containers. Topical preparations containing clioquinol should be stored at a temperature less than 30 °C; freezing should be avoided.

Stability Shelf Life

Clioquinol darkens on exposure to light.

Dates

Last modified: 08-15-2023

Comparative study of novel green UV-spectrophotometric platforms for simultaneous rapid analysis of flumethasone pivalate and clioquinol in their combined formulation

Rania A Sayed, Ahmed R Mohamed, Wafaa S Hassan, Manal S Elmasry
PMID: 34224277   DOI: 10.1080/03639045.2021.1908341

Abstract

Flumethasone pivalate (FP) and clioquinol (CL) formulation was developed as a prodigious remedy to cure the external ear inflammatory disorders. So, the current research introduces five smart and novel UV-spectrophotometric platforms relying on minimal mathematical manipulation steps for simultaneous green analysis of FP and CL with no preliminary separation in their formulation that suffered from the high difference of their ratio and severe spectral overlapping. These platforms involved dual-wavelength, first derivative ratio, Fourier self-deconvolution, area under the curve, and bivariate methods. The suggested platform' linearity was observed over the concentration range of 3-42 µg/ml for FP and 1.5-8 µg/ml for CL. All suggested platforms were validated according to ICH recommendations regarding accuracy, precision, repeatability, and selectivity producing satisfactory results within the accepted limits. These platforms were represented as rapid, green, and cheap alternatives to the reported chromatographic method due to lower solvent consumption and waste generation. Furthermore, they improved the determination sensitivity of the studied drugs and enhanced the recorded data signals or its spectral resolution by the newly introduced Fourier self-deconvoluted method. The statistical comparison between the results of the suggested platforms with each other and with those of the reported method showed no significant differences between them.


Clioquinol Attenuates Pulmonary Fibrosis through Inactivation of Fibroblasts via Iron Chelation

Yumeng Zhu, Jing Chang, Ke Tan, Steven K Huang, Xin Liu, Xiaofan Wang, Mengshu Cao, Hongmin Zhang, Shuxin Li, Xianglin Duan, Yanzhong Chang, Yumei Fan, Pengxiu Cao
PMID: 33861690   DOI: 10.1165/rcmb.2020-0279OC

Abstract

Strict control of iron homeostasis is critical for the maintenance of normal lung function. Iron accumulates in the lungs of patients with idiopathic pulmonary fibrosis (PF), but the characteristics of iron metabolism in the pathogenesis of PF and related targeting therapeutics are not well studied. In this study, we investigated the cellular and molecular characteristics of iron metabolism in fibrotic lungs and further explored the efficacy of clioquinol (CQ) for the treatment of PF as well as its functional mechanism. Iron aggregates accumulated in the lungs of patients with idiopathic PF, and
(ferritin light chain) transcripts were increased in their pulmonary fibroblasts. In the bleomycin (BLM)-induced PF (BLM-PF) mouse model, pulmonary iron accumulation is a very early and concomitant event of PF. Labile iron pool levels in both fibroblasts and macrophages from the BLM-PF model were elevated, and iron metabolism was dysregulated. CQ attenuated PF induced by BLM and FITC, and iron-saturated CQ did not alleviate BLM-PF. Furthermore, CQ inhibited the activation of fibroblasts, including proliferation, fibrotic differentiation, proinflammatory cytokine secretion, and migration. In conclusion, our study demonstrated that CQ, acting as an iron chelator, attenuates experimental PF through inactivation of fibroblasts, providing support for targeting iron metabolism as a basis for PF treatment.


[Fifity years after the identification of the cause of SMON]

Satoshi Kuru
PMID: 33504748   DOI: 10.5692/clinicalneurol.cn-001500

Abstract

SMON (subacute myelo-optico-neuropathy) is toxic neurological disease which had a profound impact on the population in Japan in 1960's. The clinical characteristics of SMON includes an ascending sensory disturbance, spasticity, and visual impairment typically following abdominal symptoms. Infection was first suspected as an underlying cause of this epidemic. The disorder was ultimately attributed to the overuse of clioquinol, based on the analysis of green urine from affected patients and confirmed by the epidemiological surveys and experimental animal studies. The factors that contributed to the prevalence of SMON which remains the worst example of drug-associated toxicity in Japan to date include the conversion of clioquinol from a purely topical agent to an orally-administered drug, dogma associated with drug safety, relatively limited regulation of drug use, an increase in the number of prescriptions due to the availability of universal insurance, as well as the complexity of the associated abdominal symptoms. Periodical examination of the patients diagnosed with SMON continues to this day. As such, it is important to have a better understanding of clioquinol-induced neurotoxicity together with the mechanisms underlying drug susceptibility; we should not permit the memory of this severe and prominent drug-associated toxicity fade from view.


Clioquinol kills astrocyte-derived KT-5 cells by the impairment of the autophagy-lysosome pathway

Yasuaki Mizutani, Toshiki Maeda, Kenichiro Murate, Shinji Ito, Hirohisa Watanabe, Tatsuro Mutoh
PMID: 33156368   DOI: 10.1007/s00204-020-02943-8

Abstract

Clioquinol has been implicated as a causative agent for subacute myelo-optico-neuropathy (SMON) in humans, although the mechanism remains to be elucidated. In this study, we utilized astrocyte-derived cell line, KT-5 cells to explore its potential cytotoxicity on glial cells. KT-5 cells were exposed in vitro to a maximum of 50 μM clioquinol for up to 24 h. 3-[4,5-dimethylthiazol-2-yl]-2,5-diphenylte trazolium bromide (MTT) assay of the cells revealed that clioquinol induced significant cell damage and death. We also found that clioquinol caused accumulation of microtubule-associated protein light chain-3 (LC3)-II and sequestosome-1 (p62) in a dose- and time-dependent manner, suggesting the abnormality of autophagy-lysosome pathway. Consistent with these findings, an exposure of 20 μM clioquinol induced the accumulation of cellular autophagic vacuoles. Moreover, an exposure of 20 μM clioquinol provoked a statistically significant reduction of intracellular lysosomal acid hydrolases activities but no change in lysosomal pH. It also resulted in a significant decline of intracellular ATP levels, enhanced cellular levels of reactive oxygen species, and eventually cell death. This cell death at least did not appear to occur via apoptosis. 10 μM Chloroquine, lysosomal inhibitor, blocked the autophagic degradation and augmented clioquinol-cytotoxicity, whereas rapamycin, an inducer of autophagy, rescued clioquinol-induced cytotoxicity. Thus, our present results strongly suggest clioquinol acts as a potentially cytotoxic agent to glial cells. For future clinical application of clioquinol on the treatment of neurological and cancer disorders, we should take account of this type of cell death mechanism.


Anti-Aβ agents for mild to moderate Alzheimer's disease: systematic review and meta-analysis

Liming Lu, Xiaoyan Zheng, Shengwen Wang, Chunzhi Tang, Yuqing Zhang, Gaolei Yao, Jingchun Zeng, Shuqi Ge, Hao Wen, Mingzhu Xu, Gordon Guyatt, Nenggui Xu
PMID: 33046560   DOI: 10.1136/jnnp-2020-323497

Abstract

To assess the efficacy and safety of Aβ-targeting agents for mild to moderate Alzheimer's disease.
The MEDLINE, Embase, Cochrane Central Register of Controlled Trials, PsycINFO, ClinicalTrials.gov and the WHO's International Clinical Trials Registry Platform search portal were searched from their inception to April 2020. We generated pooled estimates using random effects meta-analyses.
Nineteen randomised controlled trials, of which 17 had a low risk of bias, included 12 903 participants. The meta-analysis showed no difference in the cognitive subscale of Alzheimer's Disease Assessment Scale (ADAS-Cog) between anti-Aβ drugs and placebo (mean difference (MD): 0.20, 95% CI -0.40 to 0.81;
=99.8%; minimal important difference 3.1-3.8 points, moderate-certainty evidence). For ADAS-Cog, results suggested that one drug that increases Aβ clearance may differ in effect (MD: -0.96, 95% CI -0.99 to -0.92) from drugs that reduce Aβ production (MD: 0.78, 95% CI 0.25 to 1.32) (interaction p<0.000001); this difference also existed in the outcome of MMSE and CDR-SOB. Compared with placebo, anti-Aβ drug-related adverse events were as follows: anxiety, depression, diarrhoea, fatigue, rash, syncope and vomit.
From current evidence, anti-Aβ interventions are unlikely to have an important impact on slowing cognitive or functional decline. Although the subgroup analysis suggested possible benefits from Aβ clearance drugs, the analysis has limited credibility, and a benefit from drugs that increase clearance, if real, is very small.
PROSPERO registration number CRD42019126272.


Clioquinol inhibits cell growth in a SERCA2-dependent manner

Xiaoguang Lv, Wei Zhang, Shengli Xia, Zhiwei Huang, Ping Shi
PMID: 33511738   DOI: 10.1002/jbt.22727

Abstract

Clioquinol has been reported to act as a potential therapy for neurodegenerative diseases and cancer. However, the underlying mechanism is unclear. We have previously reported that clioquinol induces S-phase cell cycle arrest through the elevation of calcium levels in human neurotypic SH-SY5Y cells. In this study, different types of cells were observed to detect if the effect of clioquinol on intracellular calcium levels is cell type-specific. The Cell Counting Kit-8 assay showed that clioquinol exhibited varying degrees of concentration-dependent cytotoxicity in different cell lines, and that the growth inhibition caused by it was not related to cell source or carcinogenesis. In addition, the inhibition of cell growth by clioquinol was positively associated with its effect on intracellular calcium content ([Ca
]
). Furthermore, the elevation of [Ca
]
induced by clioquinol led to S-phase cell cycle arrest. Similar to our previous studies, the increase in [Ca
]
was attributed to changes in the expression levels of the calcium pump SERCA2. Comparison of expression levels of SERCA2 between cell lines showed that cells with high levels of SERCA2 were more sensitive to clioquinol. In addition, analysis using UALCAN and the Human Protein Atlas also showed that the expression of SERCA2 in the corresponding human tissues was similar to that of the cells tested in this study, suggesting potential in the application of clioquinol in the future. In summary, our results expand the understanding of the molecular mechanism of clioquinol and provide an important strategy for the rational use of clioquinol.


Synergistic association of clioquinol with antifungal drugs against biofilm forms of clinical Fusarium isolates

Magda Antunes de Chaves, Thaís Ferreira do Amaral, Natália Monteiro da Silva Rodrigues Coutinho, Taís Fernanda Andrzejewski Kaminski, Mário Lettieri Teixeira, Luís Flavio Souza de Oliveira, Saulo Fernandes de Andrade, Alexandre Meneghello Fuentefria
PMID: 32662568   DOI: 10.1111/myc.13142

Abstract

The influence of biofilm on the complexity of fungal diseases has been reported in recent years, especially in non-invasive mycoses such as keratitis and onychomycosis. The difficulty in treating cases of fusariosis in the human medical clinic exemplifies this situation, because when Fusarium spp. are present in the form of biofilm, the permeation of antifungal agents is compromised.
This study proposes an association of clioquinol, an inhibitor of fungal cells with antifungal drugs prescribed to combat fusariosis in humans.
Susceptibility was assessed by microdilution in broth. Formation of biofilm by staining with violet crystal. Inhibition and removal of biofilm using the MTT colorimetric reagent. Time-kill combination, hypoallergenicity test, cytotoxicity test and toxicity prediction by computer analysis were also performed.
Clioquinol associated with voriconazole and ciclopirox inhibited biofilm formation. Possibly, clioquinol acts in the germination and elongation of hyphae, while voriconazole prevents cell adhesion and ciclopirox the formation of the extracellular polymeric matrix. The CLIO-VRC association reduced the biofilm formation by more than 90%, while the CLIO-CPX association prevented over 95%. None of the association was irritating, and over 90% of the leucocytes remained viable. Computational analysis does not reveal toxicity relevant to CLIO, whereas VRC and CPX showed some risks for systemic use, but suitable for topical formulations.
The combination of CLIO-VRC or CLIO-CPX proved to be a promising association strategy in the medical clinic, both in combating fungal keratitis and onychomycosis, since they prevent the initial process of establishing an infection, the formation of biofilm.


The effects of clioquinol in morphogenesis, cell membrane and ion homeostasis in Candida albicans

Zimeng You, Chaoliang Zhang, Yuping Ran
PMID: 32546212   DOI: 10.1186/s12866-020-01850-3

Abstract

Candida albicans is the most prevalent opportunistic fungal pathogen. Development of antifungals with novel targets is necessary for limitations of current antifungal agents and the emergence of drug resistance. The antifungal activity of clioquinol was widely accepted while the precise mechanism was poorly understood. Hence, we aimed to seek for the possible mechanism of clioquinol against Candida albicans in the present study.
Clioquinol could inhibit hyphae formation in a concentration-dependent manner in multiple liquid and solid media. The concentration and time-dependent anti-biofilm activities were observed in different incubation periods quantitatively and qualitatively. Further investigation found that clioquinol disrupted cell membrane directly in high concentration and induced depolarization of the membrane in low concentration. As for the influence on ion homeostasis, the antifungal effects of clioquinol could be reversed by exogenous addition of metal ions. Meanwhile, the minimum inhibitory concentration of clioquinol was increased in media supplemented with exogenous metal ions and decreased in media supplemented with exogenous metal chelators. We also found that the cellular labile ferrous iron level decreased when fungal cells were treated with clioquinol.
These results indicated that clioquinol could inhibit yeast-hyphae transition and biofilm formation in Candida albicans. The effect on the cell membrane was different depending on different concentrations of clioquinol. Meanwhile, clioquinol could interfere with ion homeostasis as metal chelators for zinc, copper and iron, which was quite different with current common antifungal agents. All in all, clioquinol can be a new promising antifungal agent with novel target though more studies are needed to better understand the precise antifungal mechanism.


Copper(II) Binding to PBT2 Differs from That of Other 8-Hydroxyquinoline Chelators: Implications for the Treatment of Neurodegenerative Protein Misfolding Diseases

Kelly L Summers, Graham P Roseman, George J Sopasis, Glenn L Millhauser, Hugh H Harris, Ingrid J Pickering, Graham N George
PMID: 33226796   DOI: 10.1021/acs.inorgchem.0c02754

Abstract

PBT2 (5,7-dichloro-2-[(dimethylamino)methyl]-8-hydroxyquinoline) is a small Cu(II)-binding drug that has been investigated in the treatment of neurodegenerative diseases, namely, Alzheimer's disease (AD). PBT2 is thought to be highly effective at crossing the blood-brain barrier and has been proposed to exert anti-Alzheimer's effects through the modulation of metal ion concentrations in the brain, specifically the sequestration of Cu(II) from amyloid plaques. However, despite promising initial results in animal models and in clinical trials where PBT2 was shown to improve cognitive function, larger-scale clinical trials did not find PBT2 to have a significant effect on the amyloid plaque burden compared with controls. We propose that the results of these clinical trials likely point to a more complex mechanism of action for PBT2 other than simple Cu(II) sequestration. To this end, herein we have investigated the solution chemistry of Cu(II) coordination by PBT2 primarily using X-ray absorption spectroscopy (XAS), high-energy-resolution fluorescence-detected XAS, and electron paramagnetic resonance. We propose that a novel
-PBT2 Cu(II) complex with asymmetric coordination may coexist in solution with a symmetric four-coordinate Cu(II)-
-PBT2 complex distorted from coplanarity. Additionally, PBT2 is a more flexible ligand than other 8HQs because it can act as both a bidentate and a tridentate ligand as well as coordinate Cu(II) in both 1:1 and 2:1 PBT2/Cu(II) complexes.


Prolongation of metallothionein induction combats Aß and α-synuclein toxicity in aged transgenic Caenorhabditis elegans

Dagmar Pretsch, Judith Maria Rollinger, Axel Schmid, Miroslav Genov, Teresa Wöhrer, Liselotte Krenn, Mark Moloney, Ameya Kasture, Thomas Hummel, Alexander Pretsch
PMID: 32678125   DOI: 10.1038/s41598-020-68561-7

Abstract

Neurodegenerative disorders (ND) like Alzheimer's (AD), Parkinson's (PD), Huntington's or Prion diseases share similar pathological features. They are all age dependent and are often associated with disruptions in analogous metabolic processes such as protein aggregation and oxidative stress, both of which involve metal ions like copper, manganese and iron. Bush and Tanzi proposed 2008 in the 'metal hypothesis of Alzheimer's disease' that a breakdown in metal homeostasis is the main cause of NDs, and drugs restoring metal homeostasis are promising novel therapeutic strategies. We report here that metallothionein (MT), an endogenous metal detoxifying protein, is increased in young amyloid ß (Aß) expressing Caenorhabditis elegans, whereas it is not in wild type strains. Further MT induction collapsed in 8 days old transgenic worms, indicating the age dependency of disease outbreak, and sharing intriguing parallels to diminished MT levels in human brains of AD. A medium throughput screening assay method was established to search for compounds increasing the MT level. Compounds known to induce MT release like progesterone, ZnSO
, quercetin, dexamethasone and apomorphine were active in models of AD and PD. Thioflavin T, clioquinol and emodin are promising leads in AD and PD research, whose mode of action has not been fully established yet. In this study, we could show that the reduction of Aß and α-synuclein toxicity in transgenic C. elegans models correlated with the prolongation of MT induction time and that knockdown of MT with RNA interference resulted in a loss of bioactivity.


Explore Compound Types